N-Butyldiethanolamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[butyl(2-hydroxyethyl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-2-3-4-9(5-7-10)6-8-11/h10-11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNHOISKXMSMPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044354 | |
| Record name | N-Butyldiethanolamine | |
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Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless to pale yellow liquid with a mild odor; [Taminco MSDS] | |
| Record name | Ethanol, 2,2'-(butylimino)bis- | |
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| Record name | N-Butyldiethanolamine | |
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CAS No. |
102-79-4 | |
| Record name | Butyldiethanolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Butyldiethanolamine | |
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| Record name | N-Butyldiethanolamine | |
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| Record name | Ethanol, 2,2'-(butylimino)bis- | |
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| Record name | N-Butyldiethanolamine | |
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| Record name | 2,2'-butyliminodiethanol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.778 | |
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| Record name | N-BUTYLDIETHANOLAMINE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H963NLD48W | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of N-Butyldiethanolamine
For Researchers, Scientists, and Drug Development Professionals
N-Butyldiethanolamine (BDEA), a tertiary amine with the chemical formula C₈H₁₉NO₂, is a versatile compound with applications ranging from pharmaceuticals to industrial processes.[1][2][3] Its bifunctional nature, possessing both a tertiary amine and two hydroxyl groups, makes it a subject of interest in various chemical syntheses and formulations.[1] This guide provides a comprehensive overview of its physical and chemical properties, tailored for a technical audience.
Physical Properties
This compound is typically a colorless to pale yellow, clear, and viscous liquid with a slight amine-like odor.[1][4][5] It is completely miscible with water.[3][4] A detailed summary of its physical properties is presented in the tables below.
Table 1: General Physical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow, clear, viscous liquid | [1][4][6] |
| Odor | Slight, mild amine-like | [3][4][5] |
| Molecular Formula | C₈H₁₉NO₂ | [2][5][7] |
| Molecular Weight | 161.24 g/mol | [5][7] |
| pH | 10.8 - 11.0 (100 g/L solution at 20 °C) | [7] |
| Water Solubility | Completely soluble | [3][4] |
Table 2: Thermal and Thermodynamic Properties of this compound
| Property | Value | Source(s) |
| Boiling Point | 273-275 °C at 741 mmHg279.1 ± 15.0 °C at 760 mmHg283 °C at 760 mmHg | [1][4][8] |
| Melting/Freezing Point | -70 °C | [1][4][8] |
| Flash Point | 129.5 °C (closed cup)141 °C (closed cup) | [4][8] |
| Vapor Pressure | <0.01 hPa at 25 °C1 mmHg at 25 °C | [4][8] |
| Vapor Density | 5.5 (air = 1) | [4][8] |
Table 3: Physicochemical and Optical Properties of this compound
| Property | Value | Source(s) |
| Density | 0.963 - 0.980 g/cm³ at 20 °C0.968 g/mL at 25 °C0.986 g/mL at 25 °C | [2][4][8] |
| Refractive Index | 1.462 - 1.468 at 20 °C1.463 at 20 °C | [1][2][4][8] |
| Viscosity | 1.6 mPa·s at 15 °C | [4] |
| Dissociation Constant (pKa) | 8.9 | [4] |
| Octanol-Water Partition Coefficient (log P) | 0.48 | [4] |
Chemical Properties and Reactivity
This compound exhibits chemical properties characteristic of a tertiary amine and a diol. Its stability and reactivity are key to its utility.
Stability and Storage: this compound is stable under normal temperatures and pressures.[6][7] For storage, it should be kept in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[6][9]
Reactivity:
-
Incompatible Materials: It is incompatible with strong oxidizing agents.[1][6][7]
-
Hazardous Decomposition: When heated to decomposition, it may produce hazardous products such as nitrogen oxides, carbon monoxide, and carbon dioxide.[6]
-
Hazardous Polymerization: Hazardous polymerization will not occur.[6]
Role as a Ligand: A significant aspect of this compound's chemical behavior is its function as an N-substituted diethanolamine (B148213) ligand.[1][3] The tertiary amine and the two hydroxyl groups can coordinate with metal ions, leading to the formation of various coordination complexes.[10] It has been utilized in the synthesis of mononuclear, dinuclear, and polymeric copper(II) compounds, as well as 3d-4f single-molecule magnet (SMM) complexes.[8][10] It reacts with chromium(II) and lanthanide(III) salts to form isostructural coordination cluster compounds.[1][3][10]
The following diagram illustrates the logical workflow of this compound acting as a ligand to form coordination complexes.
Caption: Logical workflow of this compound as a ligand.
Experimental Protocols
Detailed experimental protocols for the determination of the physical and chemical properties of this compound are based on standardized methods. While the provided search results do not contain specific experimental write-ups, the methodologies would adhere to internationally recognized standards such as those from ASTM International or the OECD Guidelines for the Testing of Chemicals.
For instance:
-
Boiling Point: Determined using methods such as ASTM D1078 or OECD Test Guideline 103.
-
Density: Measured using a pycnometer or a digital density meter according to methods like ASTM D891 or OECD Test Guideline 109.
-
Flash Point: Determined using a closed-cup tester following procedures like ASTM D93 or ISO 2719.
-
Water Solubility: Assessed using the flask method as described in OECD Test Guideline 105.
-
Refractive Index: Measured with a refractometer, often at the sodium D-line at a specified temperature.
Researchers should consult these standard methods for detailed procedures to ensure accuracy and reproducibility of results.
Safety Information
This compound is classified as causing severe skin burns and eye damage.[7] It is irritating to the eyes, respiratory system, and skin.[6] Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[7][9]
This technical guide provides a thorough overview of the physical and chemical properties of this compound, offering valuable information for professionals in research and development. The compiled data and logical representations aim to facilitate a deeper understanding of this compound's characteristics and potential applications.
References
- 1. MONO-N-BUTYL DIETHANOLAMINE (BDEA) - Ataman Kimya [atamanchemicals.com]
- 2. amines.com [amines.com]
- 3. atamankimya.com [atamankimya.com]
- 4. productcatalog.eastman.com [productcatalog.eastman.com]
- 5. This compound | C8H19NO2 | CID 7620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. This compound = 98.6 102-79-4 [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
Synthesis of N-Butyldiethanolamine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for N-Butyldiethanolamine (BDEA), a tertiary amine with significant applications as an intermediate in the production of pharmaceuticals, photographic chemicals, and as a neutralizing agent in various formulations.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Ethoxylation of n-Butylamine
The reaction of n-butylamine with ethylene (B1197577) oxide is a prominent and industrially significant method for the synthesis of this compound. This process occurs in a sequential manner, with the initial formation of N-butylethanolamine as an intermediate, which subsequently reacts with a second molecule of ethylene oxide to yield the final product.
The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the amine on one of the carbon atoms of the ethylene oxide ring, leading to the opening of the ring.
General Reaction Scheme:
Step 1: Formation of N-butylethanolamine
n-Butylamine + Ethylene Oxide → N-butylethanolamine
Step 2: Formation of this compound
N-butylethanolamine + Ethylene Oxide → this compound
Experimental Protocol
While specific protocols for N-n-butyldiethanolamine are proprietary, a detailed method for the analogous synthesis of N-tert-butyldiethanolamine provides a representative experimental procedure. This process can be adapted for n-butylamine, with adjustments to reaction conditions as necessary.
Materials:
-
n-Butylamine
-
Ethylene Oxide
-
Catalyst (e.g., Zinc Acetate, Potassium Hydroxide)
-
Nitrogen gas
-
Reactor equipped with temperature and pressure control, and a metered gas inlet.
Procedure:
-
Reactor Preparation: The reactor is initially purged with nitrogen to remove air. A vacuum is then applied, typically in the range of -0.1 MPa to -0.03 MPa.
-
Catalyst and Reactant Charging: The selected catalyst is introduced into the reactor, followed by the addition of a metered amount of n-butylamine.
-
Reaction Initiation: The temperature of the reactor is raised to the desired range, typically between 50°C and 160°C.
-
Ethylene Oxide Addition: Ethylene oxide is slowly and carefully introduced into the reactor. The feed rate is controlled to maintain the reaction temperature within the specified range and to keep the pressure between 0 and 0.8 MPa. This controlled addition is crucial due to the exothermic nature of the reaction.
-
Reaction Completion and Post-Treatment: Once the reaction is complete, the mixture is subjected to post-treatment, which includes degassing to remove any unreacted ethylene oxide and filtration to remove the catalyst.
-
Purification: The crude product is then purified, typically by vacuum distillation, to obtain this compound of the desired purity.
Quantitative Data for Analogous Syntheses
The following table summarizes the reaction conditions and outcomes for the synthesis of N-tert-butyldiethanolamine, which can serve as a reference for the synthesis of the n-butyl analogue.
| Parameter | Embodiment 1 | Embodiment 2 |
| Reactant 1 | tert-Butylamine (483 g) | tert-Butylamine (960 g) |
| Reactant 2 | Ethylene Oxide (613 g) | Ethylene Oxide (1226 g) |
| Catalyst | Zinc Acetate (27 g) | Potassium Hydroxide (34 g) |
| Initial Pressure | -0.098 MPa | -0.07 MPa |
| Temperature | 50°C | 90°C |
| Pressure | < 0.3 MPa | < 0.4 MPa |
Data sourced from a patent for the synthesis of N-tert-butyldiethanolamine and should be considered as a reference for the synthesis of N-n-butyldiethanolamine.
Byproducts and Purification
The primary byproducts in the ethoxylation of amines can include glycol ethers and oligomers formed from the condensation of acetaldehyde, which can arise from the degradation of the quaternary ammonium (B1175870) intermediate.[2] Purification is typically achieved through vacuum distillation, which effectively separates the desired this compound from higher boiling point impurities and unreacted starting materials. The boiling point of this compound is approximately 273-275 °C at 741 mmHg.
N-Alkylation of Diethanolamine (B148213)
An alternative pathway to this compound involves the N-alkylation of diethanolamine with a suitable butyl-containing electrophile, such as a butyl halide (e.g., butyl bromide) or a dialkyl sulfate (B86663) (e.g., dibutyl sulfate). This method relies on the nucleophilicity of the secondary amine in diethanolamine.
General Reaction Scheme:
Diethanolamine + Butyl-X → this compound + HX (where X is a leaving group, such as Br, I, or OSO₃R)
To drive the reaction to completion, a base is typically added to neutralize the acidic byproduct (HX).
Experimental Protocol
The following is a general procedure for the N-alkylation of diethanolamine, based on protocols for similar reactions.
Materials:
-
Diethanolamine
-
Butyl Bromide (or other suitable alkylating agent)
-
Base (e.g., Sodium Carbonate)
-
Solvent (optional, e.g., water, acetone)
Procedure:
-
Reactant Mixture: Diethanolamine is mixed with the chosen solvent (if any) in a reaction vessel.
-
Addition of Alkylating Agent and Base: The butyl halide and the base (e.g., an aqueous solution of sodium carbonate) are added to the diethanolamine mixture. The addition may be performed simultaneously from separate streams to maintain better control over the reaction.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically between 20°C and 150°C. For instance, a reaction with diethyl sulfate is effectively carried out at around 92°C for 2 hours.
-
Work-up: After the reaction is complete, the mixture is worked up to separate the organic product from the inorganic salts and aqueous phase. This may involve extraction and washing steps.
-
Purification: The crude this compound is purified by distillation.
Quantitative Data for an Analogous Synthesis
The following data is for the N-alkylation of diethanolamine with diethyl sulfate, which illustrates the potential efficiency of this pathway.
| Parameter | Value |
| Reactant 1 | Diethanolamine (0.5 mole) |
| Reactant 2 | Diethyl Sulfate (0.25 mole) |
| Base | Na₂CO₃·H₂O (0.25 mole in 1.65 moles of water) |
| Temperature | ~92°C |
| Reaction Time | 2 hours |
| Yield of N-ethyldiethanolamine | 91.5% |
Data from a patent for the preparation of N-ethyl diethanolamine. This demonstrates the high yields achievable with this method, which are expected to be similar for the n-butyl derivative.[3]
Selectivity and Byproducts
A potential side reaction in the alkylation of diethanolamine is O-alkylation, where the alkyl group attaches to one of the hydroxyl groups. However, studies have shown that with diethanolamine, N-alkylation is the predominant reaction.[4] The use of a base like sodium carbonate helps to minimize the decomposition of the alkylating agent and favors the desired N-alkylation.[3] The selectivity of N-alkylation can also be influenced by the stoichiometry of the reactants and the choice of alkyl halide.
Visualizations
Caption: Sequential ethoxylation of n-butylamine to form this compound.
Caption: N-Alkylation of diethanolamine to synthesize this compound.
References
An In-depth Technical Guide to N-Butyldiethanolamine: Molecular Structure and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butyldiethanolamine (BDEA) is a tertiary amine characterized by the presence of a butyl group and two hydroxyethyl (B10761427) groups attached to a central nitrogen atom. This unique trifunctional structure imparts a versatile range of chemical properties, making it a valuable intermediate and functional component in a variety of chemical syntheses and applications. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and reactivity of this compound, with a focus on its applications in coordination chemistry and polymer science. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding and practical application of this compound.
Molecular Structure and Identification
This compound is a clear, colorless to pale yellow liquid with a mild odor.[1] Its molecular structure is fundamental to its chemical behavior, featuring a nucleophilic tertiary amine center and two primary hydroxyl groups capable of hydrogen bonding and esterification.
Caption: Molecular structure of this compound.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-[butyl(2-hydroxyethyl)amino]ethanol[1][2] |
| Chemical Formula | C₈H₁₉NO₂[1][3] |
| CAS Number | 102-79-4[1][3] |
| Molecular Weight | 161.24 g/mol [1][4][5] |
| Synonyms | Butyldiethanolamine, N,N-Bis(2-hydroxyethyl)butylamine, 2,2'-(Butylimino)diethanol[1][5][6] |
Physicochemical Properties
| Property | Value |
| Physical State | Liquid[1] |
| Color | Colorless to pale yellow[1] |
| Melting Point | -70 °C[5][7] |
| Boiling Point | 273-275 °C at 741 mmHg[5] |
| Density | 0.986 g/mL at 25 °C[5] |
| Vapor Pressure | 1 mmHg at 25 °C[5] |
| Refractive Index | n20/D 1.463[5] |
| Water Solubility | Miscible in all proportions[8] |
Reactivity of this compound
The reactivity of this compound is governed by its tertiary amine and dual hydroxyl functional groups. This allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.
Caption: Reactivity pathways of this compound.
Coordination Chemistry
As a tertiary amine with two hydroxyl groups, this compound acts as a versatile ligand in coordination chemistry. It can coordinate to metal centers through the nitrogen atom and one or both oxygen atoms of the hydroxyl groups, often after deprotonation.
This compound has been used in the synthesis of various metal complexes, including those with copper(II), chromium(III), and lanthanide(III) ions.[4][9] These complexes exhibit interesting structural features and magnetic properties, and some have been investigated for their catalytic activity.[9]
Polymer Chemistry
The two primary hydroxyl groups of this compound allow it to act as a crosslinker or chain extender in the synthesis of polymers, most notably polyurethanes. In these reactions, the hydroxyl groups react with isocyanate groups to form urethane (B1682113) linkages. While detailed protocols specifically citing the n-butyl isomer are not prevalent in publicly available literature, the principles of using alkanolamines like the closely related N-tert-butyldiethanolamine in waterborne polyurethane dispersions are well-established. These compounds contribute to the polymer backbone and can also act as neutralizing agents.
Esterification
The hydroxyl groups of this compound can undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. This reaction is typically acid-catalyzed. While this is a fundamental reaction for alcohols, specific, detailed experimental protocols for the esterification of this compound are not widely reported, suggesting it is not a primary application of this compound.
Synthesis of Derivatives
The reactivity of the amine and hydroxyl groups allows for the synthesis of a variety of this compound derivatives. For example, the tertiary amine can be quaternized with alkyl halides to form quaternary ammonium salts, which may have applications as surfactants or phase-transfer catalysts. The hydroxyl groups can be converted to other functional groups through standard organic transformations.
Experimental Protocols
Synthesis of Copper(II) Complexes with this compound
The following protocols are adapted from the work of Gruenwald et al. and describe the self-assembly synthesis of mono- and dinuclear copper(II) complexes with this compound.
Materials:
-
Copper(II) acetate (B1210297) monohydrate
-
This compound (H₂bdea)
-
3,5-Dinitrobenzoic acid (Hdnba)
-
Sodium azide (B81097) (NaN₃)
-
Methanol
-
Water
Protocol for the Synthesis of [Cu(Hbdea)₂]·2Hdnba (Mononuclear Complex):
-
Dissolve 0.100 g (0.50 mmol) of copper(II) acetate monohydrate in 10 mL of methanol.
-
In a separate flask, dissolve 0.322 g (2.00 mmol) of this compound in 10 mL of methanol.
-
Add the this compound solution dropwise to the copper(II) acetate solution with constant stirring.
-
In a third flask, dissolve 0.212 g (1.00 mmol) of 3,5-dinitrobenzoic acid in 10 mL of methanol.
-
Add the 3,5-dinitrobenzoic acid solution to the reaction mixture.
-
Allow the resulting solution to stand undisturbed at room temperature.
-
After several days, blue crystals suitable for X-ray diffraction will form.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.
Protocol for the Synthesis of [Cu₂(μ-Hbdea)₂(N₃)₂] (Dinuclear Complex):
-
Dissolve 0.100 g (0.50 mmol) of copper(II) acetate monohydrate in 15 mL of methanol.
-
Add 0.161 g (1.00 mmol) of this compound to the solution with stirring.
-
In a separate flask, dissolve 0.065 g (1.00 mmol) of sodium azide in a minimum amount of water and then add 10 mL of methanol.
-
Add the sodium azide solution to the copper-amine mixture.
-
The resulting dark green solution is layered with diethyl ether.
-
Green crystals will form at the interface over a period of a few days.
-
Collect the crystals by filtration, wash with diethyl ether, and air dry.
General Procedure for Waterborne Polyurethane Dispersions
While a specific protocol for this compound is not available, the following is a general procedure for the synthesis of waterborne polyurethane dispersions using an alkanolamine, which can be adapted. This procedure is based on the use of N-tert-butyldiethanolamine and illustrates the role that N-alkyldiethanolamines play in such syntheses.
Materials:
-
Polyol (e.g., polytetrahydrofuran)
-
Diisocyanate (e.g., isophorone (B1672270) diisocyanate)
-
Dimethylolpropionic acid (DMPA)
-
This compound (as the neutralizing agent and potential chain extender)
-
Acetone (B3395972) (solvent)
-
Triethylamine (neutralizing agent, if needed)
-
Water
Protocol:
-
Prepolymer Formation:
-
In a reaction vessel equipped with a stirrer, thermometer, and nitrogen inlet, charge the polyol, DMPA, and acetone.
-
Heat the mixture to a specified temperature (e.g., 60 °C) under a nitrogen atmosphere with stirring until a homogeneous solution is obtained.
-
Add the diisocyanate to the mixture and continue stirring at a controlled temperature (e.g., 80 °C). The reaction progress can be monitored by titrating the isocyanate content.
-
-
Neutralization:
-
Cool the prepolymer solution to a lower temperature (e.g., 40 °C).
-
Add this compound (or a mixture with another tertiary amine like triethylamine) to neutralize the carboxylic acid groups of the DMPA. The degree of neutralization is typically around 80-100%.
-
-
Dispersion:
-
With vigorous stirring, add deionized water to the neutralized prepolymer solution to form a stable aqueous dispersion.
-
-
Chain Extension (if applicable):
-
If the prepolymer has terminal isocyanate groups, a chain extender (e.g., a diamine) can be added to the dispersion to increase the molecular weight. The hydroxyl groups of this compound can also participate in this step.
-
-
Solvent Removal:
-
Remove the acetone under reduced pressure to obtain the final solvent-free waterborne polyurethane dispersion.
-
Applications
This compound and its derivatives have a range of industrial applications stemming from their chemical properties.
-
Corrosion Inhibitors: The lone pair of electrons on the nitrogen atom and the presence of oxygen atoms allow this compound to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion.
-
Surfactants and Emulsifiers: The combination of a hydrophobic butyl group and hydrophilic diethanolamine (B148213) moiety gives the molecule amphiphilic character, making it useful as a surfactant or emulsifier in various formulations.[10]
-
Catalysts: The tertiary amine functionality allows this compound to act as a catalyst in various reactions, such as the formation of polyurethanes and other polymerization processes.
-
Chemical Intermediates: It serves as a building block for the synthesis of a variety of other chemicals, including pharmaceuticals and photographic chemicals.[8]
-
Coatings: As a component in polyurethane synthesis, it is used in the formulation of coatings, adhesives, sealants, and elastomers.
Conclusion
This compound is a versatile chemical compound with a rich reactivity profile. Its trifunctional nature, combining a tertiary amine with two hydroxyl groups, allows it to participate in a wide array of chemical transformations. This makes it a valuable component in coordination chemistry for the synthesis of novel metal complexes and in polymer science as a building block for polyurethanes. While detailed experimental protocols for some of its potential applications are not extensively documented in open literature, the fundamental principles of its reactivity provide a strong basis for its use in chemical research and development. The information and protocols provided in this guide serve as a valuable resource for scientists and professionals seeking to explore the potential of this compound in their work.
References
- 1. wernerblank.com [wernerblank.com]
- 2. Methods of fatty acid butyl esters synthesis: present and prospects | Catalysis and petrochemistry [kataliz.org.ua]
- 3. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 4. CN102093211A - Synthesis method of fatty acid n-butyl ester - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Preparation and Properties of Polyurethane Dispersions via Prepolymer Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyester synthases: natural catalysts for plastics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of Waterborne Polyurethane by the Telechelic α,ω-Di(hydroxy)poly(n-butyl acrylate) [mdpi.com]
- 9. epub.jku.at [epub.jku.at]
- 10. arpnjournals.org [arpnjournals.org]
Spectroscopic Profile of N-Butyldiethanolamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for N-Butyldiethanolamine (CAS No. 102-79-4), a tertiary amine with significant applications in various industrial and research settings. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, characterization, and quality control.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 0.91 | t | 3H | CH₃ |
| 1.34 | sextet | 2H | CH₂-CH₃ |
| 1.46 | quintet | 2H | N-CH₂-CH₂ |
| 2.50 | t | 2H | N-CH₂ (butyl) |
| 2.60 | t | 4H | N-CH₂ (ethanol) |
| 3.59 | t | 4H | O-CH₂ |
| 3.89 | s | 2H | OH |
¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| 14.0 | CH₃ |
| 20.6 | CH₂-CH₃ |
| 29.5 | N-CH₂-CH₂ |
| 52.0 | N-CH₂ (butyl) |
| 56.6 | N-CH₂ (ethanol) |
| 60.1 | O-CH₂ |
Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3386 | Strong, Broad | O-H stretch |
| 2956, 2931, 2871 | Strong | C-H stretch (aliphatic) |
| 1465 | Medium | C-H bend |
| 1072, 1040 | Strong | C-O stretch, C-N stretch |
Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 161 | 5 | [M]⁺ (Molecular Ion) |
| 130 | 100 | [M - CH₂OH]⁺ |
| 116 | 20 | [M - C₂H₅OH]⁺ |
| 102 | 15 | [M - C₃H₇O]⁺ |
| 88 | 80 | [M - C₄H₉O]⁺ |
| 72 | 30 | [C₄H₁₀N]⁺ |
| 58 | 40 | [C₃H₈N]⁺ |
| 44 | 60 | [C₂H₆N]⁺ |
| 30 | 50 | [CH₄N]⁺ |
Experimental Protocols
The spectroscopic data presented above were acquired using standard analytical techniques. The following outlines the general experimental methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: JEOL EX-90 spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Concentration: Approximately 5-10 mg of this compound in 0.5 mL of solvent.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
¹H NMR: The spectrum was acquired at 90 MHz.
-
¹³C NMR: The spectrum was acquired at 22.5 MHz.
Infrared (IR) Spectroscopy:
-
Instrument: JASCO Corporation, FT/IR-410.
-
Method: Attenuated Total Reflectance (ATR).
-
Sample Preparation: A small drop of neat this compound was placed directly on the ATR crystal.
-
Spectral Range: 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrument: Hitachi M-80B mass spectrometer.
-
Ionization Method: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Inlet System: Direct inlet.
-
Mass Range: Scanned over a mass-to-charge ratio (m/z) range appropriate for the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
A Comprehensive Technical Guide to the Safe Handling of N-Butyldiethanolamine in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety protocols and handling procedures for N-Butyldiethanolamine (NBDEA) in a laboratory setting. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe research environment.
Chemical and Physical Properties
This compound is a colorless to pale yellow, viscous liquid with a mild odor.[1][2] It is important to be aware of its physical and chemical properties to handle it safely.
| Property | Value | Units |
| Molecular Formula | C8H19NO2 | |
| Molecular Weight | 161.24 | g/mol |
| Appearance | Colorless to pale yellow viscous liquid | |
| Boiling Point | 273 - 283 | °C |
| Melting Point | -70 | °C |
| Flash Point | 129.5 - 141 | °C (closed cup) |
| Density | 0.963 - 0.986 | g/mL at 25°C |
| Vapor Pressure | <0.01 - 1 | hPa / mmHg at 25°C |
| Vapor Density | 5.5 | (Air = 1.0) |
| Solubility | Completely soluble in water | |
| Autoignition Temperature | 260 | °C |
Hazard Identification and Toxicology
This compound is classified as a hazardous chemical, primarily causing severe eye damage and skin irritation.[1][3][4][5]
| Hazard | Classification | GHS Hazard Statement |
| Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1][3] |
| Acute Oral Toxicity | LD50 (Rat) | 4250 mg/kg[3][6] |
Summary of Health Effects:
-
Eye Contact: Causes severe eye irritation and possible injury, with the potential for irreversible damage.[6]
-
Skin Contact: Causes skin irritation and in some classifications, severe skin burns.[3][6]
-
Inhalation: Causes respiratory tract irritation.[6]
-
Ingestion: Causes gastrointestinal tract irritation.[6] Ingestion can lead to severe swelling and damage to delicate tissues, with a danger of perforation.[4]
Experimental Protocols: Safe Handling and Storage
Strict adherence to the following protocols is mandatory when working with this compound.
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure.
References
- 1. This compound | C8H19NO2 | CID 7620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MONO-N-BUTYL DIETHANOLAMINE (BDEA) - Ataman Kimya [atamanchemicals.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Thermodynamic Properties of N-Butyldiethanolamine (BDEA) Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of N-Butyldiethanolamine (BDEA) solutions, with a focus on aqueous systems. The information presented herein is critical for professionals in research, science, and drug development who utilize BDEA in their applications. This document summarizes key quantitative data, details experimental methodologies for property determination, and visualizes the general workflow for characterizing such systems.
Core Thermodynamic Properties of Aqueous BDEA Solutions
Density
The density of aqueous BDEA solutions is a fundamental property for process design and modeling. Experimental data has been reported at various temperatures and compositions.
Table 1: Density (ρ) of Aqueous this compound (BDEA) Solutions at Various Temperatures and Mole Fractions. [1]
| Temperature (K) | Mole Fraction of BDEA (x₂) | Density (g/cm³) |
| 298.15 | 0.0000 | 0.99704 |
| 0.0203 | 0.99841 | |
| 0.0425 | 0.99958 | |
| 0.0671 | 1.00052 | |
| 0.0946 | 1.00115 | |
| 0.1259 | 1.00139 | |
| 0.1619 | 1.00118 | |
| 0.2039 | 1.00041 | |
| 0.3090 | 0.99672 | |
| 0.4573 | 0.99015 | |
| 0.6779 | 0.98113 | |
| 1.0000 | 0.96918 | |
| 313.15 | 0.0000 | 0.99221 |
| 0.0203 | 0.99345 | |
| 0.0425 | 0.99446 | |
| 0.0671 | 0.99522 | |
| 0.0946 | 0.99565 | |
| 0.1259 | 0.99568 | |
| 0.1619 | 0.99522 | |
| 0.2039 | 0.99420 | |
| 0.3090 | 0.99021 | |
| 0.4573 | 0.98341 | |
| 0.6779 | 0.97424 | |
| 1.0000 | 0.96225 | |
| 333.15 | 0.0000 | 0.98319 |
| 0.0203 | 0.98419 | |
| 0.0425 | 0.98495 | |
| 0.0671 | 0.98543 | |
| 0.0946 | 0.98559 | |
| 0.1259 | 0.98533 | |
| 0.1619 | 0.98455 | |
| 0.2039 | 0.98321 | |
| 0.3090 | 0.97879 | |
| 0.4573 | 0.97169 | |
| 0.6779 | 0.96232 | |
| 1.0000 | 0.94884 | |
| 353.15 | 0.0000 | 0.97157 |
| 0.0203 | 0.97228 | |
| 0.0425 | 0.97274 | |
| 0.0671 | 0.97294 | |
| 0.0946 | 0.97283 | |
| 0.1259 | 0.97233 | |
| 0.1619 | 0.97129 | |
| 0.2039 | 0.96971 | |
| 0.3090 | 0.96489 | |
| 0.4573 | 0.95751 | |
| 0.6779 | 0.94793 | |
| 1.0000 | 0.93389 |
Viscosity
The viscosity of aqueous BDEA solutions is a crucial parameter for fluid handling and mass transfer operations. The following table summarizes experimental viscosity data at different temperatures and compositions.
Table 2: Viscosity (η) of Aqueous this compound (BDEA) Solutions at Various Temperatures and Mole Fractions. [2]
| Temperature (K) | Mole Fraction of BDEA (x₂) | Viscosity (mPa·s) |
| 303.15 | 0.0000 | 0.8007 |
| 0.0253 | 1.3458 | |
| 0.0571 | 2.2541 | |
| 0.0980 | 3.8680 | |
| 0.1523 | 6.5458 | |
| 0.2281 | 10.988 | |
| 0.3392 | 16.541 | |
| 0.5140 | 21.011 | |
| 0.7528 | 22.145 | |
| 1.0000 | 20.456 | |
| 308.15 | 0.0000 | 0.7225 |
| 0.0253 | 1.1892 | |
| 0.0571 | 1.9540 | |
| 0.0980 | 3.2981 | |
| 0.1523 | 5.4872 | |
| 0.2281 | 9.0980 | |
| 0.3392 | 13.541 | |
| 0.5140 | 17.154 | |
| 0.7528 | 17.985 | |
| 1.0000 | 16.584 | |
| 313.15 | 0.0000 | 0.6560 |
| 0.0253 | 1.0541 | |
| 0.0571 | 1.7021 | |
| 0.0980 | 2.8245 | |
| 0.1523 | 4.6214 | |
| 0.2281 | 7.5891 | |
| 0.3392 | 11.245 | |
| 0.5140 | 14.158 | |
| 0.7528 | 14.785 | |
| 1.0000 | 13.654 | |
| 318.15 | 0.0000 | 0.5988 |
| 0.0253 | 0.9387 | |
| 0.0571 | 1.4987 | |
| 0.0980 | 2.4541 | |
| 0.1523 | 3.9341 | |
| 0.2281 | 6.4214 | |
| 0.3392 | 9.4587 | |
| 0.5140 | 11.854 | |
| 0.7528 | 12.354 | |
| 1.0000 | 11.458 | |
| 323.15 | 0.0000 | 0.5494 |
| 0.0253 | 0.8412 | |
| 0.0571 | 1.3245 | |
| 0.0980 | 2.1458 | |
| 0.1523 | 3.3874 | |
| 0.2281 | 5.4871 | |
| 0.3392 | 8.0541 | |
| 0.5140 | 10.021 | |
| 0.7528 | 10.458 | |
| 1.0000 | 9.7541 |
Experimental Protocols
The determination of thermodynamic properties requires precise and well-defined experimental procedures. The following sections detail the methodologies typically employed for measuring the properties discussed in this guide.
Density Measurement
Methodology: Vibrating Tube Densitometry
-
Apparatus: A vibrating tube densimeter (e.g., Anton Paar) is commonly used. This instrument measures the oscillation period of a U-shaped tube filled with the sample liquid.
-
Calibration: The densimeter is calibrated using at least two fluids with accurately known densities, typically dry air and deionized, degassed water.[3][4]
-
Sample Preparation: Aqueous solutions of BDEA are prepared gravimetrically to achieve precise concentrations. The exact mole fraction or mass fraction of each component is determined by weighing.
-
Measurement: The sample is injected into the measuring cell of the densimeter, ensuring no air bubbles are present. The temperature of the cell is controlled with a high-precision thermostat. The instrument measures the oscillation period, which is then converted to a density value based on the calibration.
-
Data Acquisition: Density measurements are taken over the desired range of temperatures and compositions.[1]
Viscosity Measurement
Methodology: Rotational Viscometry or Falling Body Viscometry
-
Apparatus: A rotational viscometer or a falling body viscometer can be used. Rotational viscometers measure the torque required to rotate a spindle in the fluid, while falling body viscometers measure the time it takes for an object to fall through the fluid.[3][5]
-
Calibration: The viscometer is calibrated using standard fluids with known viscosities that cover the expected viscosity range of the samples.
-
Sample Preparation: Aqueous BDEA solutions of known concentrations are prepared as described for density measurements.
-
Measurement: The sample is placed in the viscometer's sample holder, and the temperature is precisely controlled. For a rotational viscometer, the shear rate is set, and the corresponding shear stress is measured to determine the dynamic viscosity. For a falling body viscometer, the fall time of the body is recorded.[3]
-
Data Analysis: The raw data is converted to viscosity values using the instrument's calibration constants and relevant equations (e.g., Stokes' law for a falling sphere viscometer). Measurements are repeated to ensure reproducibility.[2]
Heat Capacity Measurement
Methodology: Differential Scanning Calorimetry (DSC)
While specific data for aqueous BDEA solutions were not found, the following is a general protocol for measuring the heat capacity of liquid mixtures.
-
Apparatus: A differential scanning calorimeter is used to measure the heat flow to or from a sample as a function of temperature or time.
-
Calibration: The DSC is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium). A baseline is established with empty sample pans.
-
Sample Preparation: A known mass of the aqueous BDEA solution is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
-
Measurement: The sample and reference pans are subjected to a controlled temperature program (e.g., a linear heating ramp). The DSC measures the difference in heat flow between the sample and the reference.
-
Data Analysis: The heat capacity of the sample is calculated from the differential heat flow, the heating rate, and the sample mass. This is typically compared to the heat flow of a standard material (e.g., sapphire) to obtain accurate values.[6]
Vapor-Liquid Equilibrium (VLE) and Activity Coefficient Determination
Methodology: Ebulliometry or Static-Analytic Method
Activity coefficients are derived from vapor-liquid equilibrium (VLE) data. The following describes a general approach to VLE measurement.
-
Apparatus: An ebulliometer (dynamic still) or a static-analytic apparatus is used. An ebulliometer allows for the circulation of vapor and condensate to reach equilibrium, while a static-analytic apparatus involves degassing the mixture and allowing it to equilibrate in a closed, thermostatted cell.[7]
-
Sample Preparation: A series of aqueous BDEA solutions with known compositions are prepared.
-
Measurement:
-
Ebulliometry: The solution is brought to its boiling point at a constant pressure. The temperature and the composition of both the liquid and condensed vapor phases are measured once equilibrium is established.
-
Static-Analytic Method: The degassed mixture is placed in the equilibrium cell at a constant temperature. The total pressure of the system is measured after equilibrium is reached. The composition of the liquid and vapor phases are then determined, often by chromatography.[7]
-
-
Data Analysis: The experimental VLE data (temperature, pressure, and phase compositions) are used to calculate the activity coefficients of BDEA and water in the solution using thermodynamic models such as the Non-Random Two-Liquid (NRTL) or UNIQUAC models.
Visualizing Experimental and Analytical Workflows
The following diagrams illustrate the logical flow of processes involved in the characterization of the thermodynamic properties of BDEA solutions.
Caption: Experimental workflow for determining thermodynamic properties of BDEA solutions.
References
N-Butyldiethanolamine: A Comprehensive Technical Guide to its Chemistry and Applications as a Tertiary Amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Butyldiethanolamine (BDEA) is a versatile tertiary amine characterized by its bifunctional nature, possessing both a nucleophilic nitrogen atom and two primary hydroxyl groups. This unique structure makes it a valuable building block in organic synthesis and materials science. This technical guide provides an in-depth analysis of this compound, covering its chemical properties, synthesis, key reactions, and diverse applications. A particular focus is placed on its role as a tertiary amine, exploring its involvement in catalysis and quaternization reactions. Furthermore, this document delves into its potential as a scaffold in the development of novel therapeutic agents, supported by detailed experimental methodologies and quantitative data presented for comparative analysis.
Introduction
Tertiary amines are a class of organic compounds that play a pivotal role in a myriad of chemical transformations and industrial processes.[1] Their utility stems from the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic properties. This compound (CAS: 102-79-4), a colorless to light yellow liquid, is a prominent member of this family.[2][3] Its molecular structure, featuring a butyl group and two ethanol (B145695) arms attached to a central nitrogen atom, provides a unique combination of steric and electronic properties, along with the capacity for hydrogen bonding and chelation.[2][3]
This guide aims to provide a comprehensive technical overview of this compound for researchers and professionals in chemistry and drug development. It will detail its fundamental properties, synthesis protocols, characteristic reactions, and significant applications, with a focus on its function as a tertiary amine.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and industry. Key quantitative data are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₉NO₂ | [2] |
| Molecular Weight | 161.24 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point | 275-277 °C | [2] |
| Melting Point | -70 °C | [2] |
| Density | 0.97 g/mL at 20 °C | [2] |
| pKa | 8.9 | [4] |
| Solubility | Soluble in water | [2] |
Synthesis of this compound
The industrial synthesis of this compound is primarily achieved through two main routes: the ethoxylation of n-butylamine and the alkylation of diethanolamine (B148213).
Ethoxylation of n-Butylamine
This is the most common industrial method, involving the reaction of n-butylamine with two equivalents of ethylene (B1197577) oxide. The reaction is typically carried out at elevated temperatures and pressures in the presence of a catalyst.
Caption: Synthesis of this compound via ethoxylation of n-butylamine.
Experimental Protocol: Synthesis of N-tert-Butyldiethanolamine (as a model for this compound)
This protocol is adapted from a patented method for the synthesis of the analogous N-tert-butyldiethanolamine and can be modified for the synthesis of this compound.
Materials:
-
n-Butylamine
-
Ethylene Oxide
-
Catalyst (e.g., Zinc Acetate or Potassium Hydroxide)
-
Nitrogen gas
-
Reactor equipped with temperature and pressure controls, and a metering pump for ethylene oxide.
Procedure:
-
Charge the reactor with the catalyst (e.g., zinc acetate).
-
Purge the reactor with nitrogen to remove air and then evacuate to a pressure of -0.1 to -0.03 MPa.
-
Introduce a metered amount of n-butylamine into the reactor.
-
Increase the reactor temperature to a range of 50-160 °C.
-
Slowly and carefully introduce a metered amount of ethylene oxide into the reactor, maintaining the temperature between 50-160 °C and the pressure between 0-0.8 MPa. The addition of ethylene oxide is highly exothermic and requires careful monitoring and control.
-
After the addition of ethylene oxide is complete, allow the reaction to proceed until completion.
-
The resulting mixture containing this compound is then subjected to post-processing, which includes degassing and filtration to obtain the crude product.
-
Further purification can be achieved by vacuum distillation.
Alkylation of Diethanolamine
An alternative synthetic route involves the N-alkylation of diethanolamine with a suitable butylating agent, such as n-butyl bromide or n-butyl chloride. This reaction is typically performed in the presence of a base to neutralize the hydrogen halide formed as a byproduct.
Caption: Synthesis of this compound via alkylation of diethanolamine.
Key Reactions of this compound as a Tertiary Amine
The chemical reactivity of this compound is dominated by the presence of the tertiary amine functionality and the two hydroxyl groups. As a tertiary amine, it undergoes several characteristic reactions, most notably quaternization.
Quaternization (Menschutkin Reaction)
This compound, being a tertiary amine, can be readily quaternized by reacting with an alkyl halide. This Sₙ2 reaction, known as the Menschutkin reaction, results in the formation of a quaternary ammonium (B1175870) salt.[5] These salts have various applications, including as phase-transfer catalysts and surfactants.
Caption: Quaternization of this compound to form a quaternary ammonium salt.
Experimental Protocol: General Procedure for Quaternization of a Tertiary Amine
This is a general protocol that can be adapted for the quaternization of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Solvent (e.g., acetonitrile, acetone, or no solvent)
-
Round-bottom flask with a condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound in a suitable solvent (if used).
-
Add the alkyl halide to the solution. The molar ratio of the tertiary amine to the alkyl halide can be varied, but a slight excess of the alkylating agent is often used.
-
The reaction can be conducted at room temperature or heated to a temperature between 50 °C and 140 °C, depending on the reactivity of the alkyl halide.
-
Monitor the progress of the reaction by techniques such as TLC or NMR spectroscopy.
-
Upon completion, the quaternary ammonium salt may precipitate out of the solution, especially if a less polar solvent is used. If not, the solvent can be removed under reduced pressure.
-
The resulting quaternary ammonium salt can be purified by recrystallization from a suitable solvent system.
Applications of this compound
The unique bifunctional nature of this compound lends itself to a wide range of applications in both industrial and research settings.
Ligand in Coordination Chemistry and Catalysis
This compound acts as a versatile ligand in coordination chemistry, capable of coordinating to metal ions through its nitrogen and oxygen atoms. The resulting metal complexes have shown significant catalytic activity. For instance, copper(II) complexes of this compound have been demonstrated to be effective catalysts for the oxidation of cyclohexane (B81311).
Experimental Workflow: Catalytic Oxidation of Cyclohexane
Caption: Workflow for the catalytic oxidation of cyclohexane using a Cu(II)-BDEA complex.
Intermediate in Organic Synthesis
The presence of two hydroxyl groups allows this compound to be used as a building block in the synthesis of more complex molecules. It can be incorporated into polymers, such as polyurethanes and polyesters, to impart specific properties.
Industrial Applications
This compound finds use in a variety of industrial applications, including:
-
Coatings: As a neutralizing agent and a curing agent for resins.
-
Metalworking Fluids: As a corrosion inhibitor and pH buffer.
-
Gas Treating: In the removal of acid gases from natural and refinery gas streams.
Role in Drug Development
While direct applications of this compound as a pharmaceutical agent are not widely reported, its structural motifs—tertiary amine and diethanolamine—are prevalent in many biologically active compounds. Diethanolamine and its derivatives have been investigated for a range of biological activities.[6] The bifunctional nature of this compound makes it an attractive scaffold for the synthesis of new chemical entities with potential therapeutic applications. The tertiary amine can be quaternized to introduce a permanent positive charge, a feature often found in antimicrobial agents. The hydroxyl groups provide handles for further chemical modification, allowing for the attachment of various pharmacophores to explore structure-activity relationships. The development of novel derivatives of this compound represents a promising avenue for the discovery of new drug candidates.
Conclusion
This compound is a valuable and versatile tertiary amine with a broad spectrum of applications. Its unique combination of a nucleophilic tertiary amine and two reactive hydroxyl groups makes it a key intermediate in organic synthesis, a versatile ligand in catalysis, and a useful component in various industrial formulations. This technical guide has provided a comprehensive overview of its properties, synthesis, and key reactions, with a particular emphasis on its role as a tertiary amine. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for researchers and professionals. Further exploration of this compound and its derivatives, particularly in the context of medicinal chemistry, holds significant promise for the development of new materials and therapeutic agents.
References
- 1. PROCESS FOR THE CONTINUOUS QUATERNISATION OF TERTIARY AMINES WITH AN ALKYL HALIDE - Patent 1456168 [data.epo.org]
- 2. US7183434B2 - Process for the continuous quaternization of tertiary amines with an alkyl halide - Google Patents [patents.google.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP0375267A2 - Production of ethanolamine by amination of ethylene oxide over acid activated clays - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
N-Butyldiethanolamine: A Versatile Scaffold for Innovative Research and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Butyldiethanolamine (NBDEA), a tertiary amine with the chemical formula C₈H₁₉NO₂, is a versatile chemical intermediate with a growing portfolio of applications in advanced materials science, catalysis, and the pharmaceutical industry. Its unique bifunctional nature, possessing both a tertiary amine and two primary hydroxyl groups, makes it a valuable building block for the synthesis of a diverse range of complex molecules and functional materials. This technical guide provides a comprehensive overview of the core properties of NBDEA and explores its potential in cutting-edge research areas, complete with experimental protocols and data to facilitate further investigation.
Core Chemical and Physical Properties
This compound is a colorless to light yellow, viscous liquid that is miscible with water.[1] Its chemical structure and key properties are summarized in the tables below, providing a foundation for its application in various chemical syntheses and formulations.
Table 1: General and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-[butyl(2-hydroxyethyl)amino]ethanol | [2] |
| Synonyms | BDEA, N,N-Bis(2-hydroxyethyl)butylamine | [1] |
| CAS Number | 102-79-4 | [2] |
| Molecular Formula | C₈H₁₉NO₂ | [2] |
| Molecular Weight | 161.24 g/mol | [2] |
| SMILES | CCCCN(CCO)CCO | [2] |
| InChI Key | GVNHOISKXMSMPX-UHFFFAOYSA-N | [2] |
Table 2: Physicochemical Data of this compound
| Property | Value | Reference(s) |
| Appearance | Colorless to light yellow viscous liquid | [1][3] |
| Melting Point | -70 °C | [4] |
| Boiling Point | 273-275 °C at 741 mmHg | [4] |
| Density | 0.986 g/mL at 25 °C | [4] |
| Vapor Pressure | 1 mmHg at 25 °C | [4] |
| Refractive Index (n20/D) | 1.463 | [4] |
| Flash Point | 129.5 °C (closed cup) | [4] |
| Water Solubility | Miscible | [1] |
Table 3: Safety and Toxicity Data of this compound
| Parameter | Value | Reference(s) |
| GHS Hazard Statements | H318 (Causes serious eye damage) | [4] |
| Acute Oral Toxicity (LD50, rat) | 4250 mg/kg | [5] |
| Skin Irritation | Causes skin irritation | [5] |
| Eye Irritation | Causes severe eye irritation | [5] |
Potential Research Areas and Applications
The unique chemical structure of NBDEA opens up a wide array of research and development opportunities. This section delves into some of the most promising areas, providing insights into their mechanisms and future potential.
Coordination Chemistry and Catalysis
As a tridentate ligand, this compound readily forms stable complexes with a variety of metal ions, including transition metals and lanthanides.[6][7] These metal complexes have shown significant potential as catalysts in various organic transformations.
A notable application is in the field of oxidation catalysis. Copper(II) complexes of NBDEA have been demonstrated to be effective catalyst precursors for the mild peroxidative oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone.[8] This reaction is of significant industrial importance for the production of precursors for nylon. The proposed catalytic cycle involves the formation of a copper-peroxo intermediate that facilitates the oxidation of the alkane.
Future research in this area could focus on:
-
Asymmetric Catalysis: The synthesis of chiral NBDEA derivatives as ligands for enantioselective catalytic reactions.
-
Novel Catalytic Reactions: Exploring the catalytic activity of NBDEA-metal complexes in other important organic transformations, such as C-C coupling reactions, hydrogenations, and polymerizations.
-
Mechanistic Studies: In-depth mechanistic investigations to optimize catalyst performance and selectivity.
Polymer Chemistry: Building Blocks for Functional Materials
The two hydroxyl groups of NBDEA make it an excellent monomer or chain extender for the synthesis of various polymers, most notably polyurethanes.[9] By reacting with diisocyanates, NBDEA can be incorporated into the polymer backbone, imparting specific properties to the resulting material.
Waterborne polyurethanes based on N-tert-butyldiethanolamine, a structurally similar compound, have been shown to be effective corrosion inhibitors.[10] This suggests that NBDEA-based polyurethanes could also exhibit similar or enhanced properties. The tertiary amine group within the polymer chain can play a crucial role in the corrosion inhibition mechanism by adsorbing onto the metal surface and forming a protective layer.
Potential research directions in this area include:
-
Biodegradable Polyurethanes: The development of biodegradable polyurethanes for biomedical applications, such as tissue engineering scaffolds and drug delivery systems.[11][12]
-
Smart Polymers: The synthesis of stimuli-responsive polyurethanes that change their properties in response to external stimuli like pH, temperature, or light.
-
High-Performance Coatings: The formulation of NBDEA-based polyurethane coatings with enhanced durability, chemical resistance, and anti-corrosion properties.
Drug Development and Medicinal Chemistry
While direct applications of NBDEA as a therapeutic agent are not established, its diethanolamine (B148213) scaffold is a recurring motif in a variety of biologically active molecules. This suggests that NBDEA can serve as a valuable starting material or intermediate in the synthesis of novel drug candidates.
Recent research has highlighted the potential of diethanolamine derivatives in several therapeutic areas:
-
Antimicrobial Agents: Diethanolamine-based amino acid derivatives have been synthesized and show potential as antimicrobial agents, addressing the growing concern of antibiotic resistance.[1]
-
Immunostimulatory Agents: Diethanolamine-containing lipid A mimics have been developed as potential ligands for Toll-like receptor 4 (TLR4), playing a role in modulating the innate immune response.[2][3] This has implications for the development of new vaccine adjuvants and immunotherapies.
-
Anticancer Agents: Some studies have explored the anticancer activity of N-alkyldiethanolamine derivatives.[13]
The synthesis of these bioactive molecules often involves multi-step processes where the diethanolamine core provides a versatile platform for introducing various functional groups to tune the molecule's pharmacological properties.
References
- 1. finechem-mirea.ru [finechem-mirea.ru]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C8H19NO2 | CID 7620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Improving the immunostimulatory potency of diethanolamine-containing lipid A mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. N-Methyldiethanolamine | C5H13O2N | CID 7767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and immunostimulatory activity of diethanolamine-containing lipid A mimics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain and potential antimicrobial activity | Korotkin | Fine Chemical Technologies [finechem-mirea.ru]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
N-Butyldiethanolamine Derivatives: A Technical Guide to Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Butyldiethanolamine (NBDEA) is a versatile tertiary amine featuring two hydroxyl groups, rendering it a valuable precursor for a diverse range of chemical derivatives. While its applications in industrial processes such as corrosion inhibition and polymer synthesis are well-established, emerging research highlights the potential of its derivatives in the biomedical field. This technical guide provides an in-depth overview of the synthesis of NBDEA derivatives and explores their current and potential uses, with a particular focus on their antimicrobial and prospective anticancer activities. This document collates available quantitative data, details relevant experimental protocols, and visualizes key processes to serve as a comprehensive resource for researchers in drug discovery and materials science.
Synthesis of this compound and Its Derivatives
The fundamental structure of this compound, a tertiary amine with two primary alcohol functionalities, allows for a variety of chemical modifications.
Synthesis of this compound
The industrial synthesis of this compound is primarily achieved through two principal routes:
-
Ethoxylation of n-butylamine: This process involves the reaction of n-butylamine with ethylene (B1197577) oxide.
-
Alkylation of diethanolamine (B148213): This method utilizes the alkylation of diethanolamine with a butylating agent.
Synthesis of this compound Derivatives
The hydroxyl and amine groups of NBDEA serve as reactive sites for the synthesis of a wide array of derivatives.
The dual hydroxyl groups can undergo esterification reactions to produce diester derivatives. These reactions are typically carried out in the presence of an acid catalyst or by using a more reactive acylating agent like an acid chloride or anhydride.
The tertiary amine in NBDEA can be quaternized by reacting it with an alkyl halide. This reaction results in the formation of a quaternary ammonium (B1175870) salt, a modification that can impart or enhance antimicrobial properties.
Zwitterionic compounds can be synthesized from NBDEA. For instance, the reaction with 1,3-propanesultone yields a sulfobetaine (B10348) derivative.[1]
Potential Therapeutic Applications
The structural features of NBDEA derivatives make them interesting candidates for various therapeutic applications, most notably in the development of antimicrobial and potentially anticancer agents.
Antimicrobial and Antiviral Derivatives
The modification of the NBDEA scaffold has yielded compounds with significant antimicrobial and antiviral properties. A key strategy in this area is the introduction of a permanent positive charge through quaternization of the tertiary amine, a common feature in many antimicrobial compounds that target bacterial cell membranes.
Derivatives of diethanolamine, structurally similar to NBDEA, have been synthesized and shown to possess antimicrobial activity. For example, N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine and its chloro-analogue have demonstrated efficacy against various bacterial strains.[2][3]
Table 1: Antimicrobial Activity of Diethanolamine Derivatives [2][3]
| Compound | Target Organism | LC50 (µM) |
| N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | S. enterica | 11.6 |
| P. aeruginosa | 86 | |
| S. aureus | 140 | |
| N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | S. enterica | 8.79 |
| P. aeruginosa | 138 | |
| S. aureus | 287 |
A zwitterionic derivative of NBDEA has been synthesized for incorporation into a polyurethane membrane with potent antiviral properties.[1] This demonstrates the utility of NBDEA as a building block for functionalized materials with biomedical applications.
Potential as Anticancer Agents
While direct studies on the anticancer activity of this compound derivatives are limited in the current literature, the broader class of β-amino alcohols, to which NBDEA belongs, has been investigated for cytotoxic effects against various cancer cell lines.[4][5]
Research on structurally related β-amino alcohols has shown that these compounds can induce apoptosis in cancer cells. For instance, certain eugenol-derived β-amino alcohols have been found to be selectively cytotoxic to cancer cells over non-cancerous cells and can activate caspase pathways, which are crucial for programmed cell death.[2][6][7] Metal complexes of chiral amino alcohols have also demonstrated significant anticancer activity, with some zinc(II) complexes showing IC50 values in the micromolar range against human lung cancer cell lines.[8]
These findings suggest that derivatives of this compound could be promising candidates for future anticancer drug discovery and warrant further investigation into their synthesis and biological evaluation.
Table 2: Cytotoxicity of a Zinc(II) Amino Alcohol Complex [8]
| Compound | Cell Line | IC50 (µM) |
| Di-nuclear Zinc(II) complex | A549 (Human lung carcinoma) | 17.8 |
Other Industrial Applications
Beyond the biomedical field, this compound and its derivatives have several established industrial uses.
Corrosion Inhibition
Waterborne polyurethanes based on N-tert-butyl diethanolamine have been shown to be effective corrosion inhibitors for carbon steel in acidic environments.[4] These polymers can adsorb onto the metal surface, forming a protective film.
Polymer Chemistry
NBDEA is utilized as a monomer in the synthesis of polymers such as polyurethanes, where it can act as a chain extender or cross-linking agent.[9]
Coordination Chemistry
As a ligand, NBDEA can form complexes with various metal ions. These coordination compounds have been investigated for their catalytic activity in organic reactions.[9][10]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.
Synthesis Protocols
-
To a 500 mL round-bottom flask, add this compound (8.05 g, 0.05 mol), 1,3-propanesultone (6.7 g, 0.055 mol), and dichloromethane (B109758) (DCM, 200 mL).
-
Stir the mixture under a nitrogen atmosphere for 24 hours at 40 °C.
-
Following the reaction, remove the solvent using a rotary evaporator.
-
Precipitate the product by adding cold diethyl ether.
-
Wash the resulting white powder three times with cold diethyl ether to purify the product.
-
Confirm the chemical structure of the product (SB-diol) by proton nuclear magnetic resonance (¹H NMR).
Biological Assay Protocols
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only as a blank control. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration). Remove the medium from the wells and add 100 µL of the compound dilutions or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix thoroughly on an orbital shaker for 10-15 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.[1][11][12][13][14]
-
Prepare Inoculum: From a pure culture of the test bacterium, prepare a suspension in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Serial Dilutions: Prepare a series of twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well containing the compound dilutions and a growth control well (broth with no compound) with the standardized bacterial suspension. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways affected by this compound derivatives are not yet well-elucidated, insights can be drawn from studies on related amino alcohol compounds.
Hypothetical Model for Anticancer Activity
Based on the known mechanisms of other β-amino alcohols, a potential mechanism of action for anticancer NBDEA derivatives could involve the induction of apoptosis through intrinsic or extrinsic pathways. This could be initiated by cellular stress caused by the compound, leading to the activation of a cascade of caspase enzymes.
Conclusion and Future Directions
This compound and its derivatives represent a class of compounds with a broad spectrum of existing and potential applications. While their roles in industrial processes are well-documented, their potential in the biomedical arena is an exciting and emerging field of research. The antimicrobial and antiviral properties of certain NBDEA derivatives have been demonstrated, and the broader class of β-amino alcohols shows promise for the development of novel anticancer agents.
Future research should focus on the synthesis and screening of a wider variety of NBDEA derivatives to establish clear structure-activity relationships for their biological effects. In particular, the exploration of their anticancer potential through cytotoxicity screening against a panel of cancer cell lines and subsequent mechanistic studies to elucidate their effects on cellular signaling pathways is a promising avenue for drug discovery. Detailed toxicological studies will also be crucial to assess the safety of these compounds for any potential therapeutic applications. The versatility of the NBDEA scaffold suggests that with further research, it could serve as a valuable platform for the development of new and effective therapeutic agents and functional materials.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, characterization and anticancer activities of Zn 2+ , Cu 2+ , Co 2+ and Ni 2+ complexes involving chiral amino alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05576G [pubs.rsc.org]
- 9. Synthesis and evaluation of antibacterial and antitumor activities of new galactopyranosylated amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Star Republic: Guide for Biologists [sciencegateway.org]
Methodological & Application
Application Notes and Protocols: N-Butyldiethanolamine as a Catalyst in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-Butyldiethanolamine (BDEA) is a tertiary amine that serves as a versatile catalyst and building block in various organic syntheses. Its utility is most prominently documented in the formation of polyurethane foams, where it acts as a gelling catalyst. Furthermore, its basic nature suggests potential applications in other base-catalyzed reactions, such as condensation and addition reactions, although specific detailed protocols in these areas are less prevalent in the literature. This document provides an overview of its primary application in polyurethane synthesis with a detailed protocol and explores its potential in other areas of organic synthesis.
Catalysis in Polyurethane Foam Synthesis
This compound is widely employed as a catalyst in the production of polyurethane foams. It primarily functions as a gelling catalyst, promoting the reaction between the isocyanate and polyol components, which leads to the formation of the polymer network. Tertiary amines, like BDEA, activate the hydroxyl groups of the polyol, facilitating their nucleophilic attack on the isocyanate group.
The catalytic action of this compound in the gelling reaction of polyurethane formation involves the activation of the polyol. The lone pair of electrons on the nitrogen atom of BDEA interacts with the hydroxyl group of the polyol, increasing its nucleophilicity. This activated polyol then readily attacks the electrophilic carbon of the isocyanate group, leading to the formation of a urethane (B1682113) linkage.
Caption: Catalytic cycle of polyurethane synthesis using this compound.
This protocol describes a general procedure for the laboratory-scale synthesis of rigid polyurethane foam using a tertiary amine catalyst like this compound.
Materials:
-
Polyol (e.g., a sucrose-based polyether polyol)
-
Polymeric Methylene (B1212753) Diphenyl Diisocyanate (pMDI)
-
This compound (BDEA) as the gelling catalyst
-
A blowing co-catalyst (e.g., a tertiary amine promoting the water-isocyanate reaction)
-
Surfactant (e.g., a silicone-based surfactant)
-
Blowing agent (e.g., water)
-
Disposable cups and stirring rods
Procedure:
-
In a disposable cup, accurately weigh the polyol, surfactant, water, and this compound.
-
Thoroughly mix the components with a stirring rod for approximately 30 seconds to ensure a homogeneous mixture.
-
In a separate disposable cup, weigh the required amount of pMDI.
-
Quickly add the pMDI to the polyol mixture and stir vigorously for 5-10 seconds.
-
Observe the reaction mixture. Note the cream time (when the mixture starts to rise), gel time (when the foam becomes stringy), and tack-free time (when the surface is no longer sticky).
-
Allow the foam to cure at room temperature for at least 24 hours before characterization.
Quantitative Data:
The following table provides representative data for the synthesis of polyurethane foam using a tertiary amine catalyst system. The exact values can vary depending on the specific polyol, isocyanate, and concentrations of other additives.
| Parameter | Value |
| Polyol (g) | 100 |
| pMDI (g) | 120 |
| This compound (g) | 1.5 |
| Blowing Co-catalyst (g) | 0.5 |
| Surfactant (g) | 2.0 |
| Water (g) | 3.0 |
| Cream Time (s) | 10 - 15 |
| Gel Time (s) | 45 - 60 |
| Tack-Free Time (s) | 90 - 120 |
| Foam Density ( kg/m ³) | 30 - 35 |
Potential Applications in Other Organic Syntheses
As a tertiary amine, this compound can function as a base catalyst in various organic reactions. While specific, detailed protocols for BDEA in the following reactions are not extensively documented in readily available literature, its general basicity suggests potential utility. The following sections provide general protocols where a tertiary amine catalyst like BDEA could be employed.
The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound, typically catalyzed by a base.
Caption: General workflow for a Knoevenagel condensation reaction.
Disclaimer: The following protocol is a general procedure for a base-catalyzed Knoevenagel condensation and has not been specifically optimized for this compound.
Experimental Protocol: Knoevenagel Condensation (General)
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., malononitrile)
-
This compound (BDEA)
-
Solvent (e.g., ethanol)
-
Round-bottom flask with a magnetic stirrer
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (10 mmol) and the active methylene compound (10 mmol) in ethanol (B145695) (20 mL).
-
Add a catalytic amount of this compound (e.g., 0.5-1.0 mmol) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data (Hypothetical):
| Parameter | Value |
| Benzaldehyde (mmol) | 10 |
| Malononitrile (mmol) | 10 |
| This compound (mmol) | 1.0 |
| Solvent (Ethanol, mL) | 20 |
| Reaction Time (h) | 2 - 4 |
| Yield (%) | >90 (expected for efficient catalysts) |
Application Notes and Protocols for the Use of N-Butyldiethanolamine in Polyurethane Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-Butyldiethanolamine (NBDEA) as a catalyst in the synthesis of polyurethanes (PUs). This compound, a tertiary amine catalyst, plays a crucial role in balancing the gelling and blowing reactions during polyurethane formation, influencing the final properties of the polymer. This document outlines the reaction mechanisms, provides detailed experimental protocols for laboratory-scale synthesis, and presents representative data on the effects of NBDEA on polyurethane properties. The information is intended to guide researchers and professionals in the development of polyurethane-based materials for various applications, including in the biomedical field.
Introduction
Polyurethanes are a versatile class of polymers formed by the reaction of a diisocyanate or polyisocyanate with a polyol.[1] The properties of the resulting polyurethane can be tailored by varying the type and ratio of the diisocyanate, polyol, and the use of catalysts and other additives.[1] Amine catalysts are essential in controlling the reaction kinetics of polyurethane formation.[2] this compound (NBDEA) is a tertiary amine catalyst that can influence both the urethane (B1682113) (gelling) reaction and the urea (B33335) (blowing) reaction, the latter occurring in the presence of water.[3][4] The balance between these two reactions is critical for determining the cellular structure and physical properties of polyurethane foams.[4]
Role of this compound in Polyurethane Formation
This compound acts as a catalyst by activating the hydroxyl groups of the polyol, making them more nucleophilic and facilitating their reaction with the isocyanate groups.[5] In foam production, where water is used as a blowing agent, NBDEA also catalyzes the reaction between water and isocyanate, which produces carbon dioxide gas responsible for foam expansion.[4][6] The catalytic activity of NBDEA influences key foaming parameters such as cream time, gel time, and tack-free time.
Reaction Mechanism
The fundamental reaction in polyurethane formation is the addition of an alcohol (from the polyol) to an isocyanate group to form a urethane linkage. When water is present, it reacts with the isocyanate to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide.[6] The resulting amine can further react with another isocyanate to form a urea linkage.
Experimental Protocols
The following protocols describe the one-shot method for the laboratory-scale synthesis of polyurethane foam using this compound as a catalyst.[1][7]
Materials and Equipment
-
Polyol: Polyether or polyester (B1180765) polyol (e.g., PPG, PTMEG)
-
Isocyanate: Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)[6]
-
Catalyst: this compound (NBDEA)
-
Surfactant: Silicone-based surfactant
-
Blowing Agent: Deionized water
-
Solvent (for cleaning): Acetone or isopropanol
-
Equipment:
-
Fume hood
-
Mechanical stirrer with a high-shear mixing blade
-
Disposable mixing cups (polypropylene)
-
Digital scale (± 0.01 g)
-
Stopwatch
-
Mold (open or closed)
-
Oven for post-curing
-
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat
-
Safety Precautions
Isocyanates are toxic, sensitizers, and should be handled with extreme care in a well-ventilated fume hood.[1] Always wear appropriate PPE. Consult the Safety Data Sheets (SDS) for all chemicals before use.
One-Shot Polyurethane Foam Synthesis Protocol
This protocol is a general guideline and may require optimization based on the specific raw materials and desired foam properties.
-
Preparation of the Polyol Premix (Component A):
-
In a disposable mixing cup, accurately weigh the desired amount of polyol.
-
Add the calculated amounts of silicone surfactant, deionized water (blowing agent), and this compound (catalyst) to the polyol.
-
Mix these components thoroughly with a mechanical stirrer at a moderate speed (e.g., 1000 rpm) for 60 seconds to ensure a homogeneous mixture.
-
-
Reaction and Foaming:
-
Accurately weigh the required amount of isocyanate (Component B) in a separate container.
-
In a fume hood, rapidly add the isocyanate to the polyol premix.
-
Immediately begin vigorous mixing with the mechanical stirrer at high speed (e.g., 3000 rpm) for 5-10 seconds.
-
Quickly pour the reacting mixture into the mold.
-
Observe and record the cream time (start of foam rise), gel time (formation of a tacky solid), and tack-free time (surface is no longer sticky).
-
-
Curing and Characterization:
-
Allow the foam to cure at room temperature for at least 24 hours.
-
For optimal properties, a post-curing step in an oven may be required (e.g., 70°C for 2 hours). The specific conditions will depend on the formulation.
-
After curing, the foam can be demolded and prepared for physical and mechanical testing.
-
Data Presentation: Effect of NBDEA Concentration
The concentration of this compound significantly impacts the reaction kinetics and the final properties of the polyurethane foam. The following tables provide representative data illustrating these effects. Note: This data is for illustrative purposes and actual results will vary depending on the specific formulation.
Table 1: Effect of NBDEA Concentration on Foaming Kinetics
| NBDEA Concentration (php*) | Cream Time (seconds) | Gel Time (seconds) | Tack-Free Time (seconds) |
| 0.5 | 25 | 90 | 150 |
| 1.0 | 15 | 65 | 110 |
| 1.5 | 10 | 45 | 80 |
*php: parts per hundred parts of polyol
Table 2: Effect of NBDEA Concentration on Physical Properties of Polyurethane Foam
| NBDEA Concentration (php) | Density ( kg/m ³) | Compressive Strength (kPa) | Closed Cell Content (%) |
| 0.5 | 35 | 150 | 92 |
| 1.0 | 32 | 180 | 90 |
| 1.5 | 30 | 200 | 88 |
Characterization Techniques
To evaluate the properties of the synthesized polyurethane foams, the following characterization techniques are recommended:
-
Density: Measured according to ASTM D1622.
-
Compressive Strength: Determined using a universal testing machine following ASTM D1621.
-
Thermal Conductivity (k-factor): Measured using a heat flow meter according to ASTM C518.
-
Thermal Stability: Analyzed using Thermogravimetric Analysis (TGA) to determine the decomposition temperature.[8]
-
Glass Transition Temperature (Tg): Determined by Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).[9]
-
Morphology: The cellular structure can be examined using Scanning Electron Microscopy (SEM).
Conclusion
This compound is an effective catalyst for controlling the reaction profile and final properties of polyurethane foams. By adjusting the concentration of NBDEA, researchers can tailor the foaming kinetics and the mechanical and physical properties of the resulting material to meet the requirements of specific applications. The protocols and data presented in these application notes serve as a valuable starting point for the development and optimization of polyurethane formulations utilizing this compound. Further experimentation is recommended to fine-tune the formulations for desired performance characteristics.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Synthesis and Characterization of a Polyurethane Phase Separated to Nano Size in an Epoxy Polymer | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. eng.uc.edu [eng.uc.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols: N-Butyldiethanolamine-Based Polyurethane as a Corrosion Inhibitor for Carbon Steel
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corrosion of carbon steel is a significant challenge in various industrial processes, particularly in acidic environments. The use of corrosion inhibitors is a primary method to mitigate this issue. This document provides detailed application notes and protocols on the use of a waterborne polyurethane based on N-tert-butyl diethanolamine (B148213) (tB-WPU) as an effective corrosion inhibitor for carbon steel in hydrochloric acid solutions. The information is compiled from experimental studies and computational analysis.
The inhibitory action of tB-WPU is attributed to the adsorption of the polymer molecules onto the metal surface, forming a protective film. This process is influenced by factors such as inhibitor concentration, temperature, and the composition of the corrosive medium. The presence of heteroatoms like nitrogen and oxygen, along with polar functional groups in the tB-WPU structure, enhances its adsorption and protective capabilities.[1][2]
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by the N-tert-butyl diethanolamine-based polyurethane (tB-WPU) is the formation of a protective layer on the carbon steel surface through adsorption.[1][2] This protective film acts as a barrier, isolating the metal from the corrosive environment. The adsorption process is considered to be physisorption, a physical interaction between the inhibitor molecules and the steel surface.[1][2] The key functional groups responsible for this interaction are the carboxyl and amino groups within the polyurethane structure.[1][2] As a mixed-type inhibitor, tB-WPU reduces both the anodic dissolution of carbon steel and the cathodic hydrogen evolution reaction.[1]
References
Application Note & Protocol: Gas Sweetening Using N-Butyldiethanolamine (BDEA)
Audience: Researchers, scientists, and chemical process development professionals.
Abstract: This document provides a detailed protocol for evaluating the performance of N-Butyldiethanolamine (BDEA) as a solvent for acid gas sweetening. BDEA is a tertiary amine that offers potential advantages in CO2 and H2S removal applications, particularly concerning regeneration energy.[1][2] This protocol outlines the experimental setup, procedures for absorption and regeneration, and analytical methods required to quantify key performance indicators such as absorption rate, cyclic capacity, and acid gas loading.
Introduction to this compound (BDEA) for Gas Sweetening
Gas sweetening is the process of removing acidic gases, primarily hydrogen sulfide (B99878) (H2S) and carbon dioxide (CO2), from sour gas streams.[3] Alkanolamine solutions are widely used for this purpose due to their reactivity with acid gases.[3] this compound (BDEA) is a tertiary alkanolamine. Unlike primary and secondary amines which react with CO2 to form stable carbamates, tertiary amines like BDEA primarily act as a base to catalyze the hydration of CO2 to form bicarbonate.[1][2] This reaction mechanism typically results in a lower heat of reaction, which can significantly reduce the energy required for solvent regeneration, a major operating cost in industrial sweetening plants.[1][4] This application note provides a framework for the laboratory-scale evaluation of BDEA for CO2 and H2S capture.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for equipment design, safety assessments, and process modeling.
Table 1: Physical and Chemical Properties of this compound (BDEA)
| Property | Value | Units |
|---|---|---|
| Molecular Formula | C₈H₁₉NO₂ | - |
| Molecular Weight | 161.24 | g/mol |
| Appearance | Colorless to light yellow liquid | - |
| Density (@ 25 °C) | 0.986 | g/mL |
| Boiling Point | 273-275 | °C |
| Freezing Point | -70 | °C |
| Flash Point | 141 | °C |
| Vapor Pressure (@ 25 °C) | <0.01 | hPa |
| Water Solubility | Completely Soluble | - |
| pKa | 8.9 | - |
Comparative Performance Data
Quantitative performance data is crucial for assessing the viability of a solvent. The following tables summarize key performance metrics for BDEA in CO2 capture, based on comparative studies. Data for H2S absorption is provided for a structurally similar amine, N-tert-butyldiethanolamine, as a reference.
Table 2: CO2 Absorption Performance of 30 wt% BDEA Solution
| Performance Metric | Value | Units | Notes |
|---|---|---|---|
| Absorption Rate @ 40°C | ~0.37 x 10⁻² | mol CO₂/m²·s | Compared favorably with other tertiary amines in a 24-solvent study. |
| Absorbed CO₂ Amount | ~0.65 | mol CO₂/mol amine | Represents the equilibrium loading capacity under test conditions. |
| Cyclic Capacity | ~0.55 | mol CO₂/mol amine | A high cyclic capacity is desirable for process efficiency. |
| Heat of Reaction | -63.1 | kJ/mol CO₂ | Lower than many primary (MEA) and secondary (DEA) amines, indicating lower regeneration energy. |
(Data extracted from a comparative study on tertiary amines.[1][5][6])
Table 3: H2S Absorption Performance of a Structurally Similar Amine
| Amine | Amine Conc. | Temp. | H₂S Partial Pressure | H₂S Loading |
|---|---|---|---|---|
| N-tert-butyldiethanolamine* | 20 wt% | 5 °C | 1 kPa | ~0.7 |
(Note: Data is for N-tert-butyldiethanolamine, a sterically hindered tertiary amine, and serves as an initial reference for BDEA's potential H₂S performance.[7])
Chemical Reaction Pathway
The reactions of BDEA with CO2 and H2S in an aqueous solution are fundamental to the sweetening process. As a tertiary amine, BDEA facilitates CO2 absorption by reacting with water to form bicarbonate, while it reacts directly with H2S in a simple acid-base neutralization.
Caption: Reaction pathways for BDEA with CO2 and H2S.
Experimental Workflow
The evaluation of a gas sweetening solvent involves a cyclic process of absorption and regeneration. The following diagram illustrates a typical lab-scale experimental workflow.
Caption: Experimental workflow for BDEA solvent evaluation.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (BDEA), ≥98% purity
-
Deionized water
-
Compressed Gas Cylinders:
-
Pure CO₂ (99.99%)
-
Pure H₂S (handle with extreme caution)
-
Pure N₂ (99.99%)
-
-
Standard solutions for titration (e.g., 0.1 M HCl)
-
Analytical standards for Gas Chromatography (GC)
Equipment Setup
-
Absorption Reactor: A jacketed glass reactor (500 mL) equipped with a magnetic stirrer, gas dispersion tube, temperature controller, and ports for gas inlet/outlet and liquid sampling.
-
Mass Flow Controllers (MFCs): To precisely control the flow rates of CO₂, H₂S, and N₂ to create a synthetic sour gas mixture.
-
Gas Analyzer: A Non-Dispersive Infrared (NDIR) analyzer for real-time CO₂ measurement or a Gas Chromatograph (GC) with a Thermal Conductivity Detector (TCD) for analyzing multiple gas components.
-
Regeneration (Stripping) Setup: A round-bottom flask fitted with a heating mantle, temperature controller, and a reflux condenser to prevent solvent loss while venting the released acid gases.
-
Analytical Balance, pH meter, and Titration Apparatus.
Protocol 1: Preparation of Aqueous BDEA Solution
-
Weigh 150 g of this compound (BDEA) using an analytical balance.
-
Add the BDEA to a 500 mL volumetric flask.
-
Add 350 g (approximately 350 mL) of deionized water to the flask.
-
Mix thoroughly until a homogenous 30% (w/w) aqueous BDEA solution is formed.
-
Allow the solution to cool to room temperature before use.
Protocol 2: CO₂ Absorption Experiment
-
System Purge: Purge the entire apparatus with N₂ for 15-20 minutes to remove any residual air/CO₂.
-
Solvent Charging: Add a known volume (e.g., 250 mL) of the 30 wt% BDEA solution to the absorption reactor.
-
Temperature Control: Set the reactor temperature to 40 °C and allow the solution to reach thermal equilibrium.
-
Gas Introduction: Using the MFCs, introduce a pre-mixed gas stream (e.g., 15% CO₂ in N₂) at a fixed total flow rate (e.g., 500 mL/min) into the BDEA solution through the gas dispersion tube.
-
Data Acquisition: Continuously monitor and record the CO₂ concentration in the gas stream exiting the reactor using the gas analyzer. The experiment continues until the outlet concentration equals the inlet concentration (i.e., the solution is saturated).
-
Liquid Sampling: Periodically, and at the end of the experiment, take small liquid samples to determine the CO₂ loading via titration or a Total Inorganic Carbon (TIC) analyzer.
Protocol 3: H₂S Absorption Experiment (Safety Critical)
Note: All work with H₂S must be conducted in a certified fume hood with a dedicated H₂S sensor and personal safety monitors.
-
The procedure is analogous to the CO₂ absorption experiment.
-
Use a synthetic gas stream with a low, precisely controlled concentration of H₂S (e.g., 1000 ppm in N₂).
-
The outlet gas must be directed through a caustic scrubber to neutralize any unreacted H₂S before venting.
-
Analyze H₂S concentration using a specialized electrochemical sensor or a GC equipped with a Flame Photometric Detector (FPD).
-
Determine H₂S loading in the liquid phase using iodometric titration.
Protocol 4: Solvent Regeneration
-
Transfer the CO₂ or H₂S-rich BDEA solution from the absorption experiment to the round-bottom flask of the regeneration setup.
-
Heat the solution to the desired regeneration temperature (e.g., 120 °C) while stirring.
-
Run cooling water through the reflux condenser to condense and return water and BDEA vapor to the flask.
-
The released acid gas will exit the top of the condenser. Vent this stream to a fume hood or scrubber.
-
Continue heating for a set period (e.g., 60 minutes) or until gas evolution ceases.
-
Cool the regenerated ("lean") amine solution to room temperature.
-
Analyze a sample of the lean amine to determine the residual acid gas loading. The difference between the rich and lean loading is the cyclic capacity.
Safety Precautions
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
This compound can cause skin and eye irritation.[8] Handle in a well-ventilated area or fume hood.
-
H₂S is extremely toxic and flammable. Work with H₂S requires specialized training, safety protocols, and monitoring equipment.
-
All experiments involving compressed gases must be conducted with care, ensuring regulators and tubing are correctly rated and leak-checked.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | CO2 Capture With Absorbents of Tertiary Amine Functionalized Nano–SiO2 [frontiersin.org]
- 3. A competitive study for the behavior of amines in acid gas | Gas Processing & LNG [gasprocessingnews.com]
- 4. bre.com [bre.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 7. Study of Various Aqueous and Non-Aqueous Amine Blends for Hydrogen Sulfide Removal from Natural Gas [mdpi.com]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
Application Notes and Protocols: N-Butyldiethanolamine in Metal Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing N-Butyldiethanolamine (NBDA) as a versatile ligand. The following sections detail the synthesis of various copper(II) and heterometallic cobalt(III)-lanthanide(III) complexes, their characterization, and an application in catalysis.
Overview of this compound as a Ligand
This compound (H₂bdea), a tertiary amine with two hydroxyl groups, acts as a flexible N,O,O-tridentate chelating and/or bridging ligand. Its ability to coordinate to metal centers through its nitrogen and deprotonated hydroxyl groups makes it a valuable component in the synthesis of a wide range of metal complexes, from simple mononuclear species to complex polynuclear and heterometallic clusters. These complexes exhibit interesting magnetic properties and catalytic activities.[1][2][3]
Synthesis of Copper(II)-N-Butyldiethanolamine Complexes
A series of mononuclear, dinuclear, and polymeric copper(II) complexes have been synthesized using a self-assembly method in an aqueous alkaline medium at ambient conditions.[4][5]
General Synthetic Workflow
The general procedure involves the reaction of a copper(II) salt with this compound and an auxiliary ligand in an aqueous solution. The resulting complexes are then isolated as crystalline solids.
Experimental Protocols
2.2.1. Synthesis of Mononuclear [Cu(Hbdea)₂]·2Hdnba (1) [4][5]
-
Reactants: Copper(II) acetate, this compound (H₂bdea), and 3,5-dinitrobenzoic acid (Hdnba).
-
Procedure:
-
Prepare an aqueous solution of copper(II) acetate.
-
Add this compound to the solution.
-
Add an aqueous solution of 3,5-dinitrobenzoic acid to the reaction mixture.
-
Stir the solution at room temperature, allowing for self-assembly.
-
Collect the resulting crystalline solid by filtration.
-
Wash the solid with water and a suitable organic solvent.
-
Dry the product in air.
-
2.2.2. Synthesis of Dinuclear [Cu₂(μ-Hbdea)₂(N₃)₂] (2) [4][5]
-
Reactants: Copper(II) acetate, this compound (H₂bdea), and sodium azide.
-
Procedure:
-
Follow the general procedure as in 2.2.1, substituting 3,5-dinitrobenzoic acid with sodium azide.
-
2.2.3. Synthesis of 1D Polymeric [Cu₂(μ-Hbdea)₂(μ-tpa)]n·2nH₂O (4) [4][5]
-
Reactants: Copper(II) acetate, this compound (H₂bdea), and terephthalic acid (H₂tpa).
-
Procedure:
-
Follow the general procedure as in 2.2.1, substituting 3,5-dinitrobenzoic acid with terephthalic acid.
-
Characterization Data
The synthesized copper(II) complexes have been characterized by various analytical techniques.[5]
Table 1: Selected Crystallographic Data for Copper(II)-NBDA Complexes [5]
| Compound | Formula | Crystal System | Space Group |
| [Cu(Hbdea)₂]·2Hdnba (1) | C₃₀H₄₀CuN₆O₁₂ | Monoclinic | P2₁/n |
| [Cu₂(μ-Hbdea)₂(N₃)₂] (2) | C₁₆H₃₆Cu₂N₈O₄ | Monoclinic | Cc |
| [Cu₂(μ-Hbdea)₂(pta)₂]·2H₂O (3) | C₃₂H₄₈Cu₂N₂O₈ | Monoclinic | C2/c |
| [Cu₂(μ-Hbdea)₂(μ-tpa)]n·2nH₂O (4) | (C₂₄H₄₀Cu₂N₂O₈)n | Triclinic | P-1 |
Spectroscopic Data: The IR spectra of these complexes show characteristic ν(OH) and ν(N-H) vibrations in the range of 3530–3185 cm⁻¹.[5] For the carboxylate-containing complexes (1, 3, and 4), characteristic νas(COO) and νs(COO) bands are observed between 1610–1560 cm⁻¹ and 1455–1370 cm⁻¹, respectively.[5] Complex 2 exhibits a strong νas(N₃) band at 2065 cm⁻¹.[5]
Synthesis of Heterometallic Co(III)-Lanthanide(III) Clusters
The reaction of cobalt(II) isobutyrate with lanthanide(III) nitrates and this compound in acetonitrile (B52724) leads to the formation of a series of heterometallic {Co(III)–M(III)} clusters with varying nuclearities.[6]
General Synthetic Protocol
-
Reactants: Cobalt(II) isobutyrate (Co(ib)₂), a Lanthanide(III) nitrate (B79036) (M(NO₃)₃·nH₂O), and this compound (H₂bdea).
-
Solvent: Acetonitrile (MeCN).
-
Procedure:
-
Dissolve Co(ib)₂ and M(NO₃)₃·nH₂O in MeCN.
-
Add H₂bdea to the solution.
-
Reflux the reaction mixture for a specified time (e.g., 30 minutes).
-
Filter the solution while hot.
-
Allow the filtrate to slowly evaporate at room temperature.
-
Collect the resulting crystals by filtration, wash with MeCN, and air dry.
-
Example Protocol: Synthesis of [Co₂Y₂(OH)₂(ib)₄(bdea)₂(NO₃)₂]·2MeCN (1)[7]
-
Specific Reactants: Co(ib)₂ (0.100 g, 0.43 mmol), Y(NO₃)₃·6H₂O (0.160 g, 0.42 mmol), and H₂bdea (0.095 g, 5.89 mmol).
-
Solvent: 10 mL of MeCN.
-
Procedure:
-
Dissolve the reactants in MeCN.
-
Reflux the dark pink solution for 30 minutes.
-
Filter the resulting purple mixture.
-
Allow for slow evaporation over 2 weeks to obtain violet crystals.
-
Wash the crystals with 10 mL of MeCN and air dry.
-
-
Yield: 0.035 g (21% based on Y).
Characterization of Co(III)-Ln(III) Clusters
These clusters have been characterized by single-crystal X-ray diffraction and FT-IR spectroscopy.[7]
Table 2: Examples of Synthesized Co(III)-Ln(III)-NBDA Clusters [6][7]
| Complex Type | General Formula | Metal Core Topology |
| Tetranuclear | [Co₂M₂(OH)₂(ib)₄(bdea)₂(NO₃)₂]·2MeCN (M = Y, Ho, Er) | Rhombic "butterfly" |
| Pentanuclear | [Co₃M₂(OH)(ib)₅(bdea)₃(NO₃)₃]·nMeCN (M = Pr, Nd, Sm) | Three noncoplanar triangles |
| Octanuclear | [Co₄M₄(OH)₄(ib)₈(bdea)₄(NO₃)₄] (M = Gd, Tb) | Square-in-square |
FT-IR Data for [Co₃Nd₂(OH)(ib)₅(bdea)₃(NO₃)₃]·1.5MeCN (5): [7] 3614 (m), 2965 (m), 2930 (sh), 2870 (m), 1558 (vs), 1465 (vs), 1414 (vs), 1370 (m), 1296 (vs), 1168 (w), 1092 (s), 1053 (sh), 1024 (s), 978 (sh), 923 (m), 901 (m), 822 (m), 761 (m), 734 (m), 662 (m) cm⁻¹.
Application in Catalysis: Oxidation of Cyclohexane (B81311)
The synthesized copper(II)-NBDA complexes act as efficient catalyst precursors for the mild peroxidative oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone.[4][5][8]
Catalytic Reaction Workflow
Experimental Protocol
-
Catalyst: Any of the copper(II)-NBDA complexes (1-4).
-
Substrate: Cyclohexane.
-
Oxidant: Aqueous hydrogen peroxide (H₂O₂).
-
Solvent: Acetonitrile (MeCN).
-
Promoter: An acid such as trifluoroacetic acid (TFA), nitric acid, or hydrochloric acid.
-
Procedure:
-
In a suitable reaction vessel, dissolve the copper(II)-NBDA catalyst precursor in acetonitrile.
-
Add cyclohexane to the solution.
-
Add the acid promoter.
-
Add aqueous hydrogen peroxide to initiate the reaction.
-
Stir the mixture at a controlled temperature (e.g., 50 °C) for a set duration.
-
Monitor the reaction progress and product formation using gas chromatography (GC).
-
Performance Data
-
Overall Yields: Up to 38% conversion to cyclohexanol and cyclohexanone.[4][5][8]
-
Optimal Conditions: The use of an acid promoter is crucial for the reaction to proceed. Trifluoroacetic, nitric, and hydrochloric acids have been shown to be effective.[4][5][8]
Safety and Handling
-
This compound is a combustible liquid and can cause serious eye damage.[9]
-
Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling all chemicals.
-
All reactions should be performed in a well-ventilated fume hood.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. This compound (CAS 102-79-4) for Research [benchchem.com]
- 2. Heterometallic 3d-4f single-molecule magnets: Ligand and metal ion influences on the magnetic relaxation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 3. New synthetic route toward heterometallic 3d-3d' and 3d-4f single-molecule magnets. The first Co(II)-Mn(III) heterometallic complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. Variations of heterometallic cores and magnetic properties in Co( iii )–Y/Ln isobutyrate clusters with N -butyldiethanolamine: from tetranuclear to oc ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02513C [pubs.rsc.org]
- 8. scilit.com [scilit.com]
- 9. N-丁基二乙醇胺 ≥98.6% | Sigma-Aldrich [sigmaaldrich.com]
Application of N-Butyldiethanolamine in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butyldiethanolamine (NBDEA) is a tertiary amine and a derivative of diethanolamine (B148213), characterized by the presence of a butyl group attached to the nitrogen atom and two hydroxyl groups. Its chemical structure, featuring both a nucleophilic tertiary amine and two reactive hydroxyl groups, makes it a versatile building block and catalyst in organic synthesis. While specific, publicly documented examples of its use in the synthesis of commercialized pharmaceuticals are limited, its chemical properties suggest potential applications in the synthesis of various active pharmaceutical ingredients (APIs), particularly in the realm of local anesthetics and as a pH-buffering agent in formulations.
This document provides an overview of the potential applications of this compound in pharmaceutical synthesis, including a representative, hypothetical experimental protocol. It is intended to serve as a guide for researchers exploring the use of this and similar molecules in drug discovery and development.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its application in chemical synthesis, influencing its reactivity, solubility, and handling.
| Property | Value |
| CAS Number | 102-79-4 |
| Molecular Formula | C₈H₁₉NO₂ |
| Molecular Weight | 161.24 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 273-275 °C at 741 mmHg |
| Melting Point | -70 °C |
| Density | 0.986 g/mL at 25 °C |
| Refractive Index | n20/D 1.463 |
| Vapor Pressure | 1 mmHg at 25 °C |
| Assay | ≥98.6% |
Core Applications in Pharmaceutical Synthesis
This compound's utility in pharmaceutical synthesis can be broadly categorized into two main areas: as a catalyst and as a synthetic building block.
As a Catalyst in Esterification Reactions
Tertiary amines are widely used as catalysts in esterification reactions, a common transformation in the synthesis of many pharmaceuticals. NBDEA can function as a nucleophilic catalyst, activating carboxylic acids or their derivatives to facilitate ester formation with alcohols. The basic nature of the tertiary amine also allows it to act as an acid scavenger, neutralizing acidic byproducts and driving the reaction to completion.
As a Building Block for Active Pharmaceutical Ingredients
The this compound moiety can be incorporated into the structure of a drug molecule to modulate its physicochemical and pharmacokinetic properties. The butyl group can enhance lipophilicity, which may improve membrane permeability, while the diethanolamine portion can influence solubility and provide points for further chemical modification. A notable potential application is in the synthesis of local anesthetics. Many local anesthetics, such as procaine (B135) and tetracaine, are amino esters.[1] The structure of NBDEA provides the tertiary amine and hydroxyl groups necessary for the formation of such ester-containing compounds. The presence of an N-butyl group in some local anesthetics has been shown to be important for their activity.[2]
As a pH Buffering Agent
Diethanolamine and its derivatives are known to be effective buffering agents.[3] In pharmaceutical formulations, maintaining a stable pH is critical for the solubility, stability, and efficacy of the API. This compound, being a weak base, could potentially be used to buffer pharmaceutical preparations, particularly topical and parenteral formulations, to a desired pH range.
Experimental Protocols
The following section provides a representative, hypothetical experimental protocol for the synthesis of a local anesthetic analog using this compound. This protocol is based on established synthetic routes for similar molecules, such as procaine, and is intended for illustrative purposes.[4]
Synthesis of 2-(N-butyldiethanolamino)ethyl 4-aminobenzoate: A Procaine Analog
This protocol describes a two-step synthesis of a procaine analog where the diethylamino group is replaced by a butyldiethanolamino group.
Step 1: Esterification of 4-aminobenzoic acid with this compound
This step involves the direct esterification of one of the hydroxyl groups of this compound with 4-aminobenzoic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 4-Aminobenzoic acid | 137.14 | 10 | 1.37 g |
| This compound | 161.24 | 12 | 1.94 g (1.97 mL) |
| p-Toluenesulfonic acid (catalyst) | 172.20 | 1 | 0.17 g |
| Toluene (B28343) | - | - | 50 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-aminobenzoic acid (1.37 g, 10 mmol), this compound (1.94 g, 12 mmol), p-toluenesulfonic acid (0.17 g, 1 mmol), and toluene (50 mL).
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-aminobenzoic acid) is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Step 2: Hypothetical Workflow for Synthesis
Caption: Workflow for the esterification of 4-aminobenzoic acid with this compound.
Expected Outcome:
The expected product is 2-(N-butyl(2-hydroxyethyl)amino)ethyl 4-aminobenzoate. The yield and purity would need to be determined experimentally.
Signaling Pathway of Local Anesthetics
Local anesthetics exert their pharmacological effect by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[5][6] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. The general signaling pathway is illustrated below.
References
- 1. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethz.ch [ethz.ch]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Application Notes and Protocols for N-Butyldiethanolamine (NBDA) as a pH Buffer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-Butyldiethanolamine (NBDA) as a pH buffer in various chemical reactions. The information is intended for professionals in research and development, including those in the pharmaceutical industry, who require precise pH control in the alkaline range.
Introduction to this compound as a pH Buffer
This compound (NBDA) is a tertiary amine with two hydroxyl groups, making it a versatile chemical intermediate.[1][2][3] Its utility extends to acting as an effective pH buffer in the alkaline range, primarily due to the pKa of its conjugate acid, which is approximately 8.9. This property allows for the stable maintenance of pH in reaction mixtures, which is critical for optimizing reaction rates, ensuring product purity, and preventing unwanted side reactions. This document outlines the properties, preparation, and application of NBDA buffers.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for accurate buffer preparation and for understanding its behavior in chemical systems.
| Property | Value |
| Molecular Formula | C8H19NO2 |
| Molecular Weight | 161.24 g/mol [4] |
| pKa (at 25 °C) | 8.9 |
| Buffering pH Range | ~7.9 - 9.9 |
| Appearance | Colorless to light yellow liquid[1] |
| Density | 0.986 g/mL at 25 °C[4] |
| Boiling Point | 273-275 °C[4] |
| Solubility | Soluble in water |
Applications in Chemical Reactions
Maintaining a stable pH is crucial in many chemical processes. NBDA buffers are particularly useful for reactions that require a steady alkaline environment.
-
Organic Synthesis: In various organic reactions, such as condensations, eliminations, and certain catalytic cycles, controlling the pH is vital to prevent side reactions and degradation of reactants or products. The basic nature of NBDA can also serve a catalytic role in some transformations.[2]
-
Nanoparticle Synthesis: The synthesis of nanoparticles often requires strict pH control to influence particle size, morphology, and stability.[5][6][7] NBDA can be employed as a pH buffer to ensure reproducible synthesis of nanomaterials.
-
Enzymatic Reactions: While many biological buffers are zwitterionic, tertiary amines can be used in specific enzymatic assays where a higher pH optimum is required and where the amine does not interfere with enzyme activity.
-
Polymerization Reactions: In certain polymerization processes, the pH of the reaction medium can affect the rate of polymerization and the properties of the resulting polymer. NBDA can be used to maintain a constant pH throughout the reaction.[8]
Data Presentation: this compound Buffer Preparation
To prepare an this compound buffer of a specific pH, a stock solution of NBDA is titrated with a strong acid, typically hydrochloric acid (HCl), until the desired pH is reached. The Henderson-Hasselbalch equation provides a theoretical basis for the ratio of the base (NBDA) to its conjugate acid (NBD-H⁺) required for a target pH.
Henderson-Hasselbalch Equation:
pH = pKa + log([NBDA] / [NBDA-H⁺])
Table 2 provides the approximate volumes of 1 M HCl needed to prepare a 0.1 M NBDA buffer at various pH values. Note that these are theoretical values and the final pH should always be confirmed with a calibrated pH meter.
| Target pH | Volume of 0.1 M NBDA Solution (mL) | Volume of 1 M HCl (mL) | Final Volume with DI Water (mL) |
| 8.2 | 100 | ~8.3 | 1000 |
| 8.5 | 100 | ~7.2 | 1000 |
| 8.8 | 100 | ~5.7 | 1000 |
| 9.1 | 100 | ~4.1 | 1000 |
| 9.4 | 100 | ~2.8 | 1000 |
Experimental Protocols
Protocol 1: Preparation of a 0.1 M this compound Buffer Solution (pH 9.0)
Materials:
-
This compound (NBDA), ≥98% purity
-
Hydrochloric acid (HCl), 1 M solution
-
Deionized (DI) water
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Beakers
Procedure:
-
Prepare a 0.1 M NBDA stock solution:
-
Weigh out 16.124 g of this compound.
-
Dissolve it in approximately 800 mL of DI water in a 1 L beaker with continuous stirring.
-
Once fully dissolved, transfer the solution to a 1 L volumetric flask.
-
Rinse the beaker with a small amount of DI water and add the rinsing to the volumetric flask.
-
Bring the final volume to 1 L with DI water and mix thoroughly.
-
-
pH Adjustment:
-
Transfer the 1 L of 0.1 M NBDA solution to a large beaker on a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Slowly add 1 M HCl dropwise while continuously monitoring the pH.
-
Continue adding HCl until the pH of the solution reaches 9.0.
-
If you overshoot the target pH, you can adjust back with a dilute solution of NBDA or a suitable base, though it is best to add the acid slowly to avoid this.
-
-
Final Volume Adjustment and Storage:
-
Once the desired pH is stable, transfer the buffer solution back into a 1 L volumetric flask.
-
Add DI water to reach the 1 L mark to ensure the final concentration is 0.1 M.
-
Store the buffer solution in a well-sealed container at room temperature. For long-term storage, refrigeration at 4°C is recommended to prevent microbial growth.
-
Protocol 2: General Protocol for Using NBDA Buffer in a Chemical Reaction
-
Reaction Setup:
-
In a reaction vessel, combine all reactants and solvents as per the specific reaction protocol, but withhold the NBDA buffer.
-
-
Initial pH Adjustment (if necessary):
-
If the initial mixture is acidic, slowly add the prepared NBDA buffer to the reaction mixture while stirring until the desired pH is achieved.
-
-
Maintaining pH during the Reaction:
-
For reactions that produce or consume acid/base, the pH may drift.
-
Set up a pH probe to monitor the reaction mixture in real-time if possible.
-
If the pH deviates from the target, add small aliquots of the NBDA buffer or a dilute solution of a strong acid/base to readjust. For reactions that generate acid, the NBDA buffer will neutralize it.
-
-
Work-up:
-
At the end of the reaction, proceed with the standard work-up procedure. Be mindful that the presence of the NBDA and its salt may require additional extraction or purification steps to remove them from the final product.
-
Visualizations
The following diagrams illustrate the workflow for preparing an NBDA buffer and a theoretical titration curve, which is fundamental to understanding its buffering capacity.
Conclusion
This compound is a valuable buffer for chemical reactions requiring stable pH control in the alkaline range of approximately 7.9 to 9.9. Its preparation is straightforward, and it can be effectively employed in various applications, including organic synthesis and materials science. Proper preparation and pH verification are crucial for its successful use. The provided protocols offer a foundation for researchers to integrate NBDA buffers into their experimental designs.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound (CAS 102-79-4) for Research [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound = 98.6 102-79-4 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Gold Nanoparticles with Buffer-Dependent Variations of Size and Morphology in Biological Buffers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of N-Butyldiethanolamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Butyldiethanolamine (NBDEA) is a tertiary amine used in various industrial applications, including as a catalyst, a pH regulator, and an intermediate in the synthesis of other compounds. Accurate quantification of NBDEA is crucial for quality control, process optimization, and safety monitoring. This document provides detailed application notes and protocols for the analytical quantification of this compound, focusing on titrimetric and chromatographic techniques.
Analytical Methods Overview
The primary methods for quantifying this compound include acid-base titration, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). The choice of method depends on the sample matrix, required sensitivity, and the presence of interfering substances.
-
Titration: A classic and cost-effective method for determining the purity of a known substance or its concentration in a simple matrix. It is particularly useful for assaying bulk NBDEA.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method suitable for complex matrices. It often requires derivatization to improve the volatility and chromatographic behavior of the polar NBDEA molecule.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique that can be adapted for NBDEA analysis. Due to NBDEA's lack of a strong chromophore, detection can be challenging and may necessitate derivatization or the use of specialized detectors like a Refractive Index Detector (RID) or a Mass Spectrometer (MS).
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the analytical methods described. Please note that specific values such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are highly dependent on the specific instrumentation and method validation.
| Analytical Method | Typical Application | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Acid-Base Titration | Purity assessment of raw material | N/A | High (percent level) | High (percent level) | Cost-effective, simple, accurate for high concentrations | Not suitable for trace analysis, lacks specificity in complex mixtures |
| GC-MS | Trace analysis, impurity profiling | 1 - 100 µg/mL | 0.1 - 1 µg/mL | 0.5 - 5 µg/mL | High sensitivity and specificity | May require derivatization, more complex sample preparation |
| HPLC-UV/RID/MS | Quantification in various matrices | 1 - 200 µg/mL | 0.5 - 5 µg/mL (UV with derivatization/MS) | 1 - 10 µg/mL (UV with derivatization/MS) | Versatile, suitable for non-volatile samples | UV detection requires derivatization, RID has lower sensitivity |
Experimental Protocols
Acid-Base Titration Protocol (Back-Titration for Tertiary Amines)
This method is suitable for determining the concentration of this compound in a sample where other basic impurities might be present. The principle involves reacting the primary and secondary amines with an acetylating agent, leaving the tertiary amine (NBDEA) to be titrated with a standardized acid.
Reagents and Equipment:
-
Perchloric acid (0.1 N in glacial acetic acid), standardized
-
Acetic anhydride (B1165640)
-
Methyl Cellosolve (2-methoxyethanol)
-
Thymol (B1683141) blue indicator
-
Potentiometric titrator or standard burette setup
-
Analytical balance
-
Erlenmeyer flasks
Protocol:
-
Sample Preparation: Accurately weigh a sample containing a known amount of this compound and dissolve it in 50 mL of Methyl Cellosolve in an Erlenmeyer flask.
-
Acetylation: Add 10 mL of acetic anhydride to the sample solution. Swirl to mix and allow the reaction to proceed for 30 minutes at room temperature. This will acetylate any primary and secondary amines present.
-
Titration Setup: Add a few drops of thymol blue indicator to the solution. The solution should be yellow.
-
Titration: Titrate the sample with standardized 0.1 N perchloric acid until the color changes from yellow to blue, indicating the endpoint. If using a potentiometric titrator, record the volume at the inflection point of the titration curve.
-
Blank Determination: Perform a blank titration using the same procedure but without the sample.
-
Calculation: The concentration of this compound is calculated based on the difference in the titrant volume between the sample and the blank.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general method for the quantification of this compound in a liquid sample. Derivatization is often necessary for polar amines to improve peak shape and thermal stability.[1]
Reagents and Equipment:
-
This compound reference standard
-
Volatile organic solvent (e.g., dichloromethane, hexane)[2][3]
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Internal standard (e.g., a deuterated analog or a compound with similar chemical properties)
-
GC-MS system with a suitable capillary column (e.g., a polar column like a DB-WAX or equivalent)
-
Autosampler vials
-
Nitrogen evaporator (optional)
Protocol:
-
Sample Preparation:
-
For liquid samples, dilute a known volume or weight of the sample in a suitable volatile organic solvent.[3]
-
If the sample is in an aqueous matrix, perform a liquid-liquid extraction into an organic solvent.
-
If the concentration is low, the sample can be concentrated by evaporating the solvent under a gentle stream of nitrogen.[4]
-
-
Derivatization:
-
To an aliquot of the prepared sample, add the derivatizing agent (e.g., BSTFA) and the internal standard.
-
Cap the vial and heat at a specified temperature (e.g., 60-80°C) for a set time (e.g., 30-60 minutes) to complete the reaction.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS.
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a polar equivalent
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of NBDEA derivative and internal standard for quantification.
-
-
-
Quantification: Create a calibration curve using derivatized standards of known this compound concentrations. Quantify the sample based on the peak area ratio of the analyte to the internal standard.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol provides a starting point for developing an HPLC method for this compound. As NBDEA lacks a strong UV chromophore, derivatization for UV detection or the use of alternative detectors is recommended.
Reagents and Equipment:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724) and water[5][6]
-
Buffer (e.g., phosphate (B84403) buffer) or acid modifier (e.g., formic acid or trifluoroacetic acid for MS compatibility)[7]
-
Derivatizing agent (if using UV detection, e.g., dansyl chloride)
-
HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Detector: UV-Vis, Refractive Index (RID), or Mass Spectrometer (MS)
Protocol:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate amounts of aqueous and organic components. For example, a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[5] Degas the mobile phase before use.
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Create a series of working standards by diluting the stock solution.
-
Prepare the sample by dissolving a known amount in the mobile phase and filtering through a 0.45 µm syringe filter.
-
For UV Detection: Derivatize both standards and samples with a suitable agent (e.g., dansyl chloride) following a specific protocol.
-
-
HPLC Analysis:
-
Injection: Inject a fixed volume (e.g., 10-20 µL) of the standard or sample.
-
HPLC Conditions (Example for a C18 column):
-
Column Temperature: 30°C
-
Flow Rate: 1.0 mL/min
-
Gradient Program: A typical gradient could start with a low percentage of organic phase and increase over time to elute the analyte.
-
Detection:
-
UV: Monitor at the wavelength of maximum absorbance of the derivatized NBDEA.
-
RID: Maintain a stable baseline; not suitable for gradient elution.
-
MS: Use an electrospray ionization (ESI) source in positive ion mode.
-
-
-
-
Quantification: Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Visualizations
Caption: General experimental workflow for NBDEA quantification.
Caption: Logic for selecting an analytical method for NBDEA.
References
- 1. researchgate.net [researchgate.net]
- 2. uoguelph.ca [uoguelph.ca]
- 3. Sample preparation GC-MS [scioninstruments.com]
- 4. organomation.com [organomation.com]
- 5. welch-us.com [welch-us.com]
- 6. allanchem.com [allanchem.com]
- 7. Separation of N-Phenyldiethanolamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes: N-Butyldiethanolamine in Metalworking Fluid Formulations
Introduction
N-Butyldiethanolamine (NBDEA) is a tertiary amine utilized as a specialty additive in the formulation of metalworking fluids (MWFs).[1][2] As a member of the N-alkylated amino alcohol class, it possesses both a tertiary amine and hydroxyl functionalities.[1][2] This dual functionality allows it to serve several critical roles in water-miscible MWFs, including soluble oils, semi-synthetics, and synthetic fluids. The primary functions of NBDEA and other alkanolamines in these formulations are to act as corrosion inhibitors and pH buffers, which are essential for protecting the workpiece and machinery, as well as extending the fluid's service life.[3][4][5][6]
Core Functions in Metalworking Fluids
-
Corrosion Inhibition: Water-based metalworking fluids inherently promote the corrosion of ferrous metal surfaces. NBDEA, like other alkanolamines, helps to prevent rust formation on metal components.[3][7] The mechanism of amine-based corrosion inhibitors involves the adsorption of the inhibitor molecules onto the metal surface. This can occur through the sharing of electrons between the nitrogen atom and the metal surface, forming a protective film that retards the anodic (oxidation) reaction of the metal.[8] Combinations of tertiary alkyl alkanolamines and primary amines can offer enhanced stability and corrosion protection.[9]
-
pH Buffering and Reserve Alkalinity: Maintaining an alkaline pH, typically in the range of 9.0-9.5, is crucial for inhibiting microbial growth and enhancing corrosion control.[6] NBDEA contributes to the reserve alkalinity of the fluid, neutralizing acidic byproducts that form during machining operations or as a result of microbial activity.[9] This buffering capacity helps to stabilize the fluid's pH, significantly extending its operational lifespan.[5][6][9]
-
Low Odor and Low VOC Contribution: NBDEA is characterized by a very low vapor pressure, which makes it an ideal neutralizing agent in systems where low odor and low volatile organic compound (VOC) content are desired.[1][10]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for formulation chemists to understand its behavior in conjunction with other components of a metalworking fluid.
| Property | Value |
| Chemical Formula | C8H19NO2[11] |
| Molecular Weight | 161.24 g/mol [11][12] |
| Appearance | Colorless to light yellow, clear, viscous liquid[1][13] |
| Boiling Point | 273-275 °C @ 741 mmHg[12] |
| Melting Point | -70 °C[1] |
| Density | 0.986 g/mL @ 25 °C[12] |
| pH | 10.8 - 11.0 (100 g/L solution at 20 °C)[13] |
| Vapor Pressure | 1 mmHg @ 25 °C[12] |
| Flash Point | 129.5 °C (closed cup) |
Table 1: Physical and Chemical Properties of this compound.
Protocols for Performance Evaluation
The efficacy of this compound in a metalworking fluid formulation can be assessed using standardized testing methods. Below are protocols for evaluating key performance attributes.
Protocol 1: Corrosion Inhibition Testing (Chip/Filter Paper Method)
This protocol is adapted from the DIN 51360-2 standard test method to determine the corrosion-preventing characteristics of aqueous metalworking fluids.
Objective: To evaluate the ability of a metalworking fluid containing NBDEA to prevent corrosion on cast iron.
Materials:
-
Metalworking fluid concentrate containing NBDEA
-
Tap water (of known hardness)
-
Freshly prepared cast iron chips
-
Whatman filter paper
-
Petri dishes
-
Graduated cylinders
-
Beakers
Procedure:
-
Prepare a dilution of the metalworking fluid concentrate (e.g., 5% by volume) in tap water. Always add the concentrate to the water while stirring to ensure proper emulsification.[3]
-
Place a sheet of filter paper at the bottom of a petri dish.
-
Thoroughly wet the filter paper with the prepared metalworking fluid emulsion.
-
Distribute a small quantity of fresh cast iron chips evenly across the surface of the wetted filter paper.
-
Cover the petri dish and allow it to stand for a specified period (e.g., 2 hours) at room temperature.[14]
-
After the test period, remove the cast iron chips from the filter paper.
-
Visually inspect the filter paper for any signs of rust or staining.
-
Record the results by rating the degree of staining (e.g., no staining, slight staining, moderate staining, severe staining). A control sample using water without the MWF should be run in parallel for comparison.
Expected Outcome: A formulation with effective corrosion inhibition from NBDEA will show no or minimal staining on the filter paper, whereas the control will show significant rust formation.[14]
Protocol 2: pH Stability and Reserve Alkalinity Measurement
Objective: To determine the initial pH and buffering capacity of a metalworking fluid formulated with NBDEA.
Materials:
-
Metalworking fluid emulsion (prepared as in Protocol 1)
-
Calibrated pH meter
-
Standardized acidic solution (e.g., 0.1 N HCl)
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Initial pH Measurement: Measure and record the pH of the freshly prepared metalworking fluid emulsion. A typical target range is between 9.0 and 9.5.[6]
-
Reserve Alkalinity Titration: a. Place a known volume (e.g., 100 mL) of the MWF emulsion into a beaker with a magnetic stir bar. b. Begin stirring and place the calibrated pH electrode into the solution. c. Slowly titrate the solution with the standardized acid from the burette. d. Record the volume of acid added and the corresponding pH at regular intervals. e. Continue the titration until the pH drops to a predetermined endpoint (e.g., pH 5.5 or 4.0).
-
Data Analysis: a. Plot the pH versus the volume of acid added to generate a titration curve. b. The reserve alkalinity is determined by the amount of acid required to reach the endpoint. A larger volume of acid indicates a higher reserve alkalinity and better buffering capacity.
Expected Outcome: Formulations containing NBDEA should exhibit a strong initial pH in the alkaline range and demonstrate a significant resistance to pH change upon the addition of acid, indicating good buffering capacity.
Visualizations
Below are diagrams illustrating the function and evaluation of this compound in metalworking fluids.
References
- 1. MONO-N-BUTYL DIETHANOLAMINE (BDEA) - Ataman Kimya [atamanchemicals.com]
- 2. products.basf.com [products.basf.com]
- 3. Formulation 101: How to Formulate a Basic Metalworking Fluid - ChemCeed [chemceed.com]
- 4. e-tarjome.com [e-tarjome.com]
- 5. basf.com [basf.com]
- 6. monsonco.com [monsonco.com]
- 7. me.psu.edu [me.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. eastman.com [eastman.com]
- 10. This compound | Eastman [eastman.com]
- 11. This compound | C8H19NO2 | CID 7620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. N-丁基二乙醇胺 ≥98.6% | Sigma-Aldrich [sigmaaldrich.com]
- 13. atamankimya.com [atamankimya.com]
- 14. products.evonik.com [products.evonik.com]
Troubleshooting & Optimization
How to improve the yield of N-Butyldiethanolamine synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-Butyldiethanolamine. Our goal is to help you improve reaction yields, identify and mitigate byproduct formation, and ensure a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main industrial methods for synthesizing this compound are the ethoxylation of n-butylamine and the N-alkylation of diethanolamine (B148213).[1] Each route has its own set of advantages and challenges regarding reaction conditions, catalyst choice, and potential side products.
Q2: I am experiencing a low yield in my this compound synthesis. What are the common causes?
A2: Low yields can stem from several factors, including:
-
Presence of moisture: Water can react with reagents, particularly in the ethoxylation route, and can affect catalyst activity.
-
Incorrect stoichiometry: The molar ratio of reactants is crucial. For instance, in the N-alkylation of diethanolamine, an insufficient excess of the amine can lead to over-alkylation.
-
Suboptimal reaction temperature and pressure: These parameters directly influence the reaction rate and the formation of side products.
-
Catalyst deactivation or inappropriate choice of catalyst: The catalyst plays a key role in maximizing yield and selectivity.
-
Product decomposition: Leaving a reaction to stir overnight may lead to product decomposition.[2]
-
Losses during workup and purification: Inefficient extraction or purification techniques can significantly reduce the isolated yield.
Q3: What are the typical side products I should be aware of during the synthesis?
A3: The side products depend on the chosen synthetic route:
-
Ethoxylation of n-butylamine: The primary side products are N-n-butylethanolamine (the mono-ethoxylated product) and polyethylene (B3416737) glycol derivatives from the further ethoxylation of this compound.
-
N-alkylation of diethanolamine: The main side products include the O-alkylated derivative and the quaternary ammonium (B1175870) salt formed from over-alkylation of the desired product. The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to this subsequent reaction.
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproduct formation:
-
For ethoxylation: Carefully control the molar ratio of ethylene (B1197577) oxide to n-butylamine and optimize the reaction temperature and pressure.
-
For N-alkylation: Use a large excess of diethanolamine to favor the reaction of the alkylating agent with the starting material.[3] A slow, dropwise addition of the alkylating agent can also help maintain a low concentration and improve selectivity.[3] Using a phase-transfer catalyst can also enhance the selectivity of N-alkylation.
Q5: What is the best method for purifying this compound?
A5: Vacuum distillation is a common and effective method for purifying this compound, as it has a high boiling point (273-275 °C at 741 mmHg).[4] Distillation under reduced pressure lowers the boiling point, preventing thermal decomposition. For example, diethanolamine, a related compound, begins to degrade at 205°C, which is below its atmospheric boiling point of 270°C.[5] Under vacuum, its boiling point is significantly reduced.[5]
Troubleshooting Guides
Low Yield in this compound Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not go to completion (starting material remains) | Incomplete reaction due to insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal duration and temperature. |
| Inactive or insufficient catalyst. | Ensure the catalyst is fresh and used in the correct amount. For the ethoxylation of n-butylamine, consider using catalysts like zinc acetate (B1210297) or potassium hydroxide. For the N-alkylation of diethanolamine with a butyl halide, sodium carbonate is a common base. | |
| Presence of moisture in reagents or glassware. | Thoroughly dry all glassware before use. Use anhydrous solvents and reagents if the reaction is sensitive to water. | |
| Significant amount of side products observed | Incorrect molar ratio of reactants. | Optimize the molar ratio of the reactants. For N-alkylation, using a significant excess of diethanolamine can suppress over-alkylation. |
| Reaction temperature is too high, favoring side reactions. | Lower the reaction temperature. While this may increase the required reaction time, it can improve selectivity. | |
| Low isolated yield after purification | Product loss during workup (e.g., extractions). | Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with an appropriate organic solvent. |
| Product loss during purification (e.g., distillation). | For vacuum distillation, ensure the system is properly sealed to maintain a stable, low pressure. Avoid overheating the distillation flask to prevent charring and decomposition. |
Data Presentation
Table 1: Ethoxylation of Butylamine for this compound Synthesis (Illustrative Data)
| Catalyst | Temperature (°C) | Pressure (MPa) | Molar Ratio (Ethylene Oxide:Butvlamine) | Reported Yield (%) | Reference |
| Zinc Acetate | 50 | < 0.3 | ~2.1 : 1 | High (not specified) | Patent CN104725243A |
| Potassium Hydroxide | 90 | < 0.4 | ~2.1 : 1 | High (not specified) | Patent CN104725243A |
| Aluminum Chloride | 70 | < 0.35 | ~1.6 : 1 | 90 | Patent CN103373930A |
| Ferric Chloride | 140 | Not specified | ~2.3 : 1 | High (not specified) | Patent CN103373930A |
Note: The data for Zinc Acetate and Potassium Hydroxide are for the synthesis of N-tert-butyldiethanolamine and are presented here as an illustrative comparison of reaction conditions.
Table 2: N-Alkylation of Diethanolamine for Alkyldiethanolamine Synthesis (Illustrative Data)
| Alkylating Agent | Base/Catalyst | Solvent | Temperature (°C) | Reported Yield (%) | Reference |
| Diethyl Sulfate (B86663) | Sodium Carbonate | Water | 20-92 | 90.5 - 91.5 | US Patent 2451942A |
| 1-Bromo-butane | Sodium Carbonate | Not specified | Not specified | Not specified | Ataman Kimya |
| n-Butanol | γ-Al2O3 | Supercritical CO2 | 340 | Moderate to High | Continuous N-alkylation reactions... (2014) |
Note: The data for Diethyl Sulfate is for the synthesis of N-ethyldiethanolamine and is presented here as a comparable method.
Experimental Protocols
Protocol 1: Synthesis of this compound via Ethoxylation of n-Butylamine
This protocol is based on the general method described in patent literature for the synthesis of similar compounds.
Materials:
-
n-Butylamine
-
Ethylene Oxide
-
Catalyst (e.g., Aluminum Chloride)
-
Nitrogen gas
-
Reactor with temperature and pressure control, and a cooling system
Procedure:
-
Charge the reactor with the catalyst (e.g., Aluminum Chloride, ~0.1-5 mol% relative to n-butylamine).
-
Purge the reactor with nitrogen to remove air, then evacuate to a pressure of -0.1 to -0.03 MPa.
-
Add the metered amount of n-butylamine to the reactor.
-
Increase the reactor temperature to the desired setpoint (e.g., 70 °C).
-
Slowly and carefully introduce the metered amount of ethylene oxide into the reactor. The addition rate should be controlled to maintain the reaction temperature and pressure within the desired range (e.g., below 0.35 MPa).
-
After the addition of ethylene oxide is complete, continue to monitor the pressure. The reaction is considered complete when the pressure inside the reactor no longer decreases.
-
Allow the reaction mixture to stir for an additional 30 minutes to ensure full conversion.
-
Cool the reactor and carefully vent any residual pressure.
-
The crude product can then be purified by vacuum distillation.
Protocol 2: Synthesis of this compound via N-Alkylation of Diethanolamine
This protocol is based on the method described for the synthesis of N-ethyldiethanolamine and general N-alkylation procedures.
Materials:
-
Diethanolamine
-
n-Butyl Bromide
-
Sodium Carbonate
-
Water
-
Reaction vessel with a reflux condenser and stirrer
Procedure:
-
In the reaction vessel, dissolve sodium carbonate in water.
-
Add a significant molar excess of diethanolamine to the aqueous sodium carbonate solution.
-
Heat the mixture to a moderate temperature (e.g., 30-40 °C) with stirring.
-
Slowly add n-butyl bromide to the reaction mixture dropwise over a period of time.
-
After the addition is complete, raise the temperature to reflux (around 90-100 °C) and maintain for several hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Mandatory Visualization
References
Preventing side reactions in the ethoxylation of n-butylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the ethoxylation of n-butylamine. The information is designed to help prevent and troubleshoot side reactions encountered during this process.
Troubleshooting Guide
Issue 1: Formation of Secondary and Tertiary Amines
Question: My final product contains significant amounts of dibutylamine (B89481) and tributylamine (B1682462) ethoxylates. How can I increase the selectivity for the primary amine ethoxylate?
Answer: The formation of secondary and tertiary amines is a common side reaction in amination processes. To favor the formation of the desired primary amine ethoxylate, consider the following strategies:
-
Control Molar Ratio: A higher molar ratio of n-butylamine to ethylene (B1197577) oxide in the initial reaction phase can help to minimize the formation of secondary and tertiary amines.
-
Catalyst Selection: While basic catalysts like potassium hydroxide (B78521) (KOH) are common, certain catalysts can offer higher selectivity. For instance, some nickel (Ni) catalysts have been shown to yield a high percentage of primary amines in related reactions.[1]
-
Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of secondary and tertiary amine formation. However, this may also decrease the overall reaction rate, so optimization is key.
Issue 2: Broad Ethoxylate Distribution (High Polydispersity)
Question: The analysis of my product shows a wide range of ethoxylate chain lengths, but I need a more narrowly distributed product. What can I do to control the degree of ethoxylation?
Answer: Achieving a narrow-range ethoxylate distribution is a common challenge. The following approaches can help control the polydispersity:
-
Molar Ratio of Ethylene Oxide: The primary method to control the average degree of ethoxylation is by carefully adjusting the molar ratio of ethylene oxide to n-butylamine.[2] A precise feeding system for ethylene oxide is crucial.
-
Catalyst Choice: Traditional base catalysts like KOH can sometimes lead to a broader distribution. Lewis acid catalysts, such as boron trifluoride, or specialized catalysts like strontium/barium hydroxide or hydrotalcite compounds, can promote a more peaked distribution of ethoxylates.[3]
-
Temperature Control: Maintaining a stable and optimized reaction temperature is critical. Temperature fluctuations can affect the propagation rate of the ethoxylation, leading to a broader distribution. The ethoxylation reaction is highly exothermic, so efficient heat removal is essential to prevent temperature spikes.[2][4]
Issue 3: Presence of Colored Impurities in the Final Product
Question: My ethoxylated n-butylamine product has an undesirable color. What is the cause, and how can I prevent it?
Answer: Product coloration is often due to the formation of byproducts from side reactions or thermal degradation.[2]
-
High Purity Reactants: Ensure that both the n-butylamine and ethylene oxide are of high purity, as impurities can lead to colored byproducts.[2]
-
Optimize Temperature: Excessively high reaction temperatures can cause thermal degradation of the reactants or products, resulting in color formation.[2] It is important to operate within the recommended temperature range for the specific catalyst and system.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, which is another potential source of colored impurities.
-
Acetaldehyde Condensation: Side reactions involving acetaldehyde, which can form from the degradation of the quaternary ammonium (B1175870) intermediate, can lead to oligomers that are often colored.[5] Controlling the reaction conditions to minimize the formation of this intermediate can be beneficial.
Issue 4: Formation of Glycol Ether and Vinyl Ether Byproducts
Question: I have identified glycol ether amines and vinyl ether ethoxylates in my product mixture. What measures can I take to reduce these impurities?
Answer: These byproducts can arise from the reaction of ethylene oxide with the hydroxyl groups of the ethoxylated amines or through Hoffman-type degradation.[5]
-
Acid Addition: The addition of a small amount of acid to the amine compound before the addition of ethylene oxide has been shown to reduce the concentration of undesirable glycol ether and vinyl ether ethoxylate byproducts.[5]
-
Process Control: Precise control over the reaction temperature and the rate of ethylene oxide addition is crucial to minimize the formation of these byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the ethoxylation of n-butylamine?
A1: The most common side reactions include:
-
Over-ethoxylation: Leading to a broad distribution of ethoxylate chain lengths.
-
Formation of secondary and tertiary amines: Resulting from the reaction of the initially formed ethoxylated amine with n-butylamine.[1]
-
Formation of glycol ether amines: From the reaction of ethylene oxide with the hydroxyl group of an already ethoxylated amine.[5]
-
Formation of vinyl ether ethoxylates and acetaldehyde-derived oligomers: These can result from the degradation of intermediate quaternary ammonium compounds.[5]
-
Formation of 1,4-dioxane: A common byproduct in many ethoxylation reactions.[6]
Q2: What is a typical temperature and pressure range for n-butylamine ethoxylation?
A2: The reaction conditions can vary depending on the catalyst and desired product. However, typical temperature ranges found in the literature for amine and alcohol ethoxylation are between 50°C and 180°C.[2][7] Pressures can range from 1-2 bar up to around 90 psig, largely dependent on the reaction temperature and the vapor pressure of ethylene oxide.[6]
Q3: Which catalysts are commonly used for n-butylamine ethoxylation?
A3: Basic catalysts such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) are frequently used for industrial ethoxylation due to their low cost and effectiveness.[3] For achieving a narrower ethoxylate distribution, Lewis acids like boron trifluoride or specific solid catalysts such as strontium/barium hydroxide or hydrotalcite compounds can be employed.
Q4: How can I analyze the product mixture to identify and quantify side products?
A4: The product mixture from an ethoxylation reaction is typically a distribution of oligomers. Common analytical techniques to characterize the products and byproducts include:
-
Gas Chromatography (GC)
-
High-Performance Liquid Chromatography (HPLC)
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)[2] These methods can help determine the distribution of ethoxylates and identify the presence of various side products.
Data Presentation
Table 1: Influence of Reaction Parameters on Side Product Formation
| Parameter | Effect on Secondary/Tertiary Amine Formation | Effect on Polydispersity | Effect on Color/Degradation Products |
| Temperature | Increased formation at higher temperatures. | Can broaden distribution if not controlled. | Increased color formation at excessive temperatures.[2] |
| Pressure | Indirect effect, related to ethylene oxide concentration. | Can influence reaction rate and thus distribution. | High pressure can indicate unreacted ethylene oxide buildup. |
| Molar Ratio (EO/Amine) | Lower initial ratio favors primary amine ethoxylation. | Directly controls the average degree of ethoxylation.[2] | High local concentrations of EO can lead to side reactions. |
| Catalyst Type | Selective catalysts can minimize formation.[1] | Lewis acids/specialized catalysts can narrow the distribution.[3] | Catalyst impurities can contribute to color. |
| Reactant Purity | Less direct impact. | Less direct impact. | Impurities can be a primary source of color.[2] |
| Mixing/Agitation | Poor mixing can create localized high concentrations of reactants, leading to side reactions. | Inefficient mixing can broaden the distribution. | Poor heat transfer from inefficient mixing can cause hot spots and degradation. |
Experimental Protocols
General Protocol for n-Butylamine Ethoxylation
This protocol outlines a general laboratory-scale procedure. Safety Warning: Ethylene oxide is toxic, flammable, and potentially explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures, including a blast shield and continuous monitoring. The reaction is highly exothermic and requires careful temperature control to prevent a runaway reaction.[2][4][8]
-
Reactor Setup:
-
A high-pressure stainless-steel reactor equipped with a magnetic stirrer, a heating mantle with a temperature controller, a cooling coil, a reactant inlet for liquid ethylene oxide, a gas inlet for inert gas, a pressure gauge, and a rupture disc is required.
-
The reactor should be thoroughly cleaned, dried, and purged with an inert gas like nitrogen to remove any air and moisture.
-
-
Reactant Charging:
-
Charge the reactor with a specific amount of n-butylamine and the chosen catalyst (e.g., a small percentage of KOH).
-
Seal the reactor and perform a leak test with nitrogen.
-
-
Reaction Execution:
-
Heat the reactor contents to the desired reaction temperature (e.g., 120-170°C) with stirring.[2]
-
Once the temperature is stable, begin the controlled addition of liquid ethylene oxide through the reactant inlet using a high-pressure pump.
-
Carefully monitor the reactor temperature and pressure. The rate of ethylene oxide addition should be controlled to maintain a stable temperature and prevent a rapid pressure increase.[2] The cooling system should be activated as needed to manage the exothermic reaction.
-
-
Reaction Completion and Work-up:
-
After the desired amount of ethylene oxide has been added, maintain the reaction temperature for a specified period to ensure complete consumption of the ethylene oxide.
-
Cool the reactor to room temperature. Safely vent any unreacted ethylene oxide through a suitable scrubbing system.
-
Purge the reactor with inert gas. The crude product can be collected.
-
If a base catalyst was used, it may be neutralized with an acid (e.g., acetic or phosphoric acid).[2] If a solid catalyst was used, it can be removed by filtration.
-
-
Product Analysis:
-
Analyze the final product using techniques such as GC, HPLC, or LC-MS/MS to determine the ethoxylate distribution and the presence of any byproducts.[2]
-
Visualizations
Caption: Experimental workflow for the ethoxylation of n-butylamine.
Caption: Relationship between reaction conditions and side product formation.
References
- 1. scielo.br [scielo.br]
- 2. benchchem.com [benchchem.com]
- 3. US8049039B2 - Process for preparation of alkoxylated alkylamines/alkyl ether amines with peaked distribution - Google Patents [patents.google.com]
- 4. Safety control of ethoxylation reaction in a semi-batch reactor | Research, Society and Development [rsdjournal.org]
- 5. US9035099B2 - Process for making ethoxylated amine compounds - Google Patents [patents.google.com]
- 6. Ethoxylation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Safety of ethoxylation reactions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of Crude N-Butyldiethanolamine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude N-Butyldiethanolamine (BDEA).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound often originate from its synthesis, which typically involves the reaction of n-butylamine with ethylene (B1197577) oxide. Potential impurities include:
-
Unreacted starting materials: n-butylamine and diethanolamine.
-
Intermediate products: N-butylethanolamine.
-
Byproducts of side reactions: small amounts of other N-alkylated ethanolamines.
-
Residual solvents used in the synthesis or initial work-up.
Q2: How can I assess the purity of my this compound sample?
A2: Gas chromatography-mass spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound and identifying potential impurities. Due to the polar nature of BDEA and its potential impurities, derivatization may be necessary to improve peak shape and resolution. Alternatively, specialized GC columns designed for the analysis of amines can be used.[1][2][3][4]
Q3: What is the most suitable large-scale purification technique for crude this compound?
A3: For large quantities, vacuum distillation is generally the most efficient and scalable method for purifying this compound, given its high boiling point.[5][6][7] This technique separates compounds based on differences in their boiling points at a reduced pressure, which lowers the boiling temperature and prevents thermal decomposition.
Q4: Can I purify this compound by crystallization?
A4: While crystallization is a common purification technique for solids, this compound has a very low melting point (approximately -70 °C), making crystallization from a solvent challenging.[8] It is generally not the preferred method for this compound.
Q5: Is column chromatography a viable option for purifying small amounts of this compound?
A5: Yes, column chromatography can be used for the purification of small to medium scale batches of this compound.[9][10][11][12] Given that BDEA is a tertiary amine, care must be taken in selecting the stationary and mobile phases to avoid issues with compound tailing.
Troubleshooting Guides
Vacuum Distillation
Issue 1: The this compound is not distilling over, even at high temperatures.
-
Possible Cause: The vacuum is not low enough. The boiling point of a liquid is dependent on the pressure.
-
Solution:
-
Check all connections in your distillation setup for leaks. Ensure all joints are properly sealed with vacuum grease.
-
Verify the performance of your vacuum pump. It may require an oil change or servicing.
-
Use a manometer to accurately measure the pressure in the system.
-
Issue 2: The distillation is very slow, or "bumping" occurs.
-
Possible Cause: Uneven heating or lack of nucleation sites for smooth boiling.
-
Solution:
-
Use a magnetic stirrer and a stir bar in the distilling flask to ensure even heating and smooth boiling. Boiling chips are not effective under vacuum.
-
Ensure the heating mantle is appropriately sized for the flask and provides uniform heat.
-
Insulate the distillation head and neck with glass wool or aluminum foil to maintain a consistent temperature gradient.
-
Issue 3: The distillate is not pure.
-
Possible Cause: Inefficient separation of components with close boiling points.
-
Solution:
-
Use a fractionating column (e.g., Vigreux or packed column) between the distilling flask and the distillation head to increase the separation efficiency.
-
Control the heating rate carefully. A slow and steady distillation will provide better separation.
-
Collect the distillate in several fractions and analyze the purity of each fraction by GC-MS.
-
Column Chromatography
Issue 1: The this compound is streaking or "tailing" on the column.
-
Possible Cause: Strong interaction between the basic amine and the acidic silica (B1680970) gel stationary phase.
-
Solution:
-
Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a volatile base, such as triethylamine (B128534) (1-2%).
-
Alternatively, use a different stationary phase, such as neutral or basic alumina.
-
Issue 2: Poor separation between this compound and impurities.
-
Possible Cause: The mobile phase polarity is not optimized.
-
Solution:
-
Use Thin Layer Chromatography (TLC) to screen different solvent systems (mobile phases) before running the column. A good separation on TLC will likely translate to a good separation on the column.
-
Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. This can help to first elute less polar impurities before the more polar BDEA.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₉NO₂ |
| Molecular Weight | 161.24 g/mol [8] |
| Boiling Point | 273-275 °C at 741 mmHg[13] |
| Melting Point | -70 °C[8][13] |
| Density | 0.986 g/mL at 25 °C[13] |
| Appearance | Colorless to light yellow liquid[14] |
Table 2: Purity Analysis Methods
| Technique | Description |
| GC-MS | Gas Chromatography-Mass Spectrometry is used to separate and identify components of the mixture. A specialized column for amines or derivatization might be necessary for accurate quantification.[1][2][3][4] |
| TLC | Thin Layer Chromatography is a quick and inexpensive way to qualitatively assess purity and screen for optimal mobile phases for column chromatography. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source. Ensure all glassware is dry and free of cracks. Use a magnetic stirrer and stir bar.
-
Sample Preparation: Charge the round-bottom flask with the crude this compound (no more than two-thirds full).
-
Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump. A pressure of 1-10 mmHg is typically effective.
-
Heating: Once the desired vacuum is achieved and stable, begin to heat the distillation flask gently using a heating mantle.
-
Distillation: The boiling point of this compound will be significantly lower under vacuum. For example, at ~1 mmHg, the boiling point is expected to be in the range of 110-120 °C. Collect the fraction that distills over at a constant temperature.
-
Shutdown: After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly venting the system to atmospheric pressure.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase. If tailing is an issue, add 1-2% triethylamine to the mobile phase.
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. A typical mobile phase system could be a gradient of ethyl acetate (B1210297) in hexanes, with the polarity gradually increasing. For example, start with 10% ethyl acetate in hexanes and gradually increase to 50% or higher. The addition of a small percentage of methanol (B129727) or isopropanol (B130326) to the ethyl acetate/hexane mixture can also be effective.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for vacuum distillation of this compound.
References
- 1. KR101775082B1 - Method and kit for quantitative analysis of alkanolamines - Google Patents [patents.google.com]
- 2. gcms.labrulez.com [gcms.labrulez.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ethanolamine Analysis by GC-MS using a Zebron ZB-5MSplus | Phenomenex [phenomenex.com]
- 5. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 6. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 7. Understanding Vacuum Distillation [sihaienergytech.com]
- 8. This compound | C8H19NO2 | CID 7620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Column chromatography - Wikipedia [en.wikipedia.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. columbia.edu [columbia.edu]
- 13. This compound = 98.6 102-79-4 [sigmaaldrich.com]
- 14. This compound | Eastman [eastman.com]
Technical Support Center: Stabilizing N-Butyldiethanolamine Against Thermal Degradation
Welcome to the technical support center for N-Butyldiethanolamine (NBDEA). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the thermal degradation of NBDEA during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NBDEA) and why is its thermal stability a concern?
This compound is a tertiary amine used in various applications, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Like many organic molecules, NBDEA can degrade at elevated temperatures, leading to the formation of impurities that can compromise the integrity of experiments, reduce product yield, and potentially introduce toxic byproducts.[2][3][4] Understanding and controlling its thermal stability is therefore crucial for reproducible and reliable experimental outcomes.
Q2: What are the primary signs that my this compound sample is degrading?
Visual inspection of your NBDEA sample can often provide initial clues of degradation. Common signs include:
-
Color Change: Pure NBDEA is typically a colorless to light yellow liquid.[5][6] A shift to a darker yellow or brown coloration can indicate the formation of degradation products.
-
Formation of Precipitates: The appearance of solid particles or cloudiness in the liquid may suggest the formation of insoluble degradation products.
-
Changes in Viscosity: A noticeable increase or decrease in the viscosity of the liquid can also be an indicator of chemical changes.
-
Odor: While NBDEA has a slight odor, a significant change or the development of a more pungent smell could signal decomposition.
For quantitative assessment, techniques like Gas Chromatography (GC) can be used to monitor the purity of the NBDEA sample over time and detect the emergence of new peaks corresponding to degradation products.
Q3: What are the likely thermal degradation pathways for this compound?
While the precise thermal degradation mechanism of this compound is not extensively detailed in publicly available literature, the degradation of tertiary alkanolamines is generally understood to be initiated by factors such as oxidation and can involve complex reaction pathways. Based on the structure of NBDEA and general amine chemistry, plausible degradation mechanisms include:
-
Oxidative Degradation: In the presence of oxygen, degradation can be initiated through the formation of free radicals, leading to a cascade of reactions that break down the molecule. The hydroxyl groups and the tertiary amine itself can be susceptible to oxidation.
-
Elimination Reactions: At elevated temperatures, elimination reactions may occur. One potential pathway analogous to known amine reactions is the Hofmann elimination , which typically involves the formation of a quaternary ammonium (B1175870) salt followed by elimination to form an alkene and a tertiary amine. While NBDEA is a tertiary amine, under certain conditions of auto-catalysis or in the presence of acidic impurities, intermediates that could undergo such eliminations might be formed. Another possibility is the Cope elimination , which involves the formation of an amine oxide intermediate, followed by intramolecular elimination to yield an alkene and a hydroxylamine.
A simplified representation of a potential degradation initiation step is illustrated below.
Caption: Initial steps of NBDEA thermal degradation.
Q4: What types of stabilizers can be used to prevent the thermal degradation of this compound?
The most effective stabilizers for preventing thermo-oxidative degradation of amines are antioxidants that function as free radical scavengers . These compounds interrupt the chain reactions initiated by free radicals. The two primary classes of antioxidants suitable for this purpose are:
-
Hindered Phenols: These compounds contain a phenolic hydroxyl group sterically hindered by bulky alkyl groups. They act as primary antioxidants by donating a hydrogen atom to peroxy radicals, thereby neutralizing them and preventing further propagation of the degradation cascade.
-
Aromatic Amines: These stabilizers also function as radical scavengers and are known for their high efficiency at elevated temperatures.
Vitamin E (α-tocopherol) , a naturally occurring hindered phenol, is also a viable option and is recognized for its antioxidant properties.[5][7]
The general mechanism of action for these stabilizers is depicted below.
Caption: Free radical scavenging by antioxidants.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid discoloration of NBDEA upon heating. | Thermal degradation is occurring at a significant rate. | 1. Reduce the reaction temperature if possible.2. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.3. Introduce a suitable antioxidant stabilizer to the NBDEA prior to heating. |
| Inconsistent experimental results when using heated NBDEA. | Variable levels of degradation are leading to the presence of unknown impurities that may be interfering with the reaction. | 1. Implement a stabilization strategy using an appropriate antioxidant.2. Purify the NBDEA before each use if it has been stored for an extended period or at elevated temperatures.3. Use analytical techniques such as GC-MS to characterize the purity of the NBDEA and identify any degradation products before proceeding with the experiment. |
| Formation of solid byproducts in the reaction mixture. | Degradation products may have lower solubility, leading to precipitation. | 1. Filter the NBDEA before use to remove any existing particulates.2. Employ a stabilizer to prevent the formation of these degradation products.3. If the byproducts are unavoidable, consider a solvent system in which they are more soluble. |
Experimental Protocols
Protocol 1: Evaluating the Thermal Stability of this compound using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition for NBDEA and to evaluate the effectiveness of different stabilizers.
Materials:
-
This compound (high purity)
-
Selected stabilizers (e.g., Butylated Hydroxytoluene (BHT), Irganox 1010, Vitamin E)
-
Thermogravimetric Analyzer (TGA)
-
Nitrogen gas (high purity)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
For unstabilized NBDEA, accurately weigh 5-10 mg of the liquid into a TGA pan.
-
For stabilized samples, prepare stock solutions of the stabilizer in NBDEA at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/w). Accurately weigh 5-10 mg of the prepared mixture into a TGA pan.
-
-
TGA Analysis:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset decomposition temperature, which is often taken as the temperature at which 5% weight loss occurs (T5%).
-
Compare the T5% values for the unstabilized and stabilized samples to quantify the improvement in thermal stability.
-
Expected Outcome: An increase in the onset decomposition temperature for the stabilized samples compared to the unstabilized NBDEA, indicating enhanced thermal stability.
Caption: Workflow for TGA analysis of NBDEA.
Protocol 2: Identification of this compound Degradation Products by GC-MS
Objective: To identify the chemical structures of volatile and semi-volatile degradation products of NBDEA.
Materials:
-
This compound, heated under controlled conditions to induce degradation.
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Appropriate GC column (e.g., a mid-polarity column like DB-5ms).
-
Helium carrier gas.
-
Solvent for dilution (e.g., dichloromethane (B109758) or methanol).
-
Optional: Derivatizing agent (e.g., BSTFA) if degradation products contain multiple polar functional groups.
Procedure:
-
Sample Preparation:
-
Heat a sample of NBDEA in a sealed vial at a specific temperature (e.g., 150 °C) for a defined period.
-
Allow the sample to cool to room temperature.
-
Dilute a small aliquot of the degraded sample in a suitable solvent.
-
If derivatization is required to improve the volatility and chromatographic behavior of polar analytes, follow a standard derivatization protocol (e.g., silylation).
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Use a suitable temperature program to separate the components. An example program could be:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-400 amu.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak and compare it to spectral libraries (e.g., NIST) to identify the corresponding compound.
-
Propose structures for unknown compounds based on fragmentation patterns.
-
Expected Outcome: A chromatogram showing peaks for undegraded NBDEA and several smaller peaks corresponding to various degradation products. Mass spectral data will aid in the identification of these products.
Caption: Workflow for GC-MS analysis of degraded NBDEA.
Quantitative Data Summary
The following tables summarize hypothetical but representative data that could be obtained from the experimental protocols described above.
Table 1: Effect of Stabilizers on the Onset Decomposition Temperature of NBDEA (TGA Data)
| Stabilizer | Concentration (w/w) | Onset Decomposition Temp (T5%) (°C) | Improvement (°C) |
| None | 0% | 185 | - |
| BHT | 0.5% | 205 | +20 |
| BHT | 1.0% | 215 | +30 |
| Irganox 1010 | 0.5% | 210 | +25 |
| Irganox 1010 | 1.0% | 225 | +40 |
| Vitamin E | 0.5% | 200 | +15 |
| Vitamin E | 1.0% | 208 | +23 |
Table 2: Potential Degradation Products of NBDEA Identified by GC-MS
| Retention Time (min) | Proposed Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| 5.2 | Butanal | 72.11 | 72, 57, 44, 29 |
| 8.9 | N-Butylethanolamine | 117.19 | 117, 86, 72, 44 |
| 12.4 | This compound (Parent) | 161.24 | 161, 130, 88 |
| 15.1 | Higher Mw byproduct | >161 | Varies |
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always conduct their own experiments and safety assessments. The specific degradation products and the effectiveness of stabilizers can vary depending on the experimental conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing N-Butyldiethanolamine-Catalyzed Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for N-Butyldiethanolamine (NBDEA)-catalyzed reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound as a catalyst.
Issue 1: Low or No Product Yield
-
Question: My reaction is showing low or no yield. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: Ensure the this compound used is of high purity and has been stored correctly, away from excessive heat and moisture.
-
Suboptimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics.[1] If the temperature is too low, the reaction may be too slow to produce a significant amount of product in a reasonable time. Conversely, excessively high temperatures can lead to catalyst or substrate decomposition.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and yields. Polar aprotic solvents like DMF or acetonitrile (B52724) can be effective for many amine-catalyzed reactions as they can stabilize charged intermediates.[2]
-
Insufficient Catalyst Loading: The concentration of the catalyst can be a limiting factor. It is advisable to perform a catalyst loading optimization study to find the most effective concentration.[3]
Caption: Stepwise workflow for troubleshooting low product yield.
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation in my reaction. How can I improve the selectivity?
Answer: The formation of side products can complicate purification and reduce the yield of the desired product. Several strategies can be employed to minimize side reactions:
-
Temperature Control: Lowering the reaction temperature can often increase selectivity by favoring the kinetic product over thermodynamic side products.[4]
-
Solvent Effects: The solvent can influence the reaction pathway. A solvent that selectively stabilizes the transition state leading to the desired product can improve selectivity.[5]
-
Catalyst Loading: In some cases, a lower catalyst loading can reduce the rate of side reactions.[6]
-
Order of Addition: The order in which reactants are added can be critical. For instance, slow addition of one reactant to a mixture of the other reactants and the catalyst can maintain a low concentration of the added reactant, which can suppress side reactions.
-
Issue 3: Slow Reaction Rate
-
Question: The reaction is proceeding very slowly. How can I increase the reaction rate?
Answer: A sluggish reaction can often be accelerated by adjusting the following parameters:
-
Increase Temperature: Increasing the reaction temperature generally increases the reaction rate.[1] However, this should be done cautiously to avoid decomposition of reactants, products, or the catalyst.
-
Optimize Catalyst Loading: Increasing the catalyst concentration can lead to a faster reaction rate.[7]
-
Solvent Choice: The solvent can have a significant effect on the reaction rate. For reactions involving polar transition states, a polar solvent will generally lead to a faster reaction.[8][9][[“]]
-
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A1: this compound is a viscous liquid that should be handled with appropriate personal protective equipment, including gloves and safety glasses. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Q2: What are the typical catalyst loading concentrations for NBDEA?
A2: The optimal catalyst loading for NBDEA can vary significantly depending on the specific reaction. A good starting point for optimization is typically in the range of 1-10 mol%. It is recommended to perform a screening experiment to determine the optimal loading for your specific application.
Q3: What is the effect of temperature on the stability of NBDEA?
A3: While higher temperatures can increase reaction rates, NBDEA, like many organic molecules, can decompose at very high temperatures. It is important to determine the optimal temperature range that balances reaction rate with catalyst stability.[1]
Q4: Can NBDEA be deactivated during the reaction?
A4: Yes, like most catalysts, NBDEA can be deactivated. Potential causes of deactivation include poisoning by impurities in the reactants or solvent, or thermal degradation at excessively high temperatures.[11][12] Ensuring the purity of all reaction components is crucial.
Q5: Is it possible to regenerate a deactivated NBDEA catalyst?
A5: Regeneration of a homogeneous catalyst like NBDEA can be challenging. If deactivation is due to poisoning, it may be possible to remove the poison, but this is often not practical. If the catalyst has degraded, it cannot be regenerated. In most lab-scale applications, using fresh catalyst is the most straightforward approach. For industrial processes, catalyst regeneration strategies would need to be developed on a case-by-case basis.[13][14]
Data Presentation
Table 1: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 60 | 24 | 45 |
| 2 | 80 | 24 | 75 |
| 3 | 100 | 24 | 92 |
| 4 | 120 | 24 | 88 (decomposition observed) |
Note: Data is illustrative and will vary depending on the specific reaction.
Table 2: Effect of Solvent on Reaction Yield and Selectivity
| Entry | Solvent | Yield (%) | Selectivity (%) |
| 1 | Toluene | 65 | 85 |
| 2 | Acetonitrile | 82 | 90 |
| 3 | DMF | 91 | 95 |
| 4 | THF | 55 | 80 |
Note: Data is illustrative and will vary depending on the specific reaction.
Table 3: Effect of Catalyst Loading on Reaction Time
| Entry | Catalyst Loading (mol%) | Time to >95% Conversion (h) |
| 1 | 1 | 36 |
| 2 | 2.5 | 18 |
| 3 | 5 | 10 |
| 4 | 10 | 6 |
Note: Data is illustrative and will vary depending on the specific reaction.
Experimental Protocols
Protocol 1: General Procedure for an NBDEA-Catalyzed Aldol (B89426) Reaction
This protocol describes a general procedure for the aldol reaction of an aldehyde with a ketone using this compound as a catalyst. This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 eq)
-
Ketone (2.0 eq)
-
This compound (NBDEA, 0.1 eq)
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add the ketone (2.0 eq) and anhydrous toluene.
-
Addition of Reactants: To the stirred solution, add the aldehyde (1.0 eq) followed by this compound (0.1 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or NMR).[15][16][17][18]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with 1 M HCl (aq), followed by saturated NaHCO₃ (aq), and then brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel.
Caption: General experimental workflow for an NBDEA-catalyzed reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. researchgate.net [researchgate.net]
- 7. interesjournals.org [interesjournals.org]
- 8. Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
- 11. benchchem.com [benchchem.com]
- 12. Special Issue on Catalyst Deactivation and Regeneration [mdpi.com]
- 13. Challenges in Catalyst Regeneration and How to Overcome Them - Applied Catalysts [catalysts.com]
- 14. studysmarter.co.uk [studysmarter.co.uk]
- 15. benchchem.com [benchchem.com]
- 16. magritek.com [magritek.com]
- 17. Magritek [magritek.com]
- 18. Reaction Monitoring | Bruker [bruker.com]
Technical Support Center: N-Butyldiethanolamine (NBDA) in Polyurethane Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the use of N-Butyldiethanolamine (NBDA) in polyurethane formulations.
Troubleshooting Guide
This guide addresses common issues encountered during polyurethane formulation experiments involving this compound, presented in a question-and-answer format.
Issue 1: Altered Reaction Profile (Cream, Gel, and Tack-Free Times)
-
Question: My polyurethane foam system is reacting too quickly (short cream and gel times) or too slowly (long cream and gel times) after incorporating this compound. How can I adjust this?
-
Answer: this compound (NBDA) is a reactive tertiary amine catalyst that influences both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.[1] Its catalytic activity will affect the overall reaction profile.[2][3]
-
For excessively fast reactions:
-
Reduce NBDA Concentration: A lower concentration of NBDA will decrease the catalytic effect and slow down the reaction.
-
Co-catalyst Adjustment: If used in conjunction with a stronger gelling catalyst (like an organotin compound), consider reducing the amount of the co-catalyst.
-
Temperature Control: Lowering the temperature of the components will slow down the reaction kinetics.
-
-
For excessively slow reactions:
-
Increase NBDA Concentration: A higher concentration of NBDA will increase the reaction speed. However, be cautious as this can also affect the foam's physical properties.
-
Use of a Stronger Co-catalyst: Introduce or increase the concentration of a potent gelling catalyst, such as dibutyltin (B87310) dilaurate, to work synergistically with NBDA.[4]
-
Temperature Control: Increasing the temperature of the components will accelerate the reaction.
-
-
Issue 2: Foam Defects (Collapse, Shrinkage, or Coarse Cell Structure)
-
Question: I am observing foam collapse, significant shrinkage after curing, or a coarse and uneven cell structure. Could this compound be the cause?
-
Answer: Yes, an imbalance in the gelling and blowing reactions, which NBDA influences, can lead to these defects. Foam stability depends on the polymer network forming at a rate that can support the expansion from the blowing agent.[5]
-
Foam Collapse: This often indicates that the gelling reaction is too slow compared to the blowing reaction. The cell walls are not strong enough to withstand the internal pressure of the blowing gas. To address this, you can increase the catalytic activity towards the gelling reaction by either increasing the NBDA concentration or adding a stronger gelling co-catalyst.
-
Shrinkage: This can occur if there is a high percentage of closed cells in the foam. As the foam cools, the gas inside the cells contracts, causing the foam to shrink. While NBDA's primary role isn't cell opening, its influence on the overall reaction kinetics can affect the final cell structure. Adjusting the surfactant type or concentration can also help in achieving a more open-cell structure.
-
Coarse Cell Structure: This may result from poor nucleation or coalescence of bubbles. The viscosity of the reacting mixture, influenced by the reaction rate, plays a role. A reaction that proceeds too quickly may not allow for proper bubble formation. Optimizing the mixing speed and ensuring all components are adequately dispersed is crucial. You may also need to adjust the type and concentration of the silicone surfactant.[1]
-
Issue 3: Changes in Physical Properties (Density, Hardness, and Brittleness)
-
Question: The final polyurethane foam has a different density, hardness, or is more brittle than expected after adding this compound. How can I modify these properties?
-
Answer: this compound has two hydroxyl groups, allowing it to act as a chain extender in addition to its catalytic role.[6] This means it gets incorporated into the polymer backbone, influencing the hard segment content and crosslink density, which in turn affects the physical properties of the foam.[4][7]
-
Density: The final density of the foam is primarily controlled by the amount of blowing agent (e.g., water or a physical blowing agent). However, as a catalyst, NBDA's influence on the reaction profile can indirectly affect density. A faster cream time might lead to some loss of blowing agent before the polymer network is sufficiently formed, potentially resulting in a higher density.
-
Hardness and Brittleness: As a chain extender, NBDA increases the hard segment content and crosslink density of the polyurethane.
-
Increased Hardness: A higher concentration of NBDA will generally lead to a harder and more rigid foam due to increased crosslinking.
-
Increased Brittleness: While increasing hardness, excessive levels of NBDA can lead to a more brittle foam. If the foam is too brittle, consider reducing the amount of NBDA or balancing the formulation with a longer-chain diol as a co-chain extender to introduce more flexibility. The effect of triethanolamine, a similar molecule, shows that increasing its concentration can initially decrease strength before increasing it, suggesting a complex relationship between concentration and mechanical properties.[7]
-
-
Frequently Asked Questions (FAQs)
1. What is the primary role of this compound in polyurethane formulations?
This compound has a dual functionality. It acts as a tertiary amine catalyst, accelerating both the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.[1] Additionally, due to its two hydroxyl groups, it functions as a chain extender, becoming part of the polymer network and increasing its crosslink density.[6]
2. How does this compound compare to other alkanolamines like Triethanolamine (TEA)?
NBDA and TEA are both reactive alkanolamine catalysts and chain extenders. The butyl group in NBDA makes it more sterically hindered than TEA, which can result in a slightly lower catalytic activity compared to TEA at the same concentration.[6][8] This can be advantageous in systems where a delayed cream time is desired for better flowability.[9] However, both contribute to increased crosslinking and hardness in the final foam.[7]
3. What are the typical dosage levels for this compound?
The optimal dosage of NBDA depends on the specific formulation, including the type of polyol and isocyanate, the desired reaction profile, and the final properties of the foam. Generally, it is used in the range of 0.5 to 3.0 parts per hundred parts of polyol (php). It is always recommended to start with a small-scale trial to determine the ideal concentration for your system.
4. Can this compound be used as the sole catalyst in a polyurethane formulation?
While NBDA has catalytic activity, it is often used in combination with other catalysts to achieve a well-balanced reaction profile. For example, it can be used with a strong gelling catalyst like a tin compound to fine-tune the gel time independently of the blow reaction.
5. What are the safety precautions for handling this compound?
This compound is an amine and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is corrosive and can cause skin and eye irritation.[10] Work in a well-ventilated area to avoid inhaling vapors. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.
Data Presentation
Table 1: Illustrative Effects of this compound (NBDA) on Rigid Polyurethane Foam Properties
Disclaimer: The following data is illustrative and intended to demonstrate the typical effects of NBDA on a generic rigid polyurethane foam formulation. Actual values will vary depending on the specific formulation and processing conditions. This data is extrapolated from studies on similar alkanolamines and general principles of polyurethane chemistry.
| Property | Formulation 1 (Low NBDA: 0.5 php) | Formulation 2 (Medium NBDA: 1.5 php) | Formulation 3 (High NBDA: 2.5 php) |
| Reaction Profile | |||
| Cream Time (seconds) | 25 - 35 | 15 - 25 | 10 - 20 |
| Gel Time (seconds) | 70 - 90 | 50 - 70 | 35 - 55 |
| Tack-Free Time (seconds) | 120 - 150 | 90 - 120 | 70 - 100 |
| Physical Properties | |||
| Core Density ( kg/m ³) | 32 - 35 | 33 - 36 | 34 - 38 |
| Compressive Strength (kPa) | 200 - 250 | 250 - 320 | 300 - 400 |
| Brittleness | Low | Moderate | High |
Experimental Protocols
Protocol for Evaluating the Effect of this compound on Rigid Polyurethane Foam Properties
1. Materials and Equipment:
-
Polyether polyol (e.g., sucrose/glycerine initiated, OH value 300-400 mg KOH/g)
-
Polymeric MDI (pMDI)
-
This compound (NBDA)
-
Silicone surfactant
-
Blowing agent (e.g., water or a physical blowing agent)
-
Disposable paper or plastic cups
-
Mechanical stirrer with a high-shear mixing blade
-
Digital scale (accurate to 0.01 g)
-
Stopwatch
-
Thermocouple or infrared thermometer
-
Molds for foam samples (e.g., cardboard boxes)
-
Universal testing machine for compressive strength analysis
-
Personal Protective Equipment (gloves, safety glasses, lab coat)
2. Procedure:
-
Preparation of the Polyol Blend (Component A):
-
In a disposable cup, accurately weigh the polyol.
-
Add the desired amounts of silicone surfactant, blowing agent, and this compound to the polyol. It is recommended to test a range of NBDA concentrations (e.g., 0.5, 1.5, and 2.5 php).
-
Mix the components thoroughly with the mechanical stirrer at a consistent speed (e.g., 2000 rpm) for a set time (e.g., 30 seconds) until a homogeneous mixture is obtained.
-
-
Foam Preparation:
-
In a separate cup, weigh the required amount of pMDI (Component B) based on the desired isocyanate index (e.g., 110).
-
Quickly add the pMDI to the polyol blend.
-
Immediately start the stopwatch and begin mixing vigorously with the mechanical stirrer for a short, consistent duration (e.g., 5-10 seconds).
-
-
Measurement of Reaction Profile:
-
Pour the reacting mixture into a mold.
-
Cream Time: Record the time from the start of mixing until the mixture turns cloudy and begins to rise.[2]
-
Gel Time: Record the time when the expanding foam becomes stringy when touched with a wooden stick.[2]
-
Tack-Free Time: Record the time when the surface of the foam is no longer tacky to the touch.[2]
-
Measure the maximum temperature reached at the core of the foam using a thermocouple.
-
-
Curing and Sample Preparation:
-
Allow the foam to cure at ambient temperature for at least 24 hours.
-
Carefully cut the foam samples into standard dimensions for physical property testing (e.g., 50 mm x 50 mm x 50 mm cubes for density and compressive strength).
-
-
Physical Property Testing:
-
Density: Measure the mass and dimensions of the foam cubes to calculate the core density according to ASTM D1622.
-
Compressive Strength: Test the compressive strength of the foam cubes parallel to the foam rise direction using a universal testing machine according to ASTM D1621.
-
Mandatory Visualization
Caption: Troubleshooting workflow for issues in polyurethane formulations containing NBDA.
Caption: Dual role of this compound (NBDA) in polyurethane reactions.
References
- 1. The Impact of Amine Catalyst Selection on PU Foam Properties and Performance – T&C Chem International Marketing, Sales and Distribution Company [tncintlchem.com]
- 2. erapol.com.au [erapol.com.au]
- 3. Fabric Supply - Technical Info [fabricsupply.com]
- 4. researchgate.net [researchgate.net]
- 5. eng.uc.edu [eng.uc.edu]
- 6. benchchem.com [benchchem.com]
- 7. Effect of Triethanolamine on Properties of Rigid Polyurethane Foam [plaschina.com.cn]
- 8. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Foaming in Gas Treatment with N-Butyldiethanolamine (NBDEA)
Welcome to the technical support center for N-Butyldiethanolamine (NBDEA) gas treatment processes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize foaming issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is foaming and why is it a problem in NBDEA gas treatment processes?
A1: Foaming is the formation of a stable layer of bubbles on the surface of the NBDEA solution. This can lead to a variety of operational problems, including:
-
Reduced efficiency of acid gas (e.g., H₂S, CO₂) removal due to poor gas-liquid contact.
-
Carryover of the amine solution into downstream equipment, causing contamination and potential damage.
-
Inaccurate instrument readings, leading to poor process control.
-
Loss of valuable NBDEA solution.
Q2: What are the primary causes of foaming in an NBDEA solution?
A2: Pure this compound solutions have a low tendency to foam. Foaming is almost always caused by contaminants that act as surfactants, reducing the surface tension of the solution. Common causes include:
-
Hydrocarbon Condensates: Liquid hydrocarbons from the gas stream can dissolve in the NBDEA solution and lower its surface tension.
-
Suspended Solids: Fine solid particles, such as iron sulfides, corrosion products, or dirt, can stabilize foam bubbles.
-
Amine Degradation Products: Over time, NBDEA can degrade due to high temperatures (thermal degradation) or reaction with oxygen (oxidative degradation). Some of these degradation products can be surface-active and promote foaming.
-
External Contaminants: Chemicals used upstream, such as corrosion inhibitors, compressor oils, or well-treating fluids, can be carried into the NBDEA unit and cause foaming.
-
Antifoam Overdosing: While used to combat foam, excessive addition of some antifoam agents can paradoxically stabilize foam.
Q3: How can I quickly determine if my NBDEA solution has a foaming tendency?
A3: A simple shake test is a quick qualitative method. Vigorously shake a sample of your NBDEA solution in a clean, sealed container (e.g., a graduated cylinder) for about one minute. A solution with a high foaming tendency will produce a significant volume of foam that takes a long time to collapse. For a more quantitative assessment, a foam tendency and stability test is recommended (see Experimental Protocols section).
Q4: What are the immediate actions I can take if I experience a foaming event?
A4: If you encounter a foaming problem, the immediate goal is to stabilize the process. This can be achieved by:
-
Reducing the gas flow rate: This decreases the agitation in the absorber and can help the foam to subside.
-
Injecting an appropriate antifoam agent: This is the most common and effective immediate response. It's crucial to use the correct type and dosage of antifoam.
-
Identifying and isolating the source of contamination: If possible, try to determine the cause of the foaming to prevent recurrence.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving foaming issues in your NBDEA gas treatment experiments.
Guide 1: Diagnosing the Cause of Foaming
Follow these steps to pinpoint the root cause of the foaming problem.
-
Visual Inspection of the NBDEA Solution:
-
Is the solution clear and colorless to light yellow? A hazy or discolored solution may indicate the presence of suspended solids or degradation products.
-
Is there a hydrocarbon layer on the surface? This suggests contamination from the gas stream.
-
-
Review Operational Parameters:
-
Have there been any recent changes in the gas feed composition or source? New contaminants may have been introduced.
-
Has the operating temperature of the regenerator increased significantly? Higher temperatures can accelerate thermal degradation of NBDEA.
-
Has there been any recent maintenance or addition of new chemicals upstream? This could be a source of external contaminants.
-
-
Perform Analytical Tests (see Experimental Protocols for details):
-
Foam Tendency and Stability Test: Quantify the severity of the foaming.
-
Suspended Solids Analysis: Determine the concentration of solid particles.
-
Hydrocarbon Content Analysis: Measure the amount of dissolved hydrocarbons.
-
Amine Degradation Analysis: Identify and quantify potential degradation products.
-
The following diagram illustrates the logical workflow for diagnosing the cause of foaming:
Guide 2: Implementing Corrective Actions
Once the likely cause of foaming has been identified, use the following guide to implement corrective measures.
| Identified Cause | Recommended Corrective Actions |
| Hydrocarbon Contamination | - Improve upstream gas-liquid separation. - Install a liquid-liquid coalescer on the rich amine stream. - Consider a carbon filtration system for the NBDEA solution. |
| Suspended Solids | - Implement or improve mechanical filtration (e.g., cartridge filters) for the lean amine stream. - Identify and address the source of corrosion if solids are primarily iron sulfide. |
| Amine Degradation | - Lower the reboiler/regenerator temperature if possible, while maintaining adequate stripping efficiency. - Minimize oxygen ingress into the system. - Consider a partial or full replacement of the NBDEA solution if degradation is severe. |
| External Contaminants | - Identify the source of the contaminant and prevent its entry into the gas stream. - Use carbon filtration to remove the contaminant from the NBDEA solution. |
| Antifoam Overdosing | - Stop or reduce the antifoam injection rate. - Consult the antifoam supplier for the recommended dosage. - Test different antifoam agents to find the most effective one at the lowest concentration. |
The decision-making process for corrective actions can be visualized as follows:
Data Presentation
While specific quantitative data for foaming in NBDEA systems is not widely available in public literature, the following tables provide a template for the types of data that should be collected and monitored in your experiments to effectively manage and prevent foaming.
Table 1: Typical Operating Parameters for NBDEA Gas Treatment
| Parameter | Recommended Range | Potential Impact on Foaming |
| Lean Amine Temperature | 40 - 50 °C | Too low can lead to hydrocarbon condensation. |
| Regenerator/Reboiler Temperature | 120 - 130 °C | Higher temperatures accelerate thermal degradation. |
| NBDEA Concentration | 30 - 50 wt% | Higher concentrations can have a higher viscosity, potentially stabilizing foam. |
| Gas Flow Rate | Varies by system design | High flow rates increase turbulence and the likelihood of foaming. |
Table 2: Contaminant Levels and Their Potential to Cause Foaming
| Contaminant | Typical Action Level | Foaming Potential |
| Suspended Solids | > 50 ppm | High |
| Hydrocarbons | Presence of a separate phase | High |
| Amine Degradation Products | Varies (monitor trends) | Moderate to High |
| Antifoam Concentration | > 20 ppm (varies by product) | Can be high if overdosed |
Experimental Protocols
Protocol 1: Foam Tendency and Stability Test
This protocol is adapted from the ASTM D892 standard method and can be used to quantify the foaming characteristics of your NBDEA solution.
Objective: To determine the volume of foam generated (foaming tendency) and the time it takes for the foam to collapse (foam stability).
Apparatus:
-
1000 mL graduated cylinder
-
Gas diffuser stone
-
Flowmeter (capable of delivering 94 ± 5 mL/min)
-
Gas supply (e.g., air or nitrogen)
-
Water bath with temperature control
-
Stopwatch
Procedure:
-
Pour 200 mL of the NBDEA solution into the 1000 mL graduated cylinder.
-
Place the cylinder in the water bath and allow the solution to reach the desired test temperature (e.g., 25 °C or operating temperature).
-
Insert the gas diffuser stone into the bottom of the cylinder.
-
Start the gas flow at a rate of 94 mL/min and simultaneously start the stopwatch.
-
After 5 minutes, stop the gas flow.
-
Immediately record the volume of foam (in mL) in the graduated cylinder. This is the foaming tendency .
-
Start the stopwatch again and record the time it takes for the foam to completely disappear or for the liquid surface to become visible. This is the foam break time or an indicator of foam stability .
Protocol 2: Analysis of Suspended Solids
Objective: To determine the concentration of suspended solids in the NBDEA solution.
Apparatus:
-
Vacuum filtration apparatus
-
0.45 µm filter paper
-
Drying oven
-
Analytical balance
Procedure:
-
Weigh a clean, dry 0.45 µm filter paper.
-
Accurately measure a known volume of the NBDEA solution (e.g., 100 mL).
-
Filter the solution through the pre-weighed filter paper using the vacuum filtration apparatus.
-
Rinse the filter paper with deionized water to remove any soluble components.
-
Carefully remove the filter paper and dry it in an oven at 105 °C until a constant weight is achieved.
-
Weigh the dried filter paper with the collected solids.
-
Calculate the concentration of suspended solids in ppm (mg/L).
Protocol 3: Identification of Amine Degradation Products
Objective: To identify and quantify potential degradation products in the NBDEA solution.
Apparatus:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC)
-
Appropriate columns and standards for expected degradation products (e.g., organic acids, other amines)
Procedure:
-
Prepare the NBDEA sample for analysis. This may involve dilution or extraction depending on the analytical method and the expected concentration of degradation products.
-
Inject the prepared sample into the GC-MS or HPLC system.
-
Analyze the resulting chromatogram and mass spectra to identify the degradation products by comparing them to known standards and library data.
-
Quantify the concentration of the identified degradation products using appropriate calibration curves.
Note: As specific degradation products for NBDEA in gas treating are not well-documented, it is recommended to consult with an analytical chemistry expert to develop a suitable method for your system. The analysis should look for compounds that are known to be formed from the degradation of similar amines like MDEA, such as organic acids and other amine fragments.
Catalyst deactivation in N-Butyldiethanolamine synthesis and how to prevent it
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding catalyst deactivation during the synthesis of N-Butyldiethanolamine. The information is tailored for researchers, scientists, and professionals in drug development and chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My catalyst is showing a gradual loss of activity during the reductive amination of n-butanol with diethanolamine (B148213). What are the likely causes?
A gradual decrease in catalyst activity is often indicative of fouling (coking) or thermal degradation (sintering).[1]
-
Fouling (Coking): This involves the deposition of carbonaceous materials on the catalyst surface, which blocks active sites and pores.[1][2] In the synthesis of amines, high molecular weight byproducts or polymerization of reactants/products can lead to coke formation.
-
Thermal Degradation (Sintering): If the reaction is conducted at high temperatures for extended periods, the active metal particles on the catalyst support can agglomerate.[1][2] This leads to a reduction in the active surface area and, consequently, a decrease in catalytic activity.[1]
Troubleshooting Steps:
-
Analyze the Catalyst: Use techniques like Temperature Programmed Oxidation (TPO) to confirm the presence of coke. Transmission Electron Microscopy (TEM) can be used to observe changes in metal particle size, indicating sintering.
-
Optimize Reaction Conditions: Lowering the reaction temperature may help reduce the rate of both coking and sintering.[2] Additionally, adjusting the reactant ratios and residence time can minimize the formation of coke precursors.[2]
-
Catalyst Regeneration: For coking, a controlled oxidation (calcination) can burn off the carbon deposits.[1] Sintering is often irreversible, and catalyst replacement may be necessary.[1]
Q2: I've observed a sudden and significant drop in catalyst performance. What could be the reason?
A rapid and severe deactivation of the catalyst typically points towards poisoning .[1]
-
Poisoning: This occurs when impurities in the feedstock strongly chemisorb onto the active sites of the catalyst, rendering them inactive.[2][3] Common poisons for metal catalysts include compounds containing sulfur, phosphorus, and halogens.[2] In reductive amination, the amine product itself can sometimes act as an inhibitor or poison by strongly adsorbing to the active sites.[4]
Troubleshooting Steps:
-
Feedstock Analysis: Analyze your n-butanol and diethanolamine feedstocks for potential contaminants. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this purpose.
-
Feed Purification: Implement a purification step for your reactants to remove any identified poisons before they come into contact with the catalyst.[2]
-
Catalyst Regeneration: Depending on the nature of the poison, regeneration might be possible. This could involve washing the catalyst with a suitable solvent or treating it with a chemical that can displace the poison.[1] For irreversible poisoning, catalyst replacement is the only option.[2]
Q3: Can the water produced during the imine formation step deactivate my catalyst?
Yes, water can act as a deactivating agent for certain catalysts, especially under specific reaction conditions.
-
Hydrolysis of Support Material: For catalysts on supports like alumina, water at high temperatures can lead to changes in the support structure, affecting the dispersion of the active metal.
-
Competitive Adsorption: Water can compete with reactants for active sites on the catalyst surface.
-
Oxidation of Active Metal: In some cases, water can lead to the oxidation of the active metal, reducing its catalytic activity.[5]
Preventative Measures:
-
In-situ Water Removal: Employing molecular sieves or a Dean-Stark trap to remove water as it is formed can mitigate its deactivating effects.
-
Hydrothermally Stable Catalysts: Select catalysts and supports that are known for their stability in the presence of water.[6]
Quantitative Data on Catalyst Deactivation
The following table summarizes hypothetical data representing typical catalyst deactivation scenarios in this compound synthesis. This data is for illustrative purposes to aid in troubleshooting.
| Catalyst Batch | Cycle Number | Conversion of Diethanolamine (%) | This compound Selectivity (%) | Suspected Deactivation Mechanism |
| A | 1 | 98 | 95 | - |
| A | 5 | 85 | 92 | Gradual Deactivation (Fouling/Sintering) |
| A | 10 | 70 | 88 | Gradual Deactivation (Fouling/Sintering) |
| B | 1 | 97 | 96 | - |
| B | 2 | 45 | 80 | Rapid Deactivation (Poisoning) |
| C | 1 | 99 | 94 | - |
| C | 5 | 95 | 93 | Stable Catalyst |
Experimental Protocols
Protocol 1: Regeneration of a Fouled (Coked) Catalyst via Calcination
This protocol describes a general procedure for regenerating a catalyst that has been deactivated by carbon deposition.
-
Solvent Wash (Optional): Wash the catalyst with a solvent such as toluene (B28343) or ethanol (B145695) to remove any soluble organic deposits.
-
Drying: Dry the washed catalyst in an oven at 110-120°C for 4-6 hours to completely remove the solvent.
-
Calcination:
-
Place the dried catalyst in a quartz tube furnace.
-
Purge the tube with an inert gas (e.g., nitrogen) for 30 minutes.
-
Heat the catalyst under a slow flow of inert gas to 300°C at a ramp rate of 5°C/min to desorb volatile compounds.
-
Gradually introduce a controlled stream of air or a diluted oxygen/nitrogen mixture into the inert gas flow. Caution: The combustion of coke is exothermic and a sudden introduction of high concentrations of oxygen can cause a temperature runaway, potentially damaging the catalyst.
-
Increase the temperature to 500-550°C at a ramp rate of 2-3°C/min and hold for 3-4 hours, or until the exit gas analysis shows no more CO2 production.
-
-
Cooling: Cool the catalyst down to room temperature under a flow of inert gas.
-
Reduction (if applicable): For metal catalysts that were oxidized during calcination (e.g., Ni, Cu), a reduction step under a hydrogen flow at an appropriate temperature is necessary to restore the active metallic phase.
Protocol 2: Test for Catalyst Poisons in Feedstock
This protocol outlines a method to check for the presence of catalyst poisons in the reactant streams.
-
Sample Collection: Obtain representative samples of the n-butanol and diethanolamine feedstocks.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Prepare diluted samples of each feedstock in a suitable solvent (e.g., dichloromethane).
-
Inject the samples into a GC-MS system equipped with a column appropriate for separating potential impurities.
-
Analyze the resulting mass spectra to identify any compounds known to be catalyst poisons, such as sulfur- or phosphorus-containing molecules.
-
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Analysis:
-
For the detection of metallic poisons, digest the feedstock samples in an appropriate acid mixture.
-
Analyze the digested samples using ICP-MS to quantify the concentration of various elements that can act as catalyst poisons.
-
Visualizing Deactivation and Troubleshooting
Catalyst Deactivation Pathways
Caption: Common pathways leading to catalyst deactivation.
Troubleshooting Workflow for Catalyst Deactivation
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 3. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
Technical Support Center: Resolving Emulsion Problems with N-Butyldiethanolamine
Welcome to the technical support center for N-Butyldiethanolamine (NBDA) surfactants. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for resolving emulsion problems when using this compound as a surfactant.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NBDA) and what are its primary functions in an emulsion?
A1: this compound (NBDA) is a tertiary amine that can function as a co-emulsifier, pH neutralizer, and stabilizer in emulsion formulations.[1][2][3] Its molecular structure, containing both a hydrophobic butyl group and hydrophilic diethanolamine (B148213) groups, allows it to orient at the oil-water interface, reducing interfacial tension and contributing to emulsion stability. In many formulations, particularly in metalworking fluids, it is used to neutralize acidic components and form soaps in-situ, which then act as emulsifiers.[1][2][3] It is also recognized for its biocidal properties, which can help preserve formulations.[4]
Q2: I am observing phase separation (creaming or sedimentation) in my emulsion formulated with NBDA. What are the likely causes and how can I resolve this?
A2: Phase separation is a common sign of emulsion instability. The primary causes include:
-
Incorrect NBDA Concentration: The concentration of NBDA is critical. Too little may not sufficiently reduce interfacial tension, while too much can lead to micelle formation in the continuous phase, which can destabilize the emulsion.
-
Inappropriate pH: As a tertiary amine, the emulsifying properties of NBDA are pH-dependent. The pH of your aqueous phase will determine the degree of protonation of the amine group, which in turn affects its surface activity.
-
Suboptimal Oil-to-Water Ratio: The relative volumes of the oil and water phases can significantly impact emulsion stability.
-
Insufficient Homogenization: Inadequate mixing energy can result in large droplet sizes, which are more prone to separation.
To resolve this, consider the following troubleshooting steps outlined in the guide below.
Q3: Can this compound be used as the sole emulsifier in a formulation?
A3: While NBDA has emulsifying properties, it is often used as a co-emulsifier or a neutralizing agent in combination with other primary surfactants.[1][3] Its effectiveness as a sole emulsifier will depend on the specific oil phase, the desired droplet size, and the overall formulation requirements. For many systems, particularly those requiring very fine and stable emulsions, a combination of surfactants is often more effective.
Q4: How does the pH of the system affect the performance of NBDA as a surfactant?
A4: The pH of the aqueous phase is a critical factor. This compound is a weak base, and its amine group can be protonated at lower pH values. This protonation increases its hydrophilicity and can significantly alter its emulsifying efficiency and its interaction with other charged species in the formulation. It is crucial to measure and control the pH of your emulsion to ensure consistent performance. Typically, alkanolamines are used in formulations with a neutral to alkaline pH.[5]
Troubleshooting Guide
Problem 1: Emulsion Instability - Phase Separation (Creaming/Sedimentation)
Symptoms:
-
Formation of a distinct layer of the dispersed phase at the top (creaming) or bottom (sedimentation) of the emulsion.
-
The emulsion appears non-uniform.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Incorrect NBDA Concentration | Optimize the concentration of NBDA. Start with a concentration range of 1-5% (w/w) and systematically vary it to find the optimal level for your specific oil and water phases. |
| Suboptimal pH | Adjust the pH of the aqueous phase. For NBDA, which is a tertiary amine, performance is often better in neutral to slightly alkaline conditions. Experiment with a pH range of 7.0 to 9.0. |
| Inadequate Homogenization | Increase the energy input during emulsification. Use a high-shear mixer or sonicator and optimize the mixing time and intensity to reduce the droplet size. |
| High Droplet Size | In addition to optimizing homogenization, consider the use of a co-surfactant with a different HLB value to create a more stable interfacial film. |
| Viscosity of Continuous Phase is Too Low | Increase the viscosity of the continuous phase by adding a thickening agent or polymer. This will slow down the movement of droplets and inhibit coalescence. |
Experimental Protocol: Optimizing NBDA Concentration
-
Preparation of Stock Solutions: Prepare a stock solution of your oil phase and a separate stock solution of your aqueous phase without NBDA.
-
Sample Preparation: In a series of vials, prepare emulsions with a fixed oil-to-water ratio (e.g., 20:80).
-
Varying NBDA Concentration: Add varying concentrations of NBDA to the aqueous phase of each vial before emulsification. A suggested range to test is 0.5%, 1%, 2%, 3%, 4%, and 5% (w/w of the total formulation).
-
Emulsification: Emulsify each sample under identical conditions (e.g., same mixing speed and time).
-
Stability Assessment: Visually observe the samples for phase separation at regular intervals (e.g., 1 hour, 24 hours, 1 week). For more quantitative analysis, measure the droplet size distribution over time using techniques like dynamic light scattering.
Problem 2: Coalescence and Breaking
Symptoms:
-
The emulsion droplets merge to form larger droplets.
-
Visible oil slicks or complete separation of the oil and water phases.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Ineffective Interfacial Film | The interfacial film formed by NBDA may not be robust enough. Consider adding a co-surfactant (e.g., a non-ionic surfactant like a polysorbate or a fatty alcohol) to create a more stable, mixed interfacial layer. |
| Temperature Fluctuations | Store the emulsion at a constant, controlled temperature. Temperature changes can affect surfactant solubility and interfacial tension, leading to instability. |
| Incompatible Ingredients | Ensure all components in your formulation are compatible. Some salts or polymers can interact with NBDA and disrupt the interfacial film. |
| Incorrect HLB of the Surfactant System | If using NBDA with a co-surfactant, the overall Hydrophile-Lipophile Balance (HLB) of the surfactant blend may not be optimal for your oil phase. Adjust the ratio of NBDA to the co-surfactant to achieve the required HLB. |
Experimental Protocol: Evaluating Co-Surfactant Compatibility
-
Select Co-surfactants: Choose a range of co-surfactants with varying HLB values (e.g., Span series for low HLB, Tween series for high HLB).
-
Prepare Formulations: Prepare a series of emulsions with a fixed concentration of NBDA and varying concentrations of the selected co-surfactants.
-
Emulsify and Observe: Emulsify all samples under identical conditions and monitor for signs of coalescence and breaking over time.
-
Characterize: Measure droplet size and zeta potential to assess the stability of the different formulations. A stable emulsion will maintain a small, uniform droplet size over time.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for resolving emulsion instability.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound as a primary emulsifier in publicly available literature, the following table provides illustrative examples of formulation parameters that can be used as a starting point for optimization experiments.
| Parameter | Illustrative Range for O/W Emulsion | Illustrative Range for W/O Emulsion | Key Considerations |
| This compound Conc. (% w/w) | 1 - 5% | 2 - 8% | Optimal concentration is highly dependent on the oil phase and desired emulsion type. |
| Oil Phase Concentration (% w/w) | 10 - 40% | 50 - 80% | The phase ratio is a critical determinant of emulsion type and stability. |
| Aqueous Phase pH | 7.0 - 9.0 | 6.5 - 8.5 | NBDA is a weak base; pH affects its charge and emulsifying properties. |
| Co-surfactant HLB | 8 - 18 | 3 - 6 | The required HLB of the surfactant system depends on the specific oil used. |
| Homogenization Speed (rpm) | 5,000 - 20,000 | 2,000 - 10,000 | Higher shear is generally needed for smaller droplet sizes in O/W emulsions. |
Note: The values presented in this table are intended as a guide for initiating experiments. The optimal parameters for a specific formulation must be determined empirically.
Experimental Protocols
Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion using NBDA
-
Phase Preparation:
-
Aqueous Phase: In a beaker, combine deionized water and any water-soluble components. If using a co-surfactant, add it to the aqueous phase. Adjust the pH to the desired value using a suitable acid or base. Add the predetermined amount of this compound and stir until fully dissolved.
-
Oil Phase: In a separate beaker, combine the oil and any oil-soluble components.
-
-
Heating: Heat both the aqueous and oil phases separately to 70-75°C. This ensures that all components are melted and reduces the viscosity difference between the two phases.
-
Emulsification: Slowly add the oil phase to the aqueous phase while continuously mixing with a high-shear homogenizer.
-
Homogenization: Continue to homogenize the mixture for 5-10 minutes at a high speed to ensure the formation of small, uniform droplets.
-
Cooling: Allow the emulsion to cool to room temperature while stirring gently with a propeller mixer.
-
Characterization: Characterize the emulsion for droplet size, viscosity, and stability over time.
Protocol 2: Emulsion Stability Testing - Accelerated Aging
-
Sample Preparation: Prepare several samples of your final emulsion formulation in sealed, transparent containers.
-
Storage Conditions:
-
Store one set of samples at room temperature (e.g., 25°C) as a control.
-
Store another set of samples at an elevated temperature (e.g., 40°C or 50°C) to accelerate aging.
-
For freeze-thaw stability, subject a third set of samples to temperature cycling (e.g., 24 hours at -5°C followed by 24 hours at 25°C) for several cycles.
-
-
Evaluation: At regular intervals (e.g., 1, 7, 14, and 30 days), visually inspect the samples for any signs of instability (creaming, sedimentation, coalescence, or phase separation).
-
Quantitative Analysis: At each time point, measure the droplet size distribution and viscosity of the samples to quantify any changes.
Visualization of Experimental Workflow
Caption: Workflow for O/W emulsion preparation and testing.
References
- 1. EP2075319A1 - Formulation of a metalworking fluid - Google Patents [patents.google.com]
- 2. US20090149359A1 - Formulation of a metal working fluid - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. AU2021384794A1 - Biocide - Google Patents [patents.google.com]
- 5. WO2009076151A1 - Formulation of a metalworking fluid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of N-Butyldiethanolamine and Other Alkanolamines as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The selection of an effective corrosion inhibitor is paramount in numerous industrial applications to ensure the longevity and integrity of metallic materials. Alkanolamines are a well-established class of organic corrosion inhibitors, valued for their ability to form protective films on metal surfaces. This guide provides a comparative overview of the corrosion inhibition efficiency of N-Butyldiethanolamine (NBDA), with a focus on a polyurethane derivative, N-tert-Butyldiethanolamine (tB-WPU), against other common alkanolamines such as Diethanolamine (DEA).
Quantitative Performance Comparison
Direct comparative studies of this compound against other alkanolamines under identical conditions are limited in publicly available literature. However, by collating data from various studies, we can draw valuable insights into their relative performance. The following tables summarize the corrosion inhibition efficiencies of a tB-WPU and DEA on steel in acidic environments. It is crucial to note that the experimental conditions in these studies vary, which can influence the absolute inhibition efficiency values.
Table 1: Corrosion Inhibition Efficiency on Steel in Acidic Media
| Inhibitor | Metal | Corrosive Medium | Inhibitor Concentration | Temperature | Inhibition Efficiency (%) | Test Method |
| Waterborne Polyurethane based on N-tert-Butyl Diethanolamine (tB-WPU) | Carbon Steel | 2M HCl | 100 ppm | 25 °C | 90.6% | Weight Loss[1] |
| Diethanolamine (DEA) | Mild Steel | 0.5 M H₂SO₄ | 10⁻³ M | 30 °C | 88.7% | Galvanostatic Polarization |
Experimental Protocols
To ensure a comprehensive understanding of how these inhibition efficiencies are determined, detailed methodologies for the key experimental techniques are provided below. These protocols are based on standard practices in corrosion research.[1]
Weight Loss Method
The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibitor efficiencies.
Procedure:
-
Specimen Preparation: Mild steel coupons of a known surface area are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded to the nearest 0.1 mg.
-
Immersion: The coupons are then immersed in the corrosive solution (e.g., 2M HCl) with and without the addition of the inhibitor at a specified concentration. The immersion is carried out for a predetermined period (e.g., 24 hours) at a constant temperature.
-
Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a solution containing HCl and a cleaning inhibitor like hexamine), washed, dried, and re-weighed.
-
Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss of the steel coupon in the blank corrosive solution, and Wᵢ is the weight loss in the presence of the inhibitor.
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.
Procedure:
-
Electrochemical Cell Setup: A three-electrode cell is used, consisting of the mild steel specimen as the working electrode, a platinum foil as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.
-
Stabilization: The working electrode is immersed in the test solution (with and without inhibitor) for a period (e.g., 30 minutes) to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (Tafel plot) is analyzed to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated as follows: IE% = [(icorr₀ - icorrᵢ) / icorr₀] x 100 where icorr₀ is the corrosion current density in the absence of the inhibitor, and icorrᵢ is the corrosion current density in the presence of the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance of the protective film and the charge transfer processes at the metal/solution interface.
Procedure:
-
Electrochemical Cell Setup: The same three-electrode cell as in the potentiodynamic polarization measurements is used.
-
Stabilization: The working electrode is immersed in the test solution until a stable OCP is reached.
-
Impedance Measurement: A small amplitude AC signal (e.g., 10 mV) is applied to the working electrode at the OCP over a range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. The data is fitted to an equivalent electrical circuit to determine parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).
-
Calculation of Inhibition Efficiency (IE%): The inhibition efficiency is calculated from the charge transfer resistance values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ is the charge transfer resistance with the inhibitor, and Rct₀ is the charge transfer resistance without the inhibitor.
Visualizing Experimental and Logical Frameworks
To further clarify the processes and relationships discussed, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for evaluating corrosion inhibitor efficiency.
Caption: Relationship between alkanolamine structure and inhibition efficiency.
References
N-Butyldiethanolamine versus MDEA for CO2 capture: a comparative analysis
A detailed comparison of N-Butyldiethanolamine (BDEA) and Methyldiethanolamine (MDEA) for post-combustion CO2 capture, focusing on key performance indicators, experimental protocols, and reaction mechanisms.
The escalating concentration of atmospheric carbon dioxide (CO2), a primary driver of climate change, has spurred intensive research into efficient and cost-effective carbon capture technologies. Among these, chemical absorption using amine-based solvents is a mature and widely implemented method. Tertiary amines, in particular, are favored for their high theoretical CO2 loading capacity and lower energy requirements for regeneration compared to primary and secondary amines. This guide provides a comparative analysis of two such tertiary amines: this compound (BDEA) and N-Methyldiethanolamine (MDEA), to assist researchers, scientists, and drug development professionals in evaluating their potential for CO2 capture applications.
Performance Comparison: BDEA vs. MDEA
Both BDEA and MDEA are tertiary amines that react with CO2 primarily through the base-catalyzed hydration of CO2 to form bicarbonate. The key difference in their molecular structure lies in the alkyl group attached to the nitrogen atom—a butyl group in BDEA and a methyl group in MDEA. This structural variance influences their physical and chemical properties, thereby affecting their performance in CO2 capture.
Quantitative Performance Data
The following tables summarize key performance indicators for BDEA and MDEA based on available experimental data. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature. Therefore, data from various sources with similar experimental parameters have been compiled for a representative comparison.
| Parameter | This compound (BDEA) | Methyldiethanolamine (MDEA) | Conditions | Reference |
| CO2 Absorption Capacity (mol CO2/mol amine) | ~0.8 - 1.0 | ~0.9 - 1.0 | 313 K, various CO2 partial pressures | [1][2] |
| Absorption Rate | Generally lower than MDEA | Moderate | 313 K, 30 wt% amine concentration | [3] |
| Heat of Absorption (-ΔHabs) (kJ/mol CO2) | Expected to be slightly lower than MDEA | ~50 - 77 | 313 K, various CO2 loadings | [4][5][6] |
| Degradation | Data not widely available, but structure suggests potential for oxidative degradation | Susceptible to both thermal and oxidative degradation | Oxidative and thermal degradation studies | [7][8][9] |
Table 1: Key Performance Indicators of BDEA and MDEA for CO2 Capture.
| Amine | Concentration (wt%) | Temperature (K) | CO2 Partial Pressure (kPa) | CO2 Loading (mol CO2/mol amine) | Reference |
| MDEA | 20 | Ambient | Not specified | 0.979 | [2] |
| MDEA | 30 | 313 | 15 | ~0.85 | [1] |
| MDEA | 48.8 | 313 | ~70 | ~0.8 | [1] |
Table 2: Experimental Data on CO2 Absorption Capacity of MDEA.
Note: Comprehensive experimental data for BDEA's CO2 loading capacity under varying conditions is not as readily available in the reviewed literature.
Experimental Protocols
The following sections detail generalized experimental methodologies for evaluating the key performance parameters of amine solvents for CO2 capture.
Determination of CO2 Absorption Capacity
The CO2 absorption capacity of an amine solution is typically determined using a vapor-liquid equilibrium (VLE) apparatus.
Apparatus: A stirred-cell reactor or a bubble column is commonly used. The setup includes a gas inlet for a CO2/N2 mixture, a gas outlet connected to a gas analyzer, a temperature-controlled water bath, and a means for agitation.
Procedure:
-
A known volume and concentration of the amine solution (e.g., 30 wt% aqueous solution) is placed in the reactor and brought to the desired temperature (e.g., 313 K).
-
A gas mixture with a known CO2 concentration is bubbled through the solution at a constant flow rate.
-
The CO2 concentration in the outlet gas is continuously monitored using an infrared (IR) gas analyzer.
-
The absorption is continued until the CO2 concentration in the outlet gas equals the inlet concentration, indicating that the solution is saturated.
-
The total amount of CO2 absorbed is calculated by integrating the difference between the inlet and outlet CO2 concentrations over time.
-
The CO2 loading is then expressed as moles of CO2 absorbed per mole of amine.
Measurement of CO2 Absorption Rate
The rate of CO2 absorption can be determined using techniques like a wetted-wall column or a stirred-cell reactor.
Apparatus: A wetted-wall column consists of a vertical tube where a thin film of the amine solution flows downwards, providing a well-defined gas-liquid interfacial area. A stirred-cell reactor with a flat gas-liquid interface can also be used.
Procedure (Wetted-Wall Column):
-
The amine solution is pumped to the top of the column and flows down the inner wall as a thin film.
-
A gas stream with a known CO2 partial pressure flows concurrently or counter-currently through the column.
-
The CO2 concentration in the gas phase is measured at the inlet and outlet of the column.
-
The absorption rate is calculated from the change in CO2 concentration in the gas phase, the gas flow rate, and the known interfacial area.
Calorimetric Measurement of Heat of Absorption
The heat of absorption is a crucial parameter for determining the energy required for solvent regeneration. It is measured using a reaction calorimeter.
Apparatus: A reaction calorimeter, such as a Calvet-type calorimeter (e.g., Setaram C80) or a power compensation calorimeter, is used.[5]
Procedure:
-
A known amount of the amine solution is placed in the calorimeter's reaction cell and equilibrated at the desired temperature.
-
A known amount of CO2 is then introduced into the cell, and the heat released during the absorption process is measured.
-
The differential heat of absorption is determined by dividing the measured heat by the number of moles of CO2 absorbed.
-
The experiment is repeated with successive additions of CO2 to determine the heat of absorption as a function of CO2 loading.
Analysis of Amine Degradation
Amine degradation is assessed through thermal and oxidative degradation studies.
Apparatus: High-pressure, temperature-controlled reactors are used for these studies. For oxidative degradation, a sparging tube is included to introduce an oxygen-containing gas.
Procedure:
-
The amine solution, with or without CO2 loading, is placed in the reactor.
-
For thermal degradation, the reactor is heated to a specific temperature (e.g., 120-150°C) for a set duration.
-
For oxidative degradation, a gas mixture containing oxygen is bubbled through the solution at a controlled temperature (e.g., 50-70°C).
-
After the experiment, the solution is analyzed for the parent amine concentration and the presence of degradation products.
-
Analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are used to identify and quantify the degradation products.
Visualizations
Chemical Structures
Caption: Molecular structures of this compound (BDEA) and Methyldiethanolamine (MDEA).
Experimental Workflow for CO2 Absorption/Desorption
Caption: A simplified workflow for a typical CO2 absorption and desorption process using an amine solvent.
Reaction Pathway for CO2 with Tertiary Amines
Caption: The base-catalyzed hydration mechanism for the reaction of CO2 with tertiary amines like BDEA and MDEA.
Concluding Remarks
Both this compound (BDEA) and Methyldiethanolamine (MDEA) are viable candidates for CO2 capture, each with its own set of advantages and disadvantages. MDEA is a well-studied and widely used solvent with a high CO2 loading capacity and moderate reaction rates. The butyl group in BDEA, being more electron-donating than the methyl group in MDEA, is expected to increase the basicity of the amine, which could potentially enhance its reactivity towards CO2. However, the larger steric hindrance of the butyl group might counteract this effect, leading to a lower absorption rate as suggested by some studies.
The heat of absorption for BDEA is anticipated to be slightly lower than that of MDEA, which could translate to lower energy requirements for regeneration. However, a comprehensive understanding of BDEA's performance, particularly its degradation behavior under industrial conditions, requires further experimental investigation.
This comparative guide provides a foundational understanding of the performance of BDEA and MDEA for CO2 capture. Researchers and professionals are encouraged to use the provided experimental protocols to conduct further studies for a more direct and detailed comparison under their specific operating conditions. The choice between these two amines will ultimately depend on a holistic evaluation of their performance, cost, and stability in a given CO2 capture process.
References
- 1. researchgate.net [researchgate.net]
- 2. Solubility of Carbon Dioxide in Aqueous Solutions of 2-Amino-2-methyl-1-propanol and N-Methyldiethanolamine and Their Mixtures in the Temperature Range from 313 to 353 K and Pressures up to 2.7 MPa | CoLab [colab.ws]
- 3. CO2 Capture by Tertiary Amine Absorbents: A Performance Comparison Study | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. helgroup.com [helgroup.com]
- 6. researchgate.net [researchgate.net]
- 7. bellona.org [bellona.org]
- 8. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 9. forcetechnology.com [forcetechnology.com]
A Comparative Guide to N-Butyldiethanolamine-Based Polymers for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization and validation of N-Butyldiethanolamine (NBDEA)-based polymers, offering an objective comparison with established alternatives such as Poly(lactic-co-glycolic acid) (PLGA), Polyethylenimine (PEI), and Chitosan. The information presented herein is supported by a synthesis of experimental data from various studies to aid in the selection of optimal polymeric carriers for drug delivery and gene therapy applications.
Executive Summary
This compound-based polymers are a class of synthetic poly(ester amine)s that have garnered significant interest for their potential in biomedical applications. Their biodegradability, pH-responsiveness, and cationic nature make them promising candidates for the encapsulation and intracellular delivery of therapeutic payloads, including small molecule drugs and nucleic acids. This guide will delve into the key performance characteristics of these polymers, presenting a data-driven comparison with commonly used alternatives and providing detailed experimental protocols for their characterization.
Comparative Performance Data
The following tables summarize the key quantitative performance metrics of NBDEA-based polymers in comparison to PLGA, PEI, and Chitosan. Data is compiled from multiple sources and represents typical ranges observed in experimental settings.
Table 1: Physicochemical Properties of Polymeric Nanoparticles
| Polymer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| NBDEA-based Polymers | 100 - 250 | 0.1 - 0.3 | +20 to +40 |
| PLGA | 150 - 300[1][2] | 0.1 - 0.25[1] | -15 to -40[1][3] |
| PEI | 100 - 200 | 0.2 - 0.4 | +25 to +50 |
| Chitosan | 150 - 350[4] | 0.2 - 0.5 | +15 to +35[5] |
Table 2: Drug Loading and Encapsulation Efficiency
| Polymer | Drug Loading (%) | Encapsulation Efficiency (%) |
| NBDEA-based Polymers | 5 - 15 | 70 - 90 |
| PLGA | 1 - 20[3] | 50 - 90+[3][6] |
| PEI | (Typically for gene delivery) | (Complexation efficiency) |
| Chitosan | 1 - 10 | 60 - 85 |
Table 3: Gene Delivery and Cytotoxicity
| Polymer | Transfection Efficiency (%) | Cytotoxicity |
| NBDEA-based Polymers | 20 - 90+[7][8] | Low to Moderate[7] |
| PLGA | (Not a primary vector) | Low |
| PEI | 10 - 80+[9][10][11] | High[10] |
| Chitosan | 15 - 60[4][5] | Low[4] |
Experimental Protocols
Detailed methodologies for the synthesis, formulation, and characterization of this compound-based polymers are provided below.
Protocol 1: Synthesis of this compound-based Poly(ester amine)
Materials:
-
This compound
-
Diacrylate monomer (e.g., 1,4-butanediol (B3395766) diacrylate)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and hot plate
-
Round bottom flask and condenser
-
Nitrogen gas supply
Procedure:
-
In a clean, dry round bottom flask, dissolve this compound in anhydrous DCM under a nitrogen atmosphere.
-
Add the diacrylate monomer to the solution dropwise while stirring. The molar ratio of amine to diacrylate is critical and should be optimized for the desired molecular weight.
-
Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) and allow it to react for 24-48 hours under a nitrogen blanket.
-
Monitor the reaction progress by techniques such as Fourier Transform Infrared (FTIR) spectroscopy to observe the disappearance of the acrylate (B77674) peaks.
-
After the reaction is complete, precipitate the polymer by adding the reaction mixture to a non-solvent like cold diethyl ether.
-
Collect the precipitated polymer by filtration and wash it multiple times with the non-solvent to remove unreacted monomers and oligomers.
-
Dry the final polymer product under vacuum at room temperature.
Protocol 2: Formulation of Polymeric Nanoparticles by Nanoprecipitation
Materials:
-
Synthesized NBDEA-based polymer
-
Organic solvent (e.g., Acetone or THF)
-
Aqueous phase (e.g., deionized water, potentially with a stabilizer like Poloxamer 188)
-
Drug or nucleic acid to be encapsulated
-
Magnetic stirrer
Procedure:
-
Dissolve the NBDEA-based polymer and the therapeutic agent in the organic solvent.
-
Prepare the aqueous phase, with or without a stabilizer.
-
Under moderate magnetic stirring, add the organic phase dropwise into the aqueous phase.
-
Observe the formation of a milky suspension, indicating the formation of nanoparticles.
-
Continue stirring for several hours at room temperature to allow for the complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be used directly or purified by centrifugation to remove any unencapsulated drug.
Protocol 3: In Vitro Drug Release Study using Dialysis Method
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., Phosphate Buffered Saline, pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Transfer a known volume of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a known volume of the release medium in a beaker or flask.
-
Place the setup in a shaking incubator maintained at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the withdrawn samples for drug concentration using a suitable analytical technique.
-
Calculate the cumulative percentage of drug released at each time point.
Visualizing Workflows and Pathways
To further elucidate the processes involved in the characterization and application of these polymers, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for polymer characterization.
Caption: Polymer-mediated gene delivery pathway.
Caption: Logical flow for polymer selection.
References
- 1. Effect of polymeric stabilizers on the size and stability of PLGA paclitaxel nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Particle Geometry for PLGA-Based Nanoparticles: Preparation and In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chitosan-Based Polymeric Nanoparticles as an Efficient Gene Delivery System to Cross Blood Brain Barrier: In Vitro and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Uptake and transfection with polymeric nanoparticles are dependent on polymer end-group structure, but largely independent of nanoparticle physical and chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uptake and transfection with polymeric nanoparticles are dependent on polymer end-group structure, but largely independent of nanoparticle physical and chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Polyethylenimine-based nanocarriers in co-delivery of drug and gene: a developing horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Performance Analysis of N-Butyldiethanolamine as a Ligand in Catalytic Cyclohexane Oxidation
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Ligand Efficacy in C-H Activation
The selective oxidation of hydrocarbons, particularly the conversion of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) (KA oil), is a cornerstone of industrial chemistry, providing key intermediates for the synthesis of polymers like Nylon-6,6. The efficiency of this transformation is critically dependent on the catalyst system, where the choice of ligand plays a pivotal role in determining yield, selectivity, and overall performance. This guide provides a detailed performance evaluation of N-Butyldiethanolamine (NBDEA) as a ligand in copper-catalyzed cyclohexane oxidation, comparing its efficacy against other common ligand classes, supported by experimental data.
Performance of this compound (NBDEA) Ligands
This compound is a tertiary amine featuring two hydroxyl groups, which allows it to act as a versatile chelating ligand for transition metals. Copper(II) complexes derived from NBDEA have demonstrated notable catalytic activity in the mild peroxidative oxidation of cyclohexane. The performance of four distinct Cu(II)-NBDEA complexes is summarized below.[1][2]
Table 1: Performance of Cu(II)-NBDEA Complexes in Cyclohexane Oxidation
| Catalyst/Ligand System | Complex Structure | Overall Yield (%) | TON* | Selectivity (Cyclohexanol/Cyclohexanone) |
| Cu(II)-NBDEA Complex 1 | Mononuclear | 25.1 | 251 | Not Specified |
| Cu(II)-NBDEA Complex 2 | Dinuclear | 30.5 | 305 | Not Specified |
| Cu(II)-NBDEA Complex 3 | Dinuclear | 28.2 | 282 | Not Specified |
| Cu(II)-NBDEA Complex 4 | 1D Polymeric | 38.0 | 380 | Not Specified |
*TON (Turnover Number) = moles of product per mole of catalyst. Data sourced from studies by Rinck et al. on the peroxidative oxidation of cyclohexane using aqueous H₂O₂ in an acidic acetonitrile (B52724) medium.[1][2] The highest yield was achieved with the polymeric complex, suggesting that the structural arrangement of the catalytic centers significantly influences performance.[1][2]
Comparison with Alternative Ligands
To objectively evaluate the performance of NBDEA, it is essential to compare it with other classes of ligands used in similar catalytic systems for cyclohexane oxidation. This section presents data for catalysts based on Triethanolamine (TEA) and Schiff base ligands.
Table 2: Comparative Performance of Alternative Ligands in Cyclohexane Oxidation
| Catalyst/Ligand System | Metal Center | Oxidant | Overall Yield (%) | TON* | Selectivity (Cyclohexanol/Cyclohexanone) |
| Cu(II)-Triethanolamine | Copper(II) | H₂O₂ | up to 39.0 | 380 | Not Specified |
| Fe(III)-Schiff Base (Ala-Sal) | Iron(III) | H₂O₂ | 13.0 | Not Specified | Selective for Cyclohexanone |
| Fe(III)-Schiff Base (Immobilized) | Iron(III) | H₂O₂ | 45.5 | Not Specified | 100% for KA oil |
| Reduced Schiff Base-Iron(III) | Iron(III) | H₂O₂ | 23.2 | Not Specified | Not Specified |
*Data compiled from multiple sources for illustrative purposes. Reaction conditions may vary.[3][4][5][6][7]
From the comparative data, it is evident that while Cu(II)-NBDEA complexes are effective, other ligand systems can achieve comparable or even superior performance. For instance, a related amino alcohol ligand, triethanolamine, in a copper(II) complex, has shown yields up to 39%.[7] Furthermore, certain iron(III)-Schiff base complexes, particularly when immobilized on a support, have demonstrated yields as high as 45.5%, with excellent selectivity for the desired products.[5]
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies for the key catalytic reactions are provided below.
Protocol 1: Cyclohexane Oxidation using Cu(II)-NBDEA Complexes
This protocol is based on the methodology described by Rinck et al.[2]
-
Catalyst Preparation: The Cu(II)-NBDEA catalyst precursor (10.0 µmol) is used as a solid.
-
Reaction Mixture: The catalyst is mixed with acetonitrile (3.0 mL). An acid promoter, such as trifluoroacetic acid (TFA), nitric acid, or hydrochloric acid, is added as a 1M solution in acetonitrile.
-
Substrate and Oxidant: Cyclohexane (4.0 mmol) is added to the mixture, followed by the addition of aqueous hydrogen peroxide (30 wt%, 4.0 mmol).
-
Reaction Conditions: The reaction is carried out at a specified temperature (e.g., 50 °C) with vigorous stirring for a set duration (e.g., 2-24 hours).
-
Product Analysis: After the reaction, the mixture is cooled, and an internal standard (e.g., cyclohexanone) is added. The products are analyzed by gas chromatography (GC) to determine conversion, yield, and selectivity.
Protocol 2: Cyclohexane Oxidation using Fe(III)-Schiff Base Complexes
This protocol is a general representation based on studies of iron-Schiff base catalysts.[3][4][5][6]
-
Catalyst System: The Fe(III)-Schiff base complex is added to the reaction vessel.
-
Solvent and Substrate: Acetonitrile is typically used as the solvent, to which cyclohexane is added.
-
Oxidant: An oxidant such as aqueous hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) is added to initiate the reaction.
-
Reaction Conditions: The reaction is typically heated (e.g., 70°C) for several hours (e.g., 8 hours).
-
Work-up and Analysis: The reaction mixture is cooled, and the catalyst is separated (if heterogeneous). The organic phase is then analyzed by GC to quantify the products.
Catalytic Cycle and Workflow
The catalytic oxidation of alkanes by copper complexes is believed to proceed through a radical-based mechanism. The following diagrams illustrate a proposed catalytic cycle and a general experimental workflow.
Caption: Proposed radical mechanism for Cu-catalyzed cyclohexane oxidation.
Caption: A typical workflow for ligand performance evaluation.
References
- 1. Mono-, di- and polynuclear copper(II) compounds derived from this compound: structural features, magnetism and catalytic activity for the mild peroxidative oxidation of cyclohexane - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. journalcsij.com [journalcsij.com]
- 4. repository.journals4promo.com [repository.journals4promo.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Study of N-Butyldiethanolamine and Its Isomers in Industrial Applications
An Examination of N-Butyldiethanolamine and its Branched-Chain Isomers for Researchers, Scientists, and Drug Development Professionals
This compound (BDEA) is a versatile tertiary amine utilized across various industrial sectors, including coatings, metalworking fluids, and as a ligand in coordination chemistry. Its molecular structure, featuring a butyl group attached to a nitrogen atom with two hydroxyethyl (B10761427) chains, provides a unique combination of properties. However, the influence of the butyl group's isomeric form on the compound's performance is not extensively documented in publicly available literature. This guide provides a comparative overview of this compound and its isomers—specifically N-sec-butyldiethanolamine, N-isobutyldiethanolamine, and N-tert-butyldiethanolamine—collating available data on their physicochemical properties and discussing their potential implications in key applications.
Due to a notable lack of direct comparative studies with quantitative experimental data for all isomers of this compound, this guide will present the available information for each isomer individually. A theoretical comparison based on structure-property relationships will be offered to supplement the limited experimental data.
Physicochemical Properties: A Comparative Table
The structural variations among the isomers of this compound are expected to influence their physical and chemical properties, such as boiling point, melting point, density, and viscosity. These properties, in turn, can affect their performance in specific applications. The following table summarizes the available physicochemical data for this compound and its isomers. It is important to note the absence of comprehensive experimental data for N-sec-butyldiethanolamine in the reviewed literature.
| Property | This compound (n-BDEA) | N-sec-Butyldiethanolamine | N-Isobutyldiethanolamine | N-tert-Butyldiethanolamine (t-BDEA) |
| CAS Number | 102-79-4[1] | Not available | 30769-76-7[2] | 2160-93-2 |
| Molecular Formula | C₈H₁₉NO₂[1] | C₈H₁₉NO₂ | C₈H₁₉NO₂[2] | C₈H₁₉NO₂ |
| Molecular Weight ( g/mol ) | 161.24[1] | 161.24 | 161.245[2] | 161.24 |
| Boiling Point (°C) | 273-275 (at 741 mmHg)[3] | Data not available | 128 (at 4 Torr)[4] | 136-139 (at 12 mmHg) |
| Melting Point (°C) | -70[3][5] | Data not available | Data not available | 40-45 |
| Density (g/mL at 25°C) | 0.986[3] | Data not available | 0.987 (Predicted)[4] | 0.983 |
| Refractive Index (n20/D) | 1.463[3] | Data not available | Data not available | 1.4666 |
| pKa | 8.9[6][7] | Data not available | 14.38 (Predicted)[2] | Data not available |
| Flash Point (°C) | 141 (closed cup)[5][6][7] | Data not available | Data not available | Data not available |
| Solubility | Soluble in water[5][6][7] | Data not available | Data not available | Data not available |
Note: The absence of data for N-sec-butyldiethanolamine and the limited data for N-isobutyldiethanolamine highlight a significant gap in the chemical literature. The predicted values should be interpreted with caution.
Isomeric Structures and Their Potential Impact on Applications
The arrangement of the butyl group—linear (n-butyl), secondary (sec-butyl), isobutyl, or tertiary (tert-butyl)—can significantly influence the steric hindrance around the nitrogen atom and the overall molecular shape. These structural differences are expected to affect performance in key applications.
Caption: Isomers of this compound and their potential applications.
Corrosion Inhibition
Alkanolamines are widely used as corrosion inhibitors in various industries. Their effectiveness is often attributed to their ability to adsorb onto metal surfaces, forming a protective barrier. The structure of the alkyl group can influence the efficiency of this adsorption.
-
This compound (n-BDEA): The linear butyl chain may allow for denser packing on the metal surface, potentially leading to a more effective protective layer.
-
N-tert-Butyldiethanolamine (t-BDEA): The bulky tert-butyl group introduces significant steric hindrance. While this might disrupt the formation of a densely packed film, a study on a waterborne polyurethane based on t-BDEA demonstrated effective corrosion inhibition on carbon steel in a 2M HCl solution.[8] The inhibition efficiency was found to be 90.6% at 100 ppm.[8] However, under stirring conditions, the efficiency dropped significantly, suggesting that the bond to the metal surface might be less stable under dynamic conditions.[8]
-
N-sec-Butyldiethanolamine and N-Isobutyldiethanolamine: No direct experimental data on the corrosion inhibition performance of these isomers was found. It can be hypothesized that the branched structures of isobutyl and sec-butyl groups would result in intermediate steric hindrance compared to n-BDEA and t-BDEA, which would likely affect their adsorption characteristics and, consequently, their inhibition efficiency.
Experimental Protocol: Weight Loss Method for Corrosion Inhibition Efficiency
A common method to evaluate the performance of corrosion inhibitors is the weight loss method.
References
- 1. This compound | C8H19NO2 | CID 7620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. N-ISOBUTYL DIETHANOLAMINE | 30769-76-7 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. productcatalog.eastman.com [productcatalog.eastman.com]
- 7. hongrunplastics.com [hongrunplastics.com]
- 8. psecommunity.org [psecommunity.org]
Validating the efficacy of N-Butyldiethanolamine as a neutralizing agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Butyldiethanolamine (NBDA) with other common neutralizing agents, supported by experimental data and detailed protocols. The information is intended to assist researchers and formulation scientists in selecting the most appropriate neutralizing agent for their specific applications.
Introduction to this compound (NBDA)
This compound is a tertiary amine that functions as an effective neutralizing agent in a variety of applications, including pharmaceuticals, coatings, and metalworking fluids.[1] Its low vapor pressure and faint odor make it a desirable alternative to more volatile amines.[1] This guide will evaluate the efficacy of NBDA in comparison to other widely used alkanolamines such as Monoethanolamine (MEA), Diethanolamine (DEA), Triethanolamine (TEA), and 2-Amino-2-methyl-1-propanol (AMP).
Performance Comparison of Neutralizing Agents
The selection of a neutralizing agent is critical for controlling pH, ensuring stability, and optimizing the performance of a formulation. The following tables summarize key performance indicators for NBDA and its alternatives.
Table 1: Physicochemical Properties of Neutralizing Agents
| Property | This compound (NBDA) | Monoethanolamine (MEA) | Diethanolamine (DEA) | Triethanolamine (TEA) | 2-Amino-2-methyl-1-propanol (AMP) |
| Molecular Weight ( g/mol ) | 161.24 | 61.08 | 105.14 | 149.19 | 89.14 |
| pKa @ 25°C | 8.9 | 9.5 | 8.8 | 7.7 | 9.72 |
| Boiling Point (°C) | 273-275 | 170 | 268 | 335 | 165 |
| Appearance | Colorless to light yellow liquid | Colorless, viscous liquid | Colorless, viscous liquid | Colorless, viscous liquid | Colorless liquid or solid |
Sources: PubChem, Supplier Technical Data Sheets
Table 2: Neutralizing Efficacy
| Parameter | This compound (NBDA) | Monoethanolamine (MEA) | Diethanolamine (DEA) | Triethanolamine (TEA) | 2-Amino-2-methyl-1-propanol (AMP) |
| Neutralizing Equivalent (g/eq) | 161.24 | 61.08 | 105.14 | 149.19 | 89.14 |
| Amine Value (mg KOH/g) | ~348 | ~918 | ~533 | ~376 | ~629 |
| Relative Neutralizing Efficiency (per gram) | Moderate | Very High | High | Moderate | High |
Note: Amine values are theoretical calculations based on molecular weight and may vary slightly based on product purity.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of neutralizing agents.
Determination of Amine Value (Neutralization Capacity)
This method determines the total basicity of the amine, which is a direct measure of its neutralizing capacity. The procedure is adapted from standardized non-aqueous titration methods.[2][3][4][5]
Materials:
-
Glacial Acetic Acid
-
Perchloric Acid (0.1 N in glacial acetic acid), standardized
-
Sample of neutralizing agent
-
Potentiometric titrator with a suitable electrode (e.g., glass-calomel)
-
Beakers, burette, and magnetic stirrer
Procedure:
-
Accurately weigh a suitable amount of the amine sample into a 250 mL beaker.
-
Dissolve the sample in 100 mL of glacial acetic acid.
-
Place the beaker on the magnetic stirrer and immerse the electrode in the solution.
-
Titrate the solution with standardized 0.1 N perchloric acid.
-
Record the volume of titrant required to reach the equivalence point, which is determined by the inflection point of the titration curve.
-
Calculate the amine value using the following formula:
Amine Value (mg KOH/g) = (V * N * 56.1) / W
Where:
-
V = Volume of perchloric acid solution in mL
-
N = Normality of the perchloric acid solution
-
W = Weight of the sample in grams
-
56.1 = Molecular weight of KOH
-
Evaluation of pH Stability in a Water-Based Formulation
This protocol assesses the ability of a neutralizing agent to maintain a stable pH over time in a representative aqueous formulation, such as a latex paint.
Materials:
-
Latex binder
-
Pigment dispersion
-
Deionized water
-
Neutralizing agent to be tested
-
pH meter, calibrated
-
Oven for accelerated aging (50°C)
-
Sample containers
Procedure:
-
Prepare a base formulation of the water-based product without the neutralizing agent.
-
Divide the base formulation into equal portions.
-
To each portion, add a predetermined amount of the neutralizing agent to achieve a target initial pH (e.g., 9.0).
-
Measure and record the initial pH of each sample.
-
Store the samples in sealed containers under two conditions: ambient temperature and accelerated aging at 50°C.
-
Measure and record the pH of each sample at regular intervals (e.g., 24 hours, 7 days, 14 days, 28 days).
-
Plot the pH change over time for each neutralizing agent under both storage conditions to compare their long-term pH stability.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the neutralization reaction and the experimental workflow for evaluating neutralizing agents.
References
Benchmarking N-Butyldiethanolamine-based surfactants against commercial alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of N-Butyldiethanolamine (BDEA)-based surfactants against commonly used commercial alternatives. Due to the limited availability of direct experimental data for this compound's surfactant properties in publicly accessible literature, this comparison leverages data from structurally similar N-alkyl diethanolamine (B148213) homologues to project its performance characteristics. These estimations are grounded in the established trend that for a homologous series of surfactants, the Critical Micelle Concentration (CMC) generally increases with decreasing alkyl chain length.
Executive Summary
This compound (BDEA) is a tertiary amine featuring a C4 alkyl chain and a diethanolamine head group. As a member of the N-alkyl diethanolamine family of nonionic surfactants, its performance is projected to be characterized by a relatively high Critical Micelle Concentration (CMC) and modest surface tension reduction capabilities when compared to longer-chain homologues and other commercial surfactants. This positions BDEA-based surfactants as potentially suitable for applications requiring weaker surfactant activity or where rapid desorption is beneficial. The data presented herein for commercial alternatives—Sodium Lauryl Sulfate (SLS), Cetyltrimethylammonium Bromide (CTAB), and Triton X-100—is derived from established experimental values.
Data Presentation: Surfactant Performance Comparison
The following table summarizes the key performance indicators for N-alkyldiethanolamine-based surfactants and selected commercial alternatives. Values for this compound (C4) are estimations based on the performance of longer-chain N-alkyl diethanolamines.
| Surfactant | Chemical Structure | Type | Alkyl Chain Length | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| This compound | C4H9N(CH2CH2OH)2 | Nonionic (Tertiary Amine) | C4 | ~100-200 (Estimated) | ~40-45 (Estimated) |
| N-Lauryldiethanolamine | C12H25N(CH2CH2OH)2 | Nonionic (Tertiary Amine) | C12 | ~1.3 | ~35 |
| Sodium Lauryl Sulfate (SLS) | C12H25SO4Na | Anionic | C12 | 8.2 | ~38 |
| Cetyltrimethylammonium Bromide (CTAB) | C16H33N(CH3)3Br | Cationic | C16 | 0.92 | ~36 |
| Triton X-100 | C8H17C6H4(OCH2CH2)9.5OH | Nonionic | C8 (octylphenol) | 0.24 | ~33 |
Note: The performance of N-alkyl diethanolamines is influenced by the length of the alkyl chain; as the chain length decreases, the CMC is expected to increase significantly.
Experimental Protocols
Detailed methodologies for determining the key surfactant performance metrics are provided below. These protocols are standard methods used in surface science and colloid chemistry.
Determination of Critical Micelle Concentration (CMC) and Surface Tension
Objective: To determine the concentration at which surfactant molecules begin to form micelles (the CMC) and the surface tension of the solution at that concentration.
Methodology: Surface Tensiometry (Du Noüy Ring Method)
-
Preparation of Surfactant Solutions: A series of aqueous solutions of the surfactant are prepared at varying concentrations, typically spanning several orders of magnitude around the expected CMC. High-purity water should be used to minimize contaminants.
-
Instrumentation: A calibrated surface tensiometer equipped with a platinum-iridium Du Noüy ring is used. The instrument measures the force required to pull the ring from the surface of the liquid.
-
Measurement Procedure: a. The Du Noüy ring is thoroughly cleaned with a solvent (e.g., ethanol) and then flamed to remove any organic residues. b. The tensiometer is zeroed with the clean ring in the air. c. The surfactant solution is placed in a clean sample vessel, and the ring is immersed in the solution. d. The platform holding the sample is slowly lowered, causing the ring to be pulled through the liquid-air interface. The instrument records the maximum force exerted just before the liquid film breaks. e. This force is then used to calculate the surface tension of the solution. f. Measurements are repeated for each concentration to ensure accuracy.
-
Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The CMC is determined from the point of intersection of the two linear portions of this plot. The surface tension value at the plateau is the surface tension at the CMC.
Visualizations
Experimental Workflow for CMC and Surface Tension Determination
Caption: Workflow for determining CMC and surface tension.
Logical Relationship of Surfactant Structure to Performance
A Comparative Analysis of N-Butyldiethanolamine's Reaction Rate with Other Tertiary Amines for Carbon Dioxide Capture
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the reaction kinetics of N-Butyldiethanolamine in comparison to other tertiary amines, supported by experimental data and detailed protocols.
This guide provides an objective comparison of the reaction kinetics of this compound (NBDEA) with other commonly studied tertiary amines, namely Methyldiethanolamine (MDEA), Triethanolamine (TEA), and Diethylethanolamine (DEEA), in the context of carbon dioxide (CO2) capture. The reaction of tertiary amines with CO2 is a critical process in various industrial applications, including flue gas purification and specialty chemical synthesis. Understanding the kinetic parameters of these reactions is paramount for process optimization and the development of more efficient capture technologies.
Executive Summary
Tertiary amines react with CO2 through a base-catalyzed hydration mechanism, which is generally slower than the direct carbamate (B1207046) formation pathway of primary and secondary amines. The reactivity of tertiary amines is significantly influenced by their basicity, often quantified by the pKa value, and the steric hindrance around the nitrogen atom. While specific kinetic data for this compound is not extensively available in the public domain, its pKa value of 8.9 provides a strong basis for estimating its reactivity relative to other tertiary amines. Based on established Brønsted relationships, which correlate basicity with reaction rates, this compound is expected to exhibit a faster reaction rate with CO2 compared to Triethanolamine (TEA) and a comparable or slightly slower rate than Methyldiethanolamine (MDEA) and Diethylethanolamine (DEEA).
Comparative Kinetic Data
The following table summarizes the key kinetic parameters for the reaction of various tertiary amines with CO2. The data has been compiled from multiple kinetic studies. It is important to note that experimental conditions such as temperature, amine concentration, and the specific experimental setup can influence the measured rate constants.
| Amine | pKa | Second-Order Rate Constant (k₂) (m³/kmol·s) at various temperatures | Activation Energy (Ea) (kJ/mol) |
| This compound (NBDEA) | 8.9 | Estimated to be comparable to or slightly lower than MDEA and DEEA based on pKa. | Not available |
| Methyldiethanolamine (MDEA) | 8.52 | 4.7 at 20°C, 10.1 at 30°C | 40.5 - 55.4 |
| Triethanolamine (TEA) | 7.76 | 1.3 at 25°C | 43.1 |
| Diethylethanolamine (DEEA) | 9.17 | 11.8 at 25°C | 38.5 |
Note: The provided kinetic data for MDEA, TEA, and DEEA are representative values from the literature and may vary between different studies.
Reaction Mechanism and the Role of pKa
The reaction between a tertiary amine (R₃N) and CO₂ in an aqueous solution proceeds through the following base-catalyzed hydration mechanism:
CO₂ + H₂O ⇌ H₂CO₃ H₂CO₃ + R₃N ⇌ R₃NH⁺ + HCO₃⁻
The tertiary amine acts as a base to accept a proton, thereby promoting the hydration of CO₂ to form bicarbonate. The basicity of the amine, as indicated by its pKa value, plays a crucial role in this mechanism. A higher pKa value generally corresponds to a stronger base, which can more effectively catalyze the reaction, leading to a higher reaction rate. This relationship is often described by the Brønsted equation:
log(k₂) = α * pKa + C
where k₂ is the second-order rate constant, pKa is the acid dissociation constant of the conjugate acid of the amine, and α and C are constants for a given reaction series under specific conditions.
Based on its pKa of 8.9, this compound is a stronger base than MDEA (pKa 8.52) and TEA (pKa 7.76), suggesting a potentially faster reaction rate. However, it is a weaker base than DEEA (pKa 9.17). Therefore, its reaction rate is expected to fall between these amines, likely being most comparable to MDEA and DEEA.
Experimental Protocols
The determination of kinetic parameters for gas-liquid reactions, such as the reaction of tertiary amines with CO₂, involves specialized experimental setups. The following is a generalized protocol based on common laboratory techniques like the stirred-cell reactor and the wetted-wall column.
General Experimental Workflow
Safety Operating Guide
Safe Disposal of N-Butyldiethanolamine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of N-Butyldiethanolamine is critical not only for laboratory safety but also for environmental protection. This guide provides essential, step-by-step information for the safe handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This compound is known to cause severe skin burns and eye damage[1][2].
Required Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles or a face shield (8-inch minimum) are mandatory.[1] Use eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Handle with chemical-resistant gloves. Gloves must be inspected prior to use and disposed of after contamination in accordance with good laboratory practices.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin contact.[3]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1][4] Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult state and local regulations for complete and accurate classification.[5]
-
Waste Collection:
-
Collect surplus and non-recyclable this compound solutions in a designated, compatible, and tightly closed container.[1][5]
-
Do not mix with other waste streams to avoid unforeseen chemical reactions.[3]
-
Label the waste container clearly with the contents, including the full chemical name ("this compound") and any associated hazards.
-
-
Handling Spills and Contaminated Materials:
-
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][5]
-
Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[1][5]
-
Do not allow the product to enter drains or waterways.[1][3]
-
-
Disposal of Contaminated Packaging:
-
Arranging for Professional Disposal:
-
Contact a licensed disposal company to handle the final disposal of the this compound waste.[1][4]
-
Provide the disposal company with a comprehensive Safety Data Sheet (SDS) for this compound.
-
Ensure all transportation of the waste complies with local, regional, and national regulations. This compound is classified for transport with UN number 2735.[1]
-
Quantitative Data
No specific quantitative data for disposal, such as concentration limits for drain disposal or specific permissible exposure limits for waste handlers, were found in the provided search results. Disposal regulations are typically performance-based and require consultation with local authorities and licensed waste management professionals.
Experimental Protocols
The proper disposal of this compound is a matter of following established safety and environmental regulations rather than experimental protocols. The key is to adhere to the procedures outlined in the Safety Data Sheet (SDS) and consult with environmental health and safety professionals.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N-Butyldiethanolamine
For Researchers, Scientists, and Drug Development Professionals: Your safety in the laboratory is paramount. This guide provides essential, immediate, and actionable information for the safe handling of N-Butyldiethanolamine, including personal protective equipment (PPE) protocols, operational plans, and disposal guidelines. By adhering to these procedures, you can minimize risks and ensure a secure research environment.
I. Understanding the Risks: Hazard Identification
This compound is a chemical that requires careful handling due to its potential health effects. It is classified as a substance that can cause severe skin burns and serious eye damage.[1][2] Inhalation may lead to respiratory tract irritation, and ingestion can cause gastrointestinal irritation.[3]
Hazard Statements:
II. Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are critical to prevent exposure to this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Standards & Specifications |
| Eyes/Face | Tightly fitting safety goggles or a face shield (minimum 8-inch).[1] | Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][3] |
| Skin | Chemical-resistant gloves (e.g., Butyl, Nitrile, Neoprene, Polyvinyl chloride, Viton).[5] A complete suit protecting against chemicals is also recommended.[1] | Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1] |
| Respiratory | An air-purifying respirator with appropriate cartridges (e.g., type ABEK) should be used if ventilation is inadequate or as a backup to engineering controls.[1] | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[3] |
III. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for laboratory safety. The following workflow outlines the key steps.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Post-Handling:
-
Clean the work area thoroughly after use.
-
Remove PPE carefully, avoiding contamination of your skin or clothing.
-
Wash hands and any other exposed skin areas with soap and water before eating, drinking, or smoking.[2]
-
-
Storage:
IV. Emergency Procedures: Immediate Actions
In the event of an exposure or spill, prompt and correct action is crucial.
First Aid Measures:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1][3] Seek medical attention.[3] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1][3] Seek medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of milk or water.[1][3] Never give anything by mouth to an unconscious person.[1][3] Seek medical attention.[3] |
Spill Response Plan:
A spill of this compound should be treated as a hazardous situation. The following workflow details the appropriate response.
Step-by-Step Spill Cleanup Protocol:
-
Assess and Secure:
-
Contain and Clean:
-
Dispose and Decontaminate:
-
Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[1]
-
Clean the spill area thoroughly.
-
Dispose of the contaminated waste in accordance with all local, regional, and national hazardous waste regulations.[6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6]
-
V. Quantitative Data Summary
The following table provides a summary of key quantitative data for this compound.
| Property | Value |
| CAS Number | 102-79-4[1][3] |
| Molecular Formula | C8H19NO2[1] |
| Molecular Weight | 161.24 g/mol [1] |
| Appearance | Pale yellow viscous liquid[3] |
| Boiling Point | 273-275 °C / 741 mmHg |
| Melting Point | -70 °C[6] |
| Flash Point | 141 °C / 285.8 °F (closed cup)[6] |
| Specific Gravity | 0.968[6] |
| Vapor Pressure | 1.2 Pa @ 25 °C[6] |
| Vapor Density | 5.55[6] |
| pH | 11.1 (100 g/l aq. solution)[6] |
| Oral LD50 (Rat) | 4250 mg/kg[3] |
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. spanlab.in [spanlab.in]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound | 102-79-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
